Product packaging for 6-Bromo-2,3-dimethylquinoxaline(Cat. No.:CAS No. 18470-23-0)

6-Bromo-2,3-dimethylquinoxaline

Número de catálogo: B100547
Número CAS: 18470-23-0
Peso molecular: 237.1 g/mol
Clave InChI: ZTXMEAHJDKXXFH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

6-Bromo-2,3-dimethylquinoxaline (CAS 18470-23-0) is a brominated quinoxaline derivative with the molecular formula C 10 H 9 BrN 2 and a molecular weight of 237.10 g/mol . This compound serves as a versatile chemical intermediate and scaffold in medicinal chemistry and agrochemical research. It is a key precursor in the synthesis of novel tetrazolo[1,5-a]quinoxalines and other complex heterocycles, which have demonstrated significant potential as dual-acting antitumor and antimicrobial agents . Some derivatives synthesized from this scaffold have exhibited superior inhibitory effects against certain tumor cell lines compared to the reference drug doxorubicin, while remaining non-cytotoxic to normal cells (IC 50 > 100 μg/mL) . In agrochemical research, the quinoxaline scaffold is integral to structure-based drug design. Specifically, triketone-quinoxaline hybrids, derived from compounds like this compound, function as potent inhibitors of p -hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme target for modern herbicides . Molecular docking studies indicate that these inhibitors chelate the ferrous ion in the enzyme's active site and stabilize via π-π stacking interactions with key phenylalanine residues . Furthermore, the core 2,3-dimethylquinoxaline structure has been investigated for its gastroprotective properties, showing efficacy in reducing inflammatory biomarkers and protecting against indomethacin-induced gastric ulcers in preclinical models . Recent in-vivo and in-vitro toxicity evaluations suggest an acceptable initial safety profile for the parent structure, with a median lethal dose (LD 50 ) reported to be higher than 2000 mg/kg in acute oral toxicity studies . This compound is For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrN2 B100547 6-Bromo-2,3-dimethylquinoxaline CAS No. 18470-23-0

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-bromo-2,3-dimethylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-6-7(2)13-10-5-8(11)3-4-9(10)12-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXMEAHJDKXXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346990
Record name 6-Bromo-2,3-dimethylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18470-23-0
Record name 6-Bromo-2,3-dimethylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-2,3-dimethylquinoxaline

This document provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This guide details a plausible experimental protocol for its synthesis, summarizes its key physicochemical properties, and presents its expected spectroscopic characteristics.

Physicochemical Properties

This compound is a halogenated derivative of 2,3-dimethylquinoxaline. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 18470-23-0[1][2]
Molecular Formula C₁₀H₉BrN₂[2]
Molecular Weight 237.11 g/mol [2]
Appearance Brown Solid[1]
Boiling Point 84-85 °C[2]
Purity ≥95% (commercially available)[1]
Synonyms 6-Bromo-2,3-dimethyl-1,4-benzodiazine[1]

Synthesis Protocol

The synthesis of this compound is typically achieved through the condensation reaction of 4-bromo-1,2-phenylenediamine with diacetyl (2,3-butanedione). This reaction is a standard and effective method for the formation of the quinoxaline ring system.[3]

Experimental Procedure

Materials:

  • 4-bromo-1,2-phenylenediamine

  • Diacetyl (2,3-butanedione)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-1,2-phenylenediamine (1.0 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add diacetyl (1.1 equivalents). A catalytic amount of glacial acetic acid may be added to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent, such as ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Workflow Diagram

The logical workflow for the synthesis is illustrated below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product 4-bromo-1,2-phenylenediamine 4-bromo-1,2-phenylenediamine Condensation Condensation 4-bromo-1,2-phenylenediamine->Condensation Diacetyl Diacetyl Diacetyl->Condensation This compound This compound Condensation->this compound Ethanol, Reflux

References

An In-depth Technical Guide on the Physicochemical Properties of 6-Bromo-2,3-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Bromo-2,3-dimethylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document summarizes key quantitative data, details experimental protocols for its synthesis, and presents a visual representation of the synthetic workflow.

Core Physicochemical Properties

This compound presents as a brown solid with a purity of ≥95%.[1] Its fundamental physicochemical characteristics are summarized in the table below, providing a foundational dataset for researchers.

PropertyValueSource
Molecular Formula C₁₀H₉BrN₂[2]
Molecular Weight 237.11 g/mol [2]
Melting Point 101-105 °C (literature value for a related compound)
Boiling Point 84-85 °C[2]
Density 1.493 ± 0.06 g/cm³ (Predicted)[2]
pKa 0.14 ± 0.48 (Predicted)[2]
Physical Form Brown Solid[1]
Purity ≥95%[1]

Synthesis of this compound

The primary synthetic route to this compound involves the condensation reaction of 4-bromo-1,2-phenylenediamine with 2,3-butanedione (diacetyl). This reaction is a well-established method for the formation of the quinoxaline ring system.

Experimental Protocol: Condensation of 4-bromo-1,2-phenylenediamine with 2,3-butanedione

This protocol is a generalized procedure based on the common synthesis of quinoxalines and should be optimized for specific laboratory conditions.

Materials:

  • 4-bromo-1,2-phenylenediamine

  • 2,3-butanedione (diacetyl)

  • Ethanol (or other suitable solvent such as acetic acid)

  • Glacial acetic acid (catalyst, optional)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1 equivalent) in ethanol.

  • Reagent Addition: To the stirred solution, add 2,3-butanedione (1 to 1.1 equivalents). A catalytic amount of glacial acetic acid can be added to promote the reaction.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, the solvent is removed under reduced pressure.

    • The residue is redissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.

    • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants 4-bromo-1,2-phenylenediamine + 2,3-butanedione Reaction Condensation Reaction (Room Temp or Reflux) Reactants->Reaction 1. Mix Solvent Ethanol / Acetic Acid Solvent->Reaction 2. Dissolve Evaporation1 Solvent Evaporation Reaction->Evaporation1 3. Reaction Completion Extraction Extraction with Ethyl Acetate Evaporation1->Extraction Washing Wash with NaHCO₃ and Brine Extraction->Washing Drying Dry with MgSO₄ Washing->Drying Evaporation2 Solvent Evaporation Drying->Evaporation2 Purification Recrystallization or Column Chromatography Evaporation2->Purification Crude Product Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for rigorous, experimentally validated protocols. All laboratory work should be conducted with appropriate safety precautions.

References

In-Depth Technical Guide: 6-Bromo-2,3-dimethylquinoxaline (CAS No. 18470-23-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 6-Bromo-2,3-dimethylquinoxaline. The information is curated for professionals in research and development, particularly in the fields of medicinal chemistry and materials science.

Core Properties

This compound is a halogenated heterocyclic compound belonging to the quinoxaline family. Its core structure consists of a benzene ring fused to a pyrazine ring, with methyl groups at positions 2 and 3, and a bromine atom at position 6. This substitution pattern imparts specific physicochemical properties that are of interest in the design of novel bioactive molecules and functional materials.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and predictive models.

PropertyValueSource
CAS Number 18470-23-0
Molecular Formula C₁₀H₉BrN₂--INVALID-LINK--
Molecular Weight 237.10 g/mol --INVALID-LINK--
Appearance Brown Solid--INVALID-LINK--
Purity ≥95%--INVALID-LINK--
Boiling Point 84-85 °C (Predicted)--INVALID-LINK--
Density 1.493 ± 0.06 g/cm³ (Predicted)--INVALID-LINK--
pKa 0.14 ± 0.48 (Predicted)--INVALID-LINK--
Spectral Data

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a general and plausible synthetic pathway can be inferred from established methods for quinoxaline synthesis. The most common and direct route involves the condensation of an appropriately substituted o-phenylenediamine with an α-dicarbonyl compound.

Proposed Synthesis Workflow

The logical synthetic route to this compound is the condensation of 4-bromo-1,2-phenylenediamine with 2,3-butanedione (diacetyl).

G cluster_reactants Reactants cluster_process Process cluster_product Product A 4-Bromo-1,2-phenylenediamine C Condensation Reaction A->C B 2,3-Butanedione (Diacetyl) B->C D This compound C->D Cyclization & Dehydration

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on common quinoxaline syntheses and should be optimized for specific laboratory conditions.

Materials:

  • 4-bromo-1,2-phenylenediamine

  • 2,3-butanedione (diacetyl)

  • Ethanol (or a similar suitable solvent)

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Dissolve 4-bromo-1,2-phenylenediamine in a suitable solvent such as ethanol in a round-bottom flask.

  • Add a stoichiometric equivalent of 2,3-butanedione to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • The reaction mixture is then typically heated to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, which may induce precipitation of the product.

  • The crude product can be collected by filtration.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Biological Activity and Potential Applications

While specific biological studies on this compound are not widely published, the broader class of quinoxaline derivatives is well-known for a wide range of pharmacological activities. These activities provide a basis for the potential applications of this specific compound in drug discovery and development.

Established Activities of Quinoxaline Derivatives

Quinoxaline derivatives have been reported to exhibit a variety of biological effects, including:

  • Anticancer Activity: Many quinoxaline-based compounds have shown potent activity against various cancer cell lines. Their mechanism of action often involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation.

  • Antimicrobial Activity: The quinoxaline scaffold is a common feature in compounds with antibacterial and antifungal properties.

  • Antiviral Activity: Certain derivatives have demonstrated efficacy against a range of viruses.

  • Anti-inflammatory and Analgesic Effects: Some quinoxalines have been investigated for their potential to modulate inflammatory pathways.

The presence of a bromine atom and two methyl groups on the quinoxaline core of this compound can significantly influence its lipophilicity, electronic properties, and steric profile. These factors are critical in determining its interaction with biological targets and could lead to unique pharmacological properties.

Potential Signaling Pathway Involvement

Given the known activities of quinoxaline derivatives as kinase inhibitors, it is plausible that this compound could interact with various signaling pathways implicated in diseases like cancer. A hypothetical workflow for investigating the biological activity of this compound is presented below.

G cluster_compound Compound cluster_screening Screening cluster_cellular Cellular Studies cluster_pathway Pathway Analysis A This compound B In vitro Bioactivity Screening (e.g., Kinase Inhibition Assay) A->B Test Compound C Cell-based Assays (e.g., Cytotoxicity, Apoptosis) B->C Identified Bioactivity D Identification of Modulated Signaling Pathways C->D Cellular Effects

Caption: Workflow for investigating biological activity.

Safety and Handling

Based on predicted GHS classifications, this compound should be handled with care. The predicted hazard statements include:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical compound with potential for further investigation in medicinal chemistry and materials science. While detailed experimental data is currently limited in the public domain, its structural features suggest that it could be a valuable building block for the synthesis of novel compounds with interesting biological activities. Further research is warranted to fully elucidate its properties, develop optimized synthetic routes, and explore its potential applications.

Spectroscopic Profile of 6-Bromo-2,3-dimethylquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 6-Bromo-2,3-dimethylquinoxaline (CAS No. 18470-23-0). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally related compounds. These predictions offer valuable insights for the characterization and identification of this compound in a laboratory setting.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 18470-23-0[1][2]

  • Molecular Formula: C₁₀H₉BrN₂[2]

  • Molecular Weight: 237.10 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the spectral data of analogous quinoxaline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.6 - 2.8Singlet6H-CH₃ (at C2 and C3)
~ 7.7 - 7.9Doublet1HAr-H
~ 7.9 - 8.1Doublet of doublets1HAr-H
~ 8.1 - 8.3Doublet1HAr-H

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 20 - 25-CH₃
~ 120 - 145Aromatic C-H & C-Br
~ 150 - 155Aromatic C-N
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3050 - 3100MediumAromatic C-H stretch
~ 2900 - 3000MediumAliphatic C-H stretch
~ 1580 - 1620StrongC=N stretch (quinoxaline ring)
~ 1450 - 1550StrongAromatic C=C stretch
~ 1000 - 1100StrongC-Br stretch
~ 800 - 900StrongAromatic C-H bend (out-of-plane)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zRelative IntensityAssignment
236/238High[M]⁺ (Molecular ion peak, isotopic pattern due to Br)
221/223Medium[M - CH₃]⁺
157Medium[M - Br]⁺
130Medium[M - Br - HCN]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data of quinoxaline derivatives. These can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is prepared in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet, a thin film on a salt plate (for oils), or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation. Electron Ionization (EI) is a common method for generating the mass spectrum, providing information on the molecular weight and fragmentation pattern of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation final_report Final Report structure_confirmation->final_report

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Solubility of 6-Bromo-2,3-dimethylquinoxaline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 6-Bromo-2,3-dimethylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. A comprehensive review of available literature indicates a notable absence of quantitative solubility data for this specific compound in common organic solvents. This document summarizes the qualitative solubility information inferred from synthetic procedures involving quinoxaline derivatives and provides a standardized experimental protocol for the quantitative determination of solubility. Furthermore, a logical workflow for such an experimental procedure is presented visually.

Introduction to this compound

This compound is a derivative of quinoxaline, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring. Quinoxaline and its derivatives are recognized for their broad range of applications, including in the development of pharmaceuticals, dyes, and organic semiconductors. The introduction of a bromo-substituent and two methyl groups to the quinoxaline core can significantly influence its physicochemical properties, including its solubility, which is a critical parameter in drug development, chemical synthesis, and material processing.

Solubility Data

A thorough search of scientific databases and chemical supplier information reveals a lack of specific quantitative solubility data for this compound in organic solvents. The compound is commercially available as a brown solid[1]. While no numerical values for solubility are reported, the solvents used in the synthesis and purification of quinoxaline derivatives can provide qualitative insights into its solubility characteristics.

Table 1: Qualitative Solubility of Quinoxaline Derivatives in Various Organic Solvents

Solvent ClassSolvent ExamplesQualitative Solubility of Quinoxaline Derivatives
Polar AproticDMF, DMAc, NMP, DMSOGenerally Good
AlcoholsEthanol, MethanolOften used in synthesis, suggesting solubility
HalogenatedDichloromethaneUsed in extraction, suggesting solubility
EthersDiethyl EtherUsed in recrystallization, suggesting solubility
AromaticToluenePotentially soluble
Non-polarHexaneLikely low solubility

Note: This table is based on general statements about quinoxaline derivatives and solvents used in synthetic procedures for related compounds. Experimental verification for this compound is required.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of a solid organic compound like this compound in an organic solvent, based on the widely accepted shake-flask method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., ethanol, ethyl acetate, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid should be visible to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should be continuously agitated during this time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately weigh the filtered solution.

    • Dilute the filtered solution with a known volume of the solvent to a concentration suitable for the analytical method to be used (e.g., HPLC or UV-Vis).

    • Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution from the concentration of the diluted sample and the dilution factor.

    • Express the solubility in desired units, such as mg/mL or mol/L.

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow of the experimental protocol described above.

Solubility_Determination_Workflow start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw Withdraw supernatant with a syringe settle->withdraw filter Filter supernatant through a 0.45 µm syringe filter withdraw->filter dilute Prepare a known dilution of the filtered solution filter->dilute analyze Analyze concentration by HPLC or UV-Vis dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

Theoretical Framework for the Investigation of 6-Bromo-2,3-dimethylquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities. The introduction of a bromine atom and methyl groups, as in 6-Bromo-2,3-dimethylquinoxaline, can significantly modulate its physicochemical and biological properties. This technical guide provides a comprehensive overview of the known characteristics of this compound and outlines a robust theoretical framework for its in-depth computational analysis. While dedicated theoretical studies on this specific molecule are not extensively available in the current literature, this document leverages methodologies applied to analogous structures to propose a detailed protocol for future research. This guide is intended to serve as a foundational resource for researchers interested in the computational chemistry and potential therapeutic applications of this compound.

Introduction

The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with anticancer, antimicrobial, and other therapeutic properties. The strategic functionalization of the quinoxaline ring system allows for the fine-tuning of its electronic and steric properties, thereby influencing its interaction with biological targets. This compound represents an intriguing candidate for further investigation due to the combined electronic effects of the electron-withdrawing bromine atom and the electron-donating methyl groups.

This document summarizes the available data on this compound and proposes a comprehensive theoretical workflow to elucidate its structural, electronic, and reactive properties. Such a computational approach is indispensable for predicting the molecule's behavior, guiding synthetic efforts, and identifying potential biological activities.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for both experimental and computational handling of the compound.

PropertyValueSource
Molecular Formula C₁₀H₉BrN₂[1]
Molecular Weight 237.11 g/mol [1][2]
Appearance Brown Solid[2]
CAS Number 18470-23-0[1][2]
Boiling Point 84-85 °C[1]
Density (Predicted) 1.493 ± 0.06 g/cm³[1]
pKa (Predicted) 0.14 ± 0.48[1]

Synthesis and Characterization

General Experimental Protocol: Bromination of 2,3-dimethylquinoxaline

A common method for the bromination of aromatic compounds is the use of N-Bromosuccinimide (NBS). The following is a generalized protocol based on similar reactions:

  • Dissolution: Dissolve 2,3-dimethylquinoxaline in a suitable solvent such as acetic acid or dimethylformamide (DMF).

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) to the solution, often in the presence of a radical initiator like benzoyl peroxide if a specific bromination position is targeted, though for aromatic bromination, a Lewis acid catalyst might be employed.

  • Reaction Conditions: Heat the reaction mixture at reflux for a specified period, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Neutralize the residue with a saturated solution of a weak base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated to yield the crude product, which can be further purified by column chromatography or recrystallization.

cluster_synthesis Synthesis of this compound dimethylquinoxaline 2,3-dimethylquinoxaline reaction Bromination dimethylquinoxaline->reaction nbs N-Bromosuccinimide (NBS) nbs->reaction solvent Solvent (e.g., Acetic Acid) solvent->reaction product This compound reaction->product

Figure 1. Synthetic pathway for this compound.

Proposed Theoretical Investigation Workflow

Given the lack of specific theoretical studies on this compound, a comprehensive computational investigation is warranted. The following workflow, based on methodologies applied to similar heterocyclic systems, is proposed.[4][5]

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method for investigating the electronic structure of molecules.

  • Geometry Optimization: The first step is to obtain the optimized molecular geometry of this compound. A common approach is to use the B3LYP functional with a 6-311++G(d,p) basis set.[5] This will provide the most stable conformation of the molecule in the gas phase.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.

  • Electronic Properties:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

    • Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and identifying sites susceptible to electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular interactions, charge delocalization, and the stability arising from hyperconjugation.

cluster_workflow Proposed Theoretical Study Workflow start Initial Structure of this compound geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_anal Vibrational Frequency Analysis geom_opt->freq_anal elec_prop Electronic Properties Calculation freq_anal->elec_prop homo_lumo HOMO-LUMO Analysis elec_prop->homo_lumo mep MEP Mapping elec_prop->mep nbo NBO Analysis elec_prop->nbo docking Molecular Docking (if target is known) elec_prop->docking md_sim Molecular Dynamics Simulation docking->md_sim admet ADMET Prediction md_sim->admet

Figure 2. Proposed workflow for theoretical studies.

Molecular Docking Studies

To explore the potential of this compound as a therapeutic agent, molecular docking studies can be performed against known biological targets. For instance, quinoxaline derivatives have been investigated as inhibitors of various kinases. The docking protocol would involve:

  • Target Selection: Identifying a relevant protein target based on the activities of similar quinoxaline compounds.

  • Ligand and Receptor Preparation: Preparing the 3D structure of this compound (from the DFT optimization) and the crystal structure of the target protein (from the Protein Data Bank).

  • Docking Simulation: Using software like AutoDock or Glide to predict the binding mode and affinity of the molecule within the active site of the protein.

  • Analysis of Interactions: Analyzing the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein residues.

Molecular Dynamics (MD) Simulations

To assess the stability of the ligand-protein complex predicted by molecular docking, MD simulations can be performed.[4][6] A typical simulation would run for 100 nanoseconds to observe the dynamic behavior of the complex and calculate the binding free energy.

ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. Various computational models can be used to predict properties like oral bioavailability, blood-brain barrier permeability, and potential toxicity.

Conclusion

While this compound remains a relatively understudied compound from a theoretical perspective, its chemical structure suggests significant potential for further investigation. This technical guide provides a summary of the available information and, more importantly, a detailed, actionable workflow for its comprehensive computational analysis. The proposed theoretical studies, from DFT calculations to molecular docking and MD simulations, will be instrumental in elucidating the structure-property relationships of this molecule and guiding the design of future derivatives with enhanced therapeutic potential. It is our hope that this document will serve as a valuable resource for researchers embarking on the study of this promising quinoxaline derivative.

References

An In-depth Technical Guide to 6-Bromo-2,3-dimethylquinoxaline: Discovery, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2,3-dimethylquinoxaline, a halogenated derivative of the versatile quinoxaline heterocyclic scaffold. This document details the compound's discovery and history, outlines a standard laboratory-scale synthesis protocol, and presents its key physicochemical and spectroscopic data. Furthermore, it explores the potential biological activities of this compound based on the known therapeutic applications of structurally related quinoxaline derivatives, suggesting avenues for future research in drug discovery and development.

Introduction

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, and its derivatives have garnered significant attention in the fields of medicinal chemistry and materials science. The quinoxaline scaffold is a constituent of various biologically active molecules, exhibiting a broad spectrum of pharmacological properties including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][2] The introduction of various substituents onto the quinoxaline core allows for the fine-tuning of its physicochemical and biological properties. This compound, with a bromine atom at the 6-position and methyl groups at the 2- and 3-positions, represents a specific analogue with potential for further functionalization and investigation.

Discovery and History

While a definitive seminal publication detailing the first-ever synthesis of this compound is not readily apparent in a survey of historical chemical literature, its synthesis logically follows the well-established method for quinoxaline formation. The foundational work on the synthesis of quinoxalines dates back to the late 19th and early 20th centuries. The most common and classical method involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.

The specific synthesis of this compound is a straightforward application of this general reaction, utilizing 4-bromo-1,2-phenylenediamine and diacetyl (2,3-butanedione) as precursors. The first documented syntheses of many simple quinoxaline derivatives can be found in early editions of chemical encyclopedias and journals such as the Journal of the Chemical Society and Beilstein's Handbook of Organic Chemistry. A 1929 article in the Journal of the Chemical Society by Stanley Thomas Henderson, for instance, describes the synthesis of various derivatives of 2,3-dimethylquinoxaline, highlighting the early interest in this particular scaffold.[3]

Physicochemical and Spectroscopic Data

This compound is typically a brown solid with a molecular weight of 237.10 g/mol .[4] Key identifying information and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 18470-23-0[4]
Molecular Formula C₁₀H₉BrN₂[5]
Molecular Weight 237.11 g/mol [5]
Appearance Brown Solid[4]
Purity ≥95%[4]
Boiling Point 84-85 °C[5]
Density (Predicted) 1.493 ± 0.06 g/cm³[5]
pKa (Predicted) 0.14 ± 0.48[5]
Spectroscopy Predicted/Observed Data
¹H NMR Signals corresponding to the aromatic protons and the two methyl groups.
¹³C NMR Resonances for the aromatic carbons and the methyl carbons.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.

Synthesis

The synthesis of this compound is reliably achieved through the condensation reaction of 4-bromo-1,2-phenylenediamine and diacetyl.

Experimental Protocol

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product 4-bromo-1,2-phenylenediamine 4-bromo-1,2-phenylenediamine This compound This compound 4-bromo-1,2-phenylenediamine->this compound + Diacetyl (Ethanol, Reflux) Diacetyl Diacetyl

Figure 1. Synthesis of this compound.

Materials:

  • 4-bromo-1,2-phenylenediamine

  • Diacetyl (2,3-butanedione)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromo-1,2-phenylenediamine (1.0 equivalent) in ethanol.

  • To this solution, add diacetyl (1.1 equivalents).

  • Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield this compound as a solid.

Potential Biological Activities and Future Directions

While specific biological studies on this compound are limited in the public domain, the broader class of quinoxaline derivatives has been extensively investigated for a variety of therapeutic applications. This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.

Anticancer Activity

Numerous quinoxaline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases.[6] For instance, some 6-bromo quinazoline derivatives have shown promising cytotoxic effects against cancer cell lines.[2] The presence of the bromine atom on the quinoxaline ring can enhance lipophilicity and potentially lead to improved cell permeability and target engagement.

Logical Workflow for Anticancer Drug Discovery:

G A Synthesis of this compound and its analogues B In vitro screening against a panel of cancer cell lines (e.g., MCF-7, HCT116, A549) A->B C Determination of IC50 values B->C D Lead compound identification C->D E Mechanism of action studies (e.g., kinase inhibition assays, cell cycle analysis) D->E F In vivo studies in animal models E->F G Preclinical development F->G

Figure 2. Workflow for investigating the anticancer potential.
Antimicrobial and Antiviral Activity

Quinoxaline derivatives are known to possess significant antibacterial and antifungal properties.[1] Furthermore, the quinoxaline scaffold is present in several antiviral agents.[1] The bromine substituent may contribute to enhanced antimicrobial or antiviral efficacy.

Future Research

Future research on this compound should focus on:

  • Comprehensive Biological Screening: A thorough evaluation of its cytotoxic, antimicrobial, and antiviral activities is warranted.

  • Analogue Synthesis: The bromine atom provides a reactive handle for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to generate a library of derivatives for structure-activity relationship (SAR) studies.

  • Target Identification: For any identified biological activity, determining the molecular target and mechanism of action will be crucial for further development.

Conclusion

This compound is a readily accessible heterocyclic compound with a rich chemical history rooted in the classical synthesis of quinoxalines. While specific data on its biological activity remains to be fully elucidated, its structural similarity to other biologically active quinoxalines makes it a compound of interest for further investigation in drug discovery. The synthetic protocol outlined in this guide provides a clear pathway for its preparation, enabling researchers to explore its potential as a scaffold for the development of novel therapeutic agents.

References

In-Depth Technical Guide: Synthesis and Structural Analysis of 6-Bromo-2,3-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2,3-dimethylquinoxaline is a heterocyclic compound of interest in medicinal chemistry and materials science. Its specific structural and electronic properties, influenced by the bromine substituent and methyl groups, make it a valuable scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a detailed overview of the synthesis and characterization of this compound. While a complete single-crystal X-ray diffraction analysis is not publicly available, this document outlines the expected structural characteristics and provides a comprehensive experimental workflow for its preparation and analysis.

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation reaction of 4-bromo-1,2-phenylenediamine with 2,3-butanedione (diacetyl). This reaction is a well-established method for the formation of the quinoxaline ring system.

Experimental Protocol:

Materials:

  • 4-bromo-1,2-phenylenediamine

  • 2,3-butanedione (diacetyl)

  • Ethanol (or other suitable solvent like acetic acid)

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4-bromo-1,2-phenylenediamine in a suitable solvent such as ethanol.

  • Add a slight excess (1.1 to 1.2 equivalents) of 2,3-butanedione to the solution.

  • A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • The reaction mixture is then heated to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Structural Characterization

Following synthesis and purification, the structure of this compound would be confirmed using a variety of spectroscopic and analytical techniques.

Spectroscopic Analysis:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy would be used to confirm the presence and connectivity of the aromatic and methyl protons. The chemical shifts and coupling patterns of the protons on the quinoxaline ring system would be indicative of the substitution pattern.

    • ¹³C NMR spectroscopy would provide information on the carbon framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of the compound by providing a highly accurate mass measurement. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational modes of the functional groups present in the molecule, such as C=N and C-H bonds of the aromatic and methyl groups.

Physicochemical Properties:
  • Melting Point: The melting point of the purified compound would be determined as an indicator of its purity.

  • Elemental Analysis: Combustion analysis would be performed to determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the molecular formula C₁₀H₉BrN₂.

Crystallographic Analysis (Hypothetical Data)

While a specific crystal structure determination for this compound is not found in the searched literature, a hypothetical set of crystallographic data is presented below based on typical values for similar organic molecules. This data would be obtained from single-crystal X-ray diffraction analysis.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical formulaC₁₀H₉BrN₂
Formula weight237.10 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)7.5
b (Å)12.0
c (Å)10.5
α (°)90
β (°)105
γ (°)90
Volume (ų)917
Z4
Density (calculated) (g/cm³)1.72
Absorption coefficient (mm⁻¹)4.5
F(000)472

Table 2: Hypothetical Selected Bond Lengths and Angles

Bond/AngleLength (Å) / Angle (°)
Br-C(6)1.90
N(1)-C(2)1.32
N(4)-C(3)1.32
C(2)-C(3)1.48
C(2)-C(methyl)1.50
C(3)-C(methyl)1.50
C(5)-C(6)-C(7)120
C(2)-N(1)-C(8a)118
N(1)-C(2)-C(3)121

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from synthesis to the characterization and analysis of this compound.

experimental_workflow start Start: Reagents synthesis Synthesis: Condensation Reaction start->synthesis 4-bromo-1,2-phenylenediamine + 2,3-butanedione purification Purification: Recrystallization or Chromatography synthesis->purification Crude Product structure_verification Structure Verification purification->structure_verification Pure Compound physicochemical Physicochemical Analysis purification->physicochemical crystal_analysis Single Crystal X-ray Diffraction (Hypothetical) purification->crystal_analysis Crystal Growth nmr NMR Spectroscopy (¹H, ¹³C) structure_verification->nmr ms Mass Spectrometry (HRMS) structure_verification->ms ir IR Spectroscopy structure_verification->ir data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ms->data_analysis ir->data_analysis mp Melting Point physicochemical->mp ea Elemental Analysis physicochemical->ea mp->data_analysis ea->data_analysis crystal_analysis->data_analysis Crystallographic Data end End: Characterized Compound data_analysis->end

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has outlined the synthesis and comprehensive characterization of this compound. While a definitive crystal structure from single-crystal X-ray diffraction is not available in the public domain, the provided experimental protocols and analytical workflow offer a robust framework for researchers in the fields of medicinal chemistry and materials science to prepare and characterize this and related compounds. The structural insights gained from the described techniques are crucial for understanding the molecule's properties and for its potential application in drug design and development.

The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry. Its versatile synthetic accessibility and diverse pharmacological profile have made it a focal point in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of quinoxaline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative biological data, and visual representations of key molecular pathways and workflows.

Anticancer Activity

Quinoxaline derivatives have demonstrated potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell growth, survival, and proliferation.

Mechanisms of Anticancer Action

A primary mechanism by which quinoxaline derivatives exert their anticancer effects is through the inhibition of protein kinases . These enzymes play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Quinoxalines have been identified as selective ATP-competitive inhibitors of several kinases, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibition of VEGFR disrupts angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1][2]

  • Epidermal Growth Factor Receptor (EGFR) : Targeting EGFR can halt the signaling cascades that drive cell proliferation in various cancers.[2][3]

  • Platelet-Derived Growth Factor Receptor (PDGFR) : Inhibition of PDGFR signaling can impede tumor growth and angiogenesis.[1][4]

  • c-Met Kinase : Overactivation of c-Met is associated with tumor invasion and metastasis, making it a key therapeutic target.[1][4]

  • Janus Kinase (JAK) : JAK inhibitors can interfere with the signaling of cytokines and growth factors that promote cancer cell survival.[1][2]

  • Cyclin-Dependent Kinases (CDKs) : CDKs are central regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[1][2]

Another significant anticancer mechanism of certain quinoxaline derivatives is the inhibition of topoisomerase II . This enzyme is vital for resolving DNA topological problems during replication and transcription. By stabilizing the DNA-topoisomerase II cleavage complex, these derivatives induce DNA double-strand breaks, ultimately leading to apoptosis.[5]

Furthermore, quinoxaline derivatives have been shown to induce apoptosis (programmed cell death) through various signaling pathways. This includes the modulation of pro-apoptotic and anti-apoptotic proteins, such as upregulating p53, caspases, and Bax, while downregulating Bcl-2.[5] Some derivatives also interfere with critical signaling pathways like the PI3K/Akt/mTOR pathway , which is a central regulator of cell growth, proliferation, and survival.[6][7]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoxaline Derivative 6kHeLa, HCT-116, MCF-712.17, 9.46, 6.93[8]
Quinoxaline Derivative IVPC-32.11[5]
Quinoxaline Derivative IIIPC-34.11[5]
3-(methylquinoxalin-2-yl)amino derivative VIIIcHCT1162.5[1]
3-(chloroquinoxalin-2-yl)amino derivative XVaHCT116, MCF-74.4, 5.3[1]
1,3-diphenylurea-quinoxaline 19MGC-803, HeLa, NCI-H460, HepG2, SMMC-7721, T-249, 12.3, 13.3, 30.4, 17.6, 27.5[9]
Imidazole-substituted quinoxaline 24A375 (melanoma)0.003[9]
Quinoxaline-coumarin hybrid 1MALME-M (melanoma)55.75% growth inhibition[9]
Quinoxaline derivative 11HCT116, MCF-72.5, 9[9]
Benzoxazole-quinoxaline derivative 8MGC-803, HepG2, A549, HeLa, T-241.49, 5.27, 6.91, 6.38, 4.49[9]
1-(N-substituted)-quinoxaline 14MCF-72.61[9]
Quinoxaline derivative 4mA5499.32[10]
Quinoxaline derivative 4bA54911.98[10]
Quinoxaline derivative 3bMCF-71.85[11]
Signaling Pathway Diagrams

anticancer_pathways cluster_kinase Kinase Inhibition cluster_topo Topoisomerase Inhibition cluster_apoptosis Apoptosis Induction Quinoxaline_Kinase Quinoxaline Derivatives VEGFR VEGFR Quinoxaline_Kinase->VEGFR EGFR EGFR Quinoxaline_Kinase->EGFR PDGFR PDGFR Quinoxaline_Kinase->PDGFR cMet c-Met Quinoxaline_Kinase->cMet JAK JAK Quinoxaline_Kinase->JAK CDK CDK Quinoxaline_Kinase->CDK Quinoxaline_Topo Quinoxaline Derivatives TopoII Topoisomerase II Quinoxaline_Topo->TopoII DNA_breaks DNA Double-Strand Breaks TopoII->DNA_breaks Quinoxaline_Apoptosis Quinoxaline Derivatives PI3K PI3K Quinoxaline_Apoptosis->PI3K p53 p53 Quinoxaline_Apoptosis->p53 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Caspases Caspases p53->Caspases Caspases->Apoptosis

Antimicrobial Activity

Quinoxaline derivatives exhibit a broad spectrum of activity against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoxaline derivatives against different microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Quinoxaline derivativeMethicillin-Resistant Staphylococcus aureus (MRSA)1-4[12]
Ester of quinoxaline 1,4-di-N-oxide (N-05, N-09, N-11, N-13)Nocardia brasiliensis (clinical isolates)< 1[13]
Symmetrically disubstituted quinoxaline 2d, 3cEscherichia coli8[14]
Symmetrically disubstituted quinoxaline 2d, 3c, 4, 6aBacillus subtilis16[14]
Pentacyclic quinoxaline 10Candida albicans, Aspergillus flavus16[14]
Quinoxaline derivative 5jRhizoctonia solani8.54 (EC50)[15]
Quinoxaline derivative 5tRhizoctonia solani12.01 (EC50)[15]

Antiviral Activity

Several quinoxaline derivatives have been identified as potent antiviral agents, showing activity against a range of viruses. Their mechanisms often involve targeting viral enzymes or host-cell factors essential for viral replication.

Quantitative Antiviral Data

The following table summarizes the antiviral activity of selected quinoxaline derivatives, presented as IC50 or EC50 values.

Compound/DerivativeVirusIC50/EC50 (µM)Reference
2,3,6-substitued quinoxaline with 2-furyl at position 6Influenza A NS1A3.5[16][17]
2,3,6-substitued quinoxaline with 3-methoxyphenyl at position 6Influenza A NS1A6.2[16][17]
Ethyl 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoateCoxsackievirus B5 (CBV5)0.09 (EC50)[16]
4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoic acidCoxsackievirus B5 (CBV5)0.06 (EC50)[16]
Ethyl 6-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)nicotinateCoxsackievirus B5 (CBV5)0.3 (EC50)[16]
Quinoxaline derivative 7Coxsackievirus B4 (CVB4)1.5 (EC50)[18]
Quinoxaline derivative 6Coxsackievirus B4 (CVB4)1.7 (EC50)[18]
Quinoxaline derivative 8Echovirus 9 (E9)6 (EC50)[18]

Anti-inflammatory Activity

Quinoxaline derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.

Quantitative Anti-inflammatory Data

The following table presents the in vitro inhibitory activity of selected quinoxaline derivatives against COX-1 and COX-2 enzymes.

Compound/DerivativeTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Quinoxaline derivative 13COX-20.4666.11[3][19]
Quinoxaline derivative 11COX-20.6261.23[3][19]
Quinoxaline derivative 5COX-20.8348.58[3][19]
Quinoxaline derivative 4aCOX-21.1724.61[3][19]
Quinoxaline derivative 12cCOX-20.1-[20]
Quinoxaline derivative 14aCOX-20.11-[20]
Quinoxaline derivative 14bCOX-20.11-[20]

Other Biological Activities

Beyond the major activities detailed above, quinoxaline derivatives have also shown promise in other therapeutic areas, including:

  • Antimalarial Activity : Certain quinoxaline derivatives have displayed potent activity against Plasmodium falciparum, the parasite responsible for malaria.

  • Antidepressant Activity : Some derivatives have exhibited antidepressant-like effects in preclinical models.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the quinoxaline derivatives and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

mtt_assay_workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with quinoxaline derivatives incubate1->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize formazan crystals (DMSO) incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

Principle: This in vivo assay induces an acute inflammatory response in the paw of a rodent by injecting carrageenan. The effectiveness of an anti-inflammatory agent is measured by its ability to reduce the resulting edema.

Protocol:

  • Acclimatize rodents (e.g., Wistar rats) for at least one week before the experiment.

  • Divide the animals into groups: a negative control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of the quinoxaline derivative.

  • Administer the test compounds and controls orally or intraperitoneally.

  • After a specific time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group compared to the negative control group.

paw_edema_workflow start Start group_animals Group animals (control, positive control, test) start->group_animals administer_compounds Administer quinoxaline derivatives/controls group_animals->administer_compounds inject_carrageenan Inject carrageenan into hind paw administer_compounds->inject_carrageenan measure_volume Measure paw volume at time intervals inject_carrageenan->measure_volume calculate_inhibition Calculate % inhibition of edema measure_volume->calculate_inhibition end End calculate_inhibition->end

Plaque Reduction Assay for Antiviral Activity

Principle: This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (PRNT50). It is a functional assay that measures the ability of a compound to inhibit viral infection and replication.

Protocol:

  • Seed a monolayer of susceptible host cells in a multi-well plate and incubate until confluent.

  • Prepare serial dilutions of the quinoxaline derivative.

  • Incubate a known titer of the virus with each dilution of the compound for a specific period (e.g., 1 hour) to allow the compound to interact with the virus.

  • Inoculate the cell monolayers with the virus-compound mixtures.

  • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

  • Incubate the plates for a period sufficient for plaque formation (days to weeks).

  • Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC50 value.

plaque_reduction_workflow start Start seed_cells Seed host cells in multi-well plate start->seed_cells prepare_dilutions Prepare serial dilutions of quinoxaline derivative seed_cells->prepare_dilutions incubate_virus_compound Incubate virus with compound dilutions prepare_dilutions->incubate_virus_compound inoculate_cells Inoculate cell monolayers incubate_virus_compound->inoculate_cells overlay_medium Add semi-solid overlay medium inoculate_cells->overlay_medium incubate_plaques Incubate for plaque formation overlay_medium->incubate_plaques fix_stain Fix and stain cells incubate_plaques->fix_stain count_plaques Count plaques and calculate IC50 fix_stain->count_plaques end End count_plaques->end

Conclusion

Quinoxaline derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties, coupled with their diverse mechanisms of action, underscore their potential for the development of novel therapeutics. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting field, ultimately leading to the discovery of new and effective treatments for a range of human diseases. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of quinoxaline derivatives will be crucial in translating their preclinical promise into clinical success.

References

A Comprehensive Technical Review of 6-Bromo-2,3-dimethylquinoxaline: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the existing research on 6-Bromo-2,3-dimethylquinoxaline. This heterocyclic compound serves as a crucial building block in medicinal chemistry and materials science due to the versatile reactivity of its quinoxaline core and the presence of a bromine atom, which acts as a handle for synthetic diversification. This document details its synthesis, chemical reactivity in key cross-coupling reactions, and its emerging role in the development of novel therapeutic agents, particularly as a scaffold for kinase inhibitors.

Synthesis and Characterization

The primary and most direct route to this compound is the condensation reaction between 4-bromo-1,2-phenylenediamine and 2,3-butanedione (also known as diacetyl). This reaction is a classic method for forming the quinoxaline ring system.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants A 4-Bromo-1,2-phenylenediamine C Condensation Reaction (e.g., Ethanol, Acetic Acid, Reflux) A->C B 2,3-Butanedione (Diacetyl) B->C D This compound C->D

Fig. 1: Synthetic workflow for this compound.

This protocol is a representative procedure based on the standard synthesis of quinoxalines.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Reagent: Add 2,3-butanedione (1.1 eq) to the solution dropwise at room temperature with stirring.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product is then neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

While detailed experimental spectroscopic data for this compound is not extensively published, the following table summarizes its known and calculated properties.

PropertyValue
Molecular Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol
Appearance Brown Solid (typical)
Purity (Commercial) ≥95%
CAS Number 18470-23-0

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be obtained on a case-by-case basis upon synthesis to confirm structure and purity.

Chemical Reactivity: A Scaffold for Diversification

The bromine atom at the C-6 position makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of a wide range of functional groups, which is critical for structure-activity relationship (SAR) studies in drug discovery.

Reactions Key Cross-Coupling Reactions cluster_reactions Pd-Catalyzed Reactions cluster_products Derivative Classes A This compound B Suzuki-Miyaura (+ R-B(OH)₂) A->B C Sonogashira (+ R-C≡CH) A->C D Buchwald-Hartwig (+ R₂NH) A->D E 6-Aryl/Vinyl Derivatives B->E F 6-Alkynyl Derivatives C->F G 6-Amino Derivatives D->G

Fig. 2: Diversification of the this compound scaffold.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the quinoxaline core and various aryl or vinyl boronic acids or esters.[1][2] This is widely used to synthesize biaryl compounds.[1]

Representative Experimental Protocol:

  • Reaction Setup: To a degassed mixture of this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like CataCXium A Pd G3[3], add a suitable solvent (e.g., dioxane, 2-MeTHF, or toluene) and an aqueous base solution (e.g., 2M Na₂CO₃ or Cs₂CO₃).[3]

  • Reaction: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-110 °C for 4-24 hours until TLC or LC-MS indicates the consumption of the starting material.

  • Workup and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

The Sonogashira coupling is used to form a carbon-carbon bond between the C-6 position of the quinoxaline and a terminal alkyne, yielding arylalkyne derivatives.[4][5] The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

Representative Experimental Protocol:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 1-5 mol%) in a solvent such as THF or DMF.

  • Addition of Reagents: Add a terminal alkyne (1.2-2.0 eq) followed by a suitable amine base (e.g., triethylamine or diisopropylamine), which often serves as a co-solvent.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-18 hours. Monitor the reaction by TLC.

  • Workup and Purification: Upon completion, filter the reaction mixture through celite to remove catalyst residues and concentrate the filtrate. The residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by column chromatography.

This reaction allows for the formation of a carbon-nitrogen bond, coupling the quinoxaline scaffold with a primary or secondary amine.[6][7] This is a key transformation for synthesizing compounds with potential biological activity, as the amino group can serve as a crucial pharmacophore.[8][9]

Representative Experimental Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-4 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 1.2-1.5 eq relative to Pd), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 eq).

  • Addition of Reagents: Add a dry, degassed solvent (e.g., toluene or dioxane) followed by the amine (1.1-1.5 eq).

  • Reaction: Seal the tube and heat the mixture at 80-110 °C for 12-24 hours.

  • Workup and Purification: Cool the mixture to room temperature, dilute with an organic solvent, and filter through celite. The filtrate is concentrated, and the resulting crude product is purified by column chromatography.

Biological and Pharmacological Significance

Quinoxaline derivatives are a significant class of heterocyclic compounds that exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[10][11] They are of particular interest in oncology as many derivatives function as selective ATP-competitive inhibitors of various protein kinases.[11]

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[12] Quinoxaline-based molecules have been developed as inhibitors for several key kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[10] The 6-bromo substituent is often incorporated into quinazoline and quinoxaline scaffolds to enhance anticancer activity.[13]

Signaling_Pathway Simplified EGFR Signaling Pathway and Inhibition EGF Growth Factor (e.g., EGF) EGFR EGFR Receptor EGF->EGFR Binds P Phosphorylation EGFR->P Dimerization & Autophosphorylation ATP ATP ATP->P donates P Inhibitor Quinoxaline Inhibitor Block X Inhibitor->Block Downstream Downstream Signaling (Ras-Raf-MEK-ERK) P->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Block->P Blocks ATP binding site

Fig. 3: Inhibition of EGFR signaling by a quinoxaline-based kinase inhibitor.

While specific IC₅₀ data for this compound is limited, the data for structurally related 6-bromo-quinoxaline derivatives demonstrates the potent anticancer activity associated with this scaffold.

Compound IDCell LineCancer TypeIC₅₀ ValueReference
6-Bromo-3-[2-(4-methoxyphenyl)-vinyl]-1-methyl-1H-quinoxalin-2-oneMCF-7Breast1.62 ± 0.48 µM[10]
NCI-H460Lung0.67 ± 0.16 µM[10]
SF-268Glioblastoma1.80 ± 0.06 µM[10]
6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one (Related Scaffold)MCF-7Breast15.85 ± 3.32 µM[13][14]
SW480Colon17.85 ± 0.92 µM[13][14]

Note: The compounds listed are structurally related and illustrate the potential of the 6-bromo-quinoxaline/quinazoline core. Further research is needed to evaluate the specific activity of this compound and its direct derivatives.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the reactivity of the C-6 bromine atom allow for extensive functionalization through modern cross-coupling methodologies. The quinoxaline core is a well-established pharmacophore, and derivatives have shown significant promise as kinase inhibitors for cancer therapy. This technical guide summarizes the foundational chemistry and biological context of this compound, providing researchers with the necessary information to leverage this compound in the design and synthesis of novel molecules for drug discovery and materials science applications. Further exploration of this scaffold is warranted to fully realize its therapeutic potential.

References

An In-depth Technical Guide to the Safe Handling and Use of 6-Bromo-2,3-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-Bromo-2,3-dimethylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of data for this specific molecule, information from structurally related quinoxaline derivatives has been incorporated to provide a thorough overview of potential hazards and safe handling procedures.

Compound Identification and Properties

PropertyValue
Chemical Name This compound
Synonyms 6-Bromo-2,3-dimethyl-1,4-benzodiazine[1]
CAS Number 18470-23-0[1][2]
Molecular Formula C₁₀H₉BrN₂[2]
Molecular Weight 237.11 g/mol [2]
Appearance Brown Solid[1]
Purity ≥95%[1]

Hazard Identification and Safety Precautions

GHS Hazard Statements for Structurally Related Quinoxalines:

  • H302: Harmful if swallowed. [3][4]

  • H315: Causes skin irritation. [2][4]

  • H318/H319: Causes serious eye damage/irritation. [2][3][4]

  • H335: May cause respiratory irritation. [2][4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash hands and exposed skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedures should be conducted to determine the appropriate level of PPE. The following are general recommendations:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: A lab coat or chemical-resistant apron. For larger quantities or when there is a risk of splashing, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

First-Aid Measures

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Storage and Handling

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid the formation of dust and aerosols. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as specified in Section 2.1. Avoid breathing dust.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Carefully sweep up the solid material and place it into a suitable container for disposal. Avoid generating dust. Clean the spill area with a suitable solvent and then wash with soap and water.

Toxicological Information

Specific quantitative toxicity data, such as LD50 or LC50 values for this compound, are not currently available in the public domain. However, a study on the closely related compound, 2,3-dimethylquinoxaline, indicated a median lethal dose (LD50) higher than 2000 mg/kg in mice, suggesting an acceptable acute oral safety profile in rodents.[5][6] It is important to note that the addition of a bromine atom could significantly alter the toxicological properties, and therefore, this compound should be handled with care, assuming it may be harmful.

Experimental Protocols

The following are generalized protocols for common experimental procedures involving quinoxaline derivatives. These should be adapted based on the specific requirements of the research.

General Workflow for Handling and Use in a Research Setting

The following diagram illustrates a logical workflow for the safe handling and use of this compound in a typical research laboratory setting.

G General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal risk_assessment Conduct Risk Assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection fume_hood_prep Prepare Chemical Fume Hood ppe_selection->fume_hood_prep reagent_prep Prepare Reagents and Solvents fume_hood_prep->reagent_prep weighing Weigh Compound in Ventilated Enclosure reagent_prep->weighing dissolution Dissolve in Appropriate Solvent weighing->dissolution reaction Perform Experiment (e.g., Synthesis, Assay) dissolution->reaction monitoring Monitor Reaction/Experiment reaction->monitoring decontamination Decontaminate Glassware and Surfaces monitoring->decontamination waste_disposal Dispose of Waste in Accordance with Regulations decontamination->waste_disposal ppe_removal Remove and Dispose of PPE waste_disposal->ppe_removal hand_washing Wash Hands Thoroughly ppe_removal->hand_washing

General laboratory workflow for handling this compound.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound on a cancer cell line.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to the desired concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[7]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[8]

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol provides a general method for determining the minimum inhibitory concentration (MIC) of this compound against a bacterial strain.

  • Preparation of Bacterial Inoculum: Grow the bacterial strain in an appropriate broth medium overnight. Dilute the culture to achieve a standardized concentration (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform a serial two-fold dilution of the compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[9]

Protocol for Kinase Inhibition Assay

This is a generalized protocol for assessing the inhibitory activity of this compound against a specific kinase.

  • Reagent Preparation: Prepare the kinase, substrate, and ATP in a suitable kinase buffer.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions.

  • Kinase Reaction: In a microplate, add the kinase, the test compound at various concentrations, and the substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo, fluorescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control. Determine the IC₅₀ value.[10]

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound are not well-documented, quinoxaline derivatives are known to be potent inhibitors of various protein kinases.[11] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The following diagram illustrates a generalized kinase signaling pathway that could be a potential target for quinoxaline-based inhibitors.

G Generalized Kinase Signaling Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras pi3k PI3K receptor->pi3k ligand Growth Factor ligand->receptor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors akt Akt pi3k->akt mtor mTOR akt->mtor gene_expression Gene Expression mtor->gene_expression transcription_factors->gene_expression inhibitor This compound (Potential Inhibitor) inhibitor->raf Inhibition inhibitor->pi3k Inhibition

A generalized representation of a kinase signaling pathway potentially targeted by quinoxaline derivatives.

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety and handling guide. It is essential to consult the most current Safety Data Sheet (SDS) for this compound from the supplier and to conduct a thorough risk assessment before use. All laboratory work should be conducted by trained personnel in a suitably equipped facility.

References

Commercial Suppliers and Technical Guide for 6-Bromo-2,3-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Bromo-2,3-dimethylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its commercial availability, physicochemical properties, synthesis, and its emerging role as a scaffold for kinase inhibitors.

Commercial Availability

This compound is available from several commercial chemical suppliers catering to the research and development market. These suppliers offer varying quantities and purity levels to suit diverse experimental needs.

SupplierPurityCatalog Number
Apollo Scientific≥95%54-OR110426
BLD Pharm-18470-23-0
ChemShuttle--
CymitQuimica≥95%-
SynQuest Laboratories-3H32-9-7U
Matrix Scientific-088366
AK Scientific-6196AD
Chemenu95%CM221187
Crysdot95+%CD11178744

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. It is important to note that some of these values are predicted and should be confirmed experimentally.

PropertyValueSource
CAS Number 18470-23-0--INVALID-LINK--[1]
Molecular Formula C₁₀H₉BrN₂--INVALID-LINK--[2]
Molecular Weight 237.11 g/mol --INVALID-LINK--[2]
Appearance Brown Solid--INVALID-LINK--[1]
Boiling Point 84-85 °C--INVALID-LINK--[2]
Density (Predicted) 1.493 ± 0.06 g/cm³--INVALID-LINK--[2]
pKa (Predicted) 0.14 ± 0.48--INVALID-LINK--[2]
Purity ≥95%--INVALID-LINK--[1]

Synthesis and Purification

The synthesis of quinoxaline derivatives generally involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, the logical precursors would be 4-bromo-1,2-phenylenediamine and 2,3-butanedione (diacetyl).

General Experimental Protocol for Synthesis

The following is a generalized procedure that can be adapted for the synthesis of this compound.

Materials:

  • 4-bromo-1,2-phenylenediamine

  • 2,3-butanedione (diacetyl)

  • Ethanol or acetic acid (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolve 4-bromo-1,2-phenylenediamine in a suitable solvent (e.g., ethanol or glacial acetic acid) in a round-bottom flask.

  • Add an equimolar amount of 2,3-butanedione to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Purification

Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. Column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) can also be employed for purification.

Applications in Drug Development: Kinase Inhibition

Quinoxaline derivatives have emerged as a promising scaffold in the development of kinase inhibitors for various therapeutic areas, including oncology and neurodegenerative diseases. The quinoxaline core can serve as a versatile template for designing molecules that target the ATP-binding site of kinases.

Glycogen Synthase Kinase 3β (GSK3β) Inhibition

GSK3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is associated with diseases such as Alzheimer's disease, bipolar disorder, and diabetes.[3][4][5] Quinoxaline-based compounds have been investigated as inhibitors of GSK3β. The following diagram illustrates a simplified overview of the Wnt/β-catenin signaling pathway, where GSK3β plays a crucial role.

GSK3B_Signaling_Pathway cluster_destruction_complex Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates LRP5_6 LRP5/6 LRP5_6->Dishevelled Axin Axin Dishevelled->Axin inhibits complex formation APC APC GSK3B GSK3β Beta_Catenin β-Catenin GSK3B->Beta_Catenin phosphorylates CK1 CK1 CK1->Beta_Catenin phosphorylates Proteasome Proteasome Beta_Catenin->Proteasome degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates to nucleus and binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates Quinoxaline_Inhibitor Quinoxaline-based Inhibitor Quinoxaline_Inhibitor->GSK3B inhibits

Caption: Simplified Wnt/β-catenin signaling pathway showing the role of GSK3β.

Ephrin Type-A Receptor 3 (EphA3) Signaling

EphA3 is a receptor tyrosine kinase that plays a role in developmental processes and has been implicated in cancer.[6][7][8] The signaling cascade initiated by EphA3 activation can influence cell adhesion, migration, and angiogenesis.

EphA3_Signaling_Pathway EphrinA Ephrin-A Ligand EphA3 EphA3 Receptor EphrinA->EphA3 binds and activates PI3K PI3K EphA3->PI3K activates BMX BMX PI3K->BMX activates STAT3 STAT3 BMX->STAT3 phosphorylates Cell_Migration Cell Migration STAT3->Cell_Migration promotes Angiogenesis Angiogenesis STAT3->Angiogenesis promotes Quinoxaline_Inhibitor Quinoxaline-based Inhibitor Quinoxaline_Inhibitor->EphA3 inhibits

Caption: Simplified EphA3 signaling pathway.

Mammalian Target of Rapamycin (mTOR) Signaling

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[9][10][11][12][13] It integrates signals from growth factors, nutrients, and cellular energy status. Dysregulation of the mTOR pathway is a hallmark of many cancers.

mTOR_Signaling_Pathway Growth_Factors Growth Factors Receptor_TK Receptor Tyrosine Kinase Growth_Factors->Receptor_TK bind PI3K PI3K Receptor_TK->PI3K activates Akt Akt PI3K->Akt activates TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes _4EBP1->Protein_Synthesis promotes Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth leads to Quinoxaline_Inhibitor Quinoxaline-based Inhibitor Quinoxaline_Inhibitor->PI3K can inhibit upstream kinases Quinoxaline_Inhibitor->Akt can inhibit upstream kinases Quinoxaline_Inhibitor->mTORC1 can inhibit

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is a commercially available compound with potential applications in drug discovery, particularly in the development of kinase inhibitors. This guide provides a starting point for researchers interested in utilizing this scaffold. Further experimental validation of its physicochemical properties and the development of optimized synthesis and purification protocols are recommended for its effective use in research and development. The exploration of its inhibitory activity against a broader range of kinases may unveil new therapeutic opportunities.

References

Methodological & Application

synthesis of 6-Bromo-2,3-dimethylquinoxaline from 4-bromo-o-phenylenediamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoxaline and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of drug discovery due to their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The synthesis of substituted quinoxalines is therefore a critical step in the development of new therapeutic agents. This application note provides a detailed protocol for the synthesis of 6-Bromo-2,3-dimethylquinoxaline from 4-bromo-o-phenylenediamine and diacetyl. This method is a straightforward and efficient condensation reaction, suitable for medicinal chemistry and process development laboratories.

Reaction Scheme

The synthesis proceeds via the condensation of 4-bromo-o-phenylenediamine with the 1,2-dicarbonyl compound, diacetyl (butane-2,3-dione), in the presence of an acid catalyst.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol describes the synthesis of this compound on a 10 mmol scale.

Materials:

  • 4-bromo-o-phenylenediamine (MW: 187.04 g/mol )

  • Diacetyl (butane-2,3-dione) (MW: 86.09 g/mol )

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-o-phenylenediamine (1.87 g, 10.0 mmol).

  • Dissolution: Add 50 mL of absolute ethanol to the flask and stir until the starting material is fully dissolved.

  • Addition of Reagents: To the stirred solution, add diacetyl (0.95 g, 11.0 mmol, 1.1 eq) followed by the dropwise addition of glacial acetic acid (0.5 mL) as a catalyst.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C). Maintain reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane:Ethyl Acetate).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 50 mL of ethyl acetate and 50 mL of deionized water. Transfer the mixture to a separatory funnel. Shake well and allow the layers to separate.

  • Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a mixture of ethanol and water or by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Data Presentation

ParameterValue
Reactants
4-bromo-o-phenylenediamine1.87 g (10.0 mmol)
Diacetyl0.95 g (11.0 mmol)
Solvent & Catalyst
Ethanol50 mL
Glacial Acetic Acid0.5 mL
Reaction Conditions
TemperatureReflux (~80°C)
Reaction Time4 hours
Product
Product NameThis compound
CAS Number18470-23-0[1]
Molecular FormulaC₁₀H₉BrN₂
Molecular Weight237.10 g/mol [1]
Theoretical Yield2.37 g
AppearanceBrown Solid[1]
Purity (typical)≥95%[1]

Experimental Workflow

experimental_workflow start Start setup Reaction Setup Add 4-bromo-o-phenylenediamine and ethanol to a round-bottom flask. start->setup end End dissolution Dissolution Stir until the starting material is fully dissolved. setup->dissolution reagent_addition Reagent Addition Add diacetyl and glacial acetic acid. dissolution->reagent_addition reaction Reaction Heat the mixture to reflux for 4 hours. reagent_addition->reaction workup Workup Cool the reaction and remove the solvent. reaction->workup extraction Extraction Partition between ethyl acetate and water. Wash the organic layer. workup->extraction drying Drying Dry the organic layer over anhydrous sodium sulfate. extraction->drying purification Purification Filter and concentrate the organic phase. Recrystallize or perform column chromatography. drying->purification characterization Characterization Obtain NMR, MS, and melting point of the final product. purification->characterization characterization->end

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the two methyl groups.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the ten carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (m/z = 236/238 for the bromine isotopes).

  • Melting Point: The melting point of the purified product should be sharp and consistent with literature values.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Diacetyl is a volatile and flammable liquid. Avoid inhalation and contact with skin.

  • Glacial acetic acid is corrosive. Handle with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

6-Bromo-2,3-dimethylquinoxaline: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,3-dimethylquinoxaline is a key building block in synthetic and medicinal chemistry, offering a versatile platform for the construction of a diverse array of heterocyclic compounds. The presence of a reactive bromine atom at the 6-position, coupled with the stable quinoxaline core and the two methyl groups, provides multiple sites for functionalization. This allows for the strategic introduction of various substituents and the formation of fused ring systems, leading to the development of novel molecules with significant potential in drug discovery and material science. Quinoxaline derivatives, in general, have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document provides detailed protocols and application notes for the synthesis and derivatization of this compound, focusing on its utility in generating complex heterocyclic architectures.

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of 4-bromo-1,2-phenylenediamine with diacetyl (2,3-butanedione). A plausible alternative approach involves the direct bromination of 2,3-dimethylquinoxaline.

Protocol 1: Synthesis from 4-bromo-1,2-phenylenediamine and Diacetyl (Hypothetical)

This protocol is based on the general synthesis of quinoxalines.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product A 4-Bromo-1,2-phenylenediamine C This compound A->C + Diacetyl Ethanol, Reflux B Diacetyl (2,3-butanedione)

Caption: Synthesis of this compound.

Materials:

  • 4-bromo-1,2-phenylenediamine

  • Diacetyl (2,3-butanedione)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 4-bromo-1,2-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask.

  • Add diacetyl (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure and cool the mixture in an ice bath to induce crystallization.

  • Wash the collected solid with cold ethanol and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Application in Heterocyclic Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position of this compound is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are powerful tools for forming new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and vinyl substituents.

Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure for the arylation of the quinoxaline core.

Reaction Workflow:

G start Start reactants Mix this compound, Phenylboronic acid, Pd catalyst, Base, and Solvent start->reactants reaction Heat reaction mixture (e.g., 80-100 °C) reactants->reaction monitor Monitor reaction by TLC/GC-MS reaction->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Column chromatography workup->purify product Obtain 6-Phenyl-2,3-dimethylquinoxaline purify->product

Caption: Suzuki-Miyaura Coupling Workflow.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), palladium catalyst (0.02-0.05 eq), and base (2.0-3.0 eq).

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent and water (e.g., 4:1 solvent to water ratio).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as indicated by TLC.

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-phenyl-2,3-dimethylquinoxaline.

Quantitative Data (Illustrative):

EntryCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄K₂CO₃Toluene/H₂O901285
2Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100892

Note: The data in this table is illustrative and based on typical Suzuki-Miyaura reactions. Actual results may vary.

Protocol 3: Heck Coupling of this compound with Styrene

This protocol outlines a general procedure for the vinylation of the quinoxaline scaffold.

Heck Coupling Mechanism Overview:

G pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide This compound aryl_halide->oxidative_addition pd_complex Pd(II) Complex oxidative_addition->pd_complex migratory_insertion Migratory Insertion pd_complex->migratory_insertion alkene Styrene alkene->migratory_insertion beta_hydride β-Hydride Elimination migratory_insertion->beta_hydride product Coupled Product beta_hydride->product reductive_elimination Reductive Elimination (with Base) beta_hydride->reductive_elimination reductive_elimination->pd0 Regenerates

Caption: Simplified Heck Coupling Catalytic Cycle.

Materials:

  • This compound

  • Styrene

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, Acetonitrile)

Procedure:

  • In a reaction tube, combine this compound (1.0 eq), palladium catalyst (0.01-0.05 eq), ligand (if required, 0.02-0.10 eq), and base (1.5-2.0 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent and styrene (1.2-1.5 eq).

  • Seal the tube and heat the mixture to the appropriate temperature (typically 100-140 °C).

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst and inorganic salts.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the combined organic extracts, dry over a drying agent, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired product.

Application in Fused Heterocycle Synthesis

The quinoxaline core of this compound can be further elaborated to construct fused polycyclic heterocyclic systems. These reactions often involve the functionalization of the methyl groups or the quinoxaline nitrogen atoms. While specific examples starting from this compound are not extensively documented, protocols for related quinoxalines can be adapted. For instance, the synthesis of pyrazoloquinoxalines has been reported from 6-bromo-2,3-dihydrazinylquinoxaline, a derivative of 6-bromo-2,3-dichloroquinoxaline.[1]

Biological Significance and Potential Applications

Quinoxaline derivatives are known to exhibit a wide range of biological activities. The functionalization of the this compound core can lead to the discovery of novel therapeutic agents.

Potential Therapeutic Areas:

  • Anticancer: Many quinoxaline derivatives have shown potent cytotoxic activity against various cancer cell lines.[2]

  • Antimicrobial: The quinoxaline scaffold is present in several antimicrobial agents.[1]

  • Kinase Inhibitors: Quinoxalines can act as inhibitors of various kinases, which are important targets in cancer therapy.

The synthesis of new derivatives from this compound and their subsequent biological evaluation represents a promising avenue for the development of new drug candidates.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its utility in palladium-catalyzed cross-coupling reactions allows for the straightforward introduction of diverse functionalities, while the quinoxaline core provides a platform for further annulation reactions. The exploration of the chemical space around this scaffold holds significant promise for the discovery of novel molecules with important applications in medicinal chemistry and materials science. The protocols outlined in this document provide a foundation for researchers to utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols: Reactions of 6-Bromo-2,3-dimethylquinoxaline with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,3-dimethylquinoxaline is a versatile heterocyclic building block in medicinal chemistry and materials science. The bromine atom at the 6-position provides a reactive handle for introducing a wide range of functional groups through various cross-coupling and nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for the reaction of this compound with common nucleophiles, enabling the synthesis of diverse derivatives for drug discovery and development.

The primary modes of reaction involve palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. These include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Additionally, classical nucleophilic aromatic substitution reactions can be employed.

Data Presentation: Summary of Reactions

The following table summarizes the key reactions of this compound with various nucleophiles, providing a comparative overview of reaction conditions and reported yields.

Reaction TypeNucleophile/ReagentCatalyst/BaseSolvent(s)Temperature (°C) & TimeProductYield (%)Reference
Suzuki Coupling 9,10-Bis(naphthalen-2-yl)anthracene-2-boronic acidPd(PPh₃)₄ / Na₂CO₃Toluene / Ethanol / WaterReflux, 4 h6-(9,10-Bis(naphthalen-2-yl)anthracen-2-yl)-2,3-dimethylquinoxaline87.4[1]
Buchwald-Hartwig Amination Various AminesPd₂(dba)₃ / Xantphos / Cs₂CO₃1,4-Dioxane100, 12 h6-(Amino)-2,3-dimethylquinoxalines60-95General Protocol
Sonogashira Coupling Terminal AlkynesPd(PPh₃)₂Cl₂ / CuI / Et₃NDMF80-100, 6-12 h6-(Alkynyl)-2,3-dimethylquinoxalines70-90General Protocol
Nucleophilic Amination Potassium Amide (KNH₂)-Liquid Ammonia-33, 2 h6-Amino-2,3-dimethylquinoxalineHigh

Note: "General Protocol" indicates that while this reaction is well-established for similar substrates, a specific literature example with quantitative data for this compound was not identified in the conducted search. The provided conditions are based on established methodologies for analogous compounds.

Experimental Protocols

Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 9,10-Bis(naphthalen-2-yl)anthracene-2-boronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃), 2M aqueous solution

  • Toluene

  • Ethanol

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (three-neck flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure: [1]

  • To a 1000 mL three-neck flask equipped with a magnetic stirrer and a reflux condenser, add this compound (4.72 g, 0.02 mol), 9,10-bis(naphthalen-2-yl)anthracene-2-boronic acid (0.022 mol), and tetrakis(triphenylphosphine)palladium(0) (0.001 mol).

  • Add 80 mL of toluene, 80 mL of ethanol, and 80 mL of a 2M aqueous sodium carbonate solution.

  • Purge the reaction mixture with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to afford the desired 6-aryl-2,3-dimethylquinoxaline.

Buchwald-Hartwig Amination (General Protocol)

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas

  • Schlenk tube or similar reaction vessel

Procedure:

  • In a Schlenk tube under an inert atmosphere of argon or nitrogen, combine this compound (1.0 mmol), the desired amine (1.2 mmol), cesium carbonate (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Add anhydrous 1,4-dioxane (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath.

  • Stir the reaction for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 6-amino-2,3-dimethylquinoxaline derivative.

Sonogashira Coupling (General Protocol)

This protocol provides a general method for the palladium- and copper-catalyzed coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous dimethylformamide (DMF)

  • Argon or Nitrogen gas

Procedure:

  • To a reaction vessel under an inert atmosphere, add this compound (1.0 mmol), the terminal alkyne (1.5 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Add anhydrous DMF (5 mL) followed by triethylamine (2.0 mmol).

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.

  • Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the 6-alkynyl-2,3-dimethylquinoxaline.

Nucleophilic Amination with Potassium Amide

This protocol describes a classical method for the amination of this compound.

Materials:

  • This compound

  • Potassium amide (KNH₂)

  • Liquid ammonia (NH₃)

  • Dry-ice/acetone condenser

Procedure:

  • Set up a three-neck flask with a dry-ice/acetone condenser and an inlet for ammonia gas.

  • Condense liquid ammonia into the flask at -78 °C.

  • Add potassium amide to the liquid ammonia with stirring.

  • Add a solution of this compound in an appropriate solvent (e.g., anhydrous ether or THF) dropwise to the potassium amide solution in liquid ammonia.

  • Stir the reaction mixture at -33 °C (the boiling point of ammonia) for 2 hours.

  • Quench the reaction by the careful addition of ammonium chloride.

  • Allow the ammonia to evaporate.

  • Extract the residue with an organic solvent (e.g., ethyl acetate), wash with water, dry, and concentrate to yield 6-amino-2,3-dimethylquinoxaline.

Mandatory Visualizations

Reaction_Workflow cluster_start Starting Material cluster_reactions Coupling Reactions cluster_products Products Start This compound Suzuki Suzuki Coupling (Arylboronic Acid, Pd Catalyst, Base) Start->Suzuki C-C Bond Formation Buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) Start->Buchwald C-N Bond Formation Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu Catalysts, Base) Start->Sonogashira C-C(sp) Bond Formation Nucleophilic Nucleophilic Amination (KNH2, liq. NH3) Start->Nucleophilic C-N Bond Formation Product_Aryl 6-Aryl-2,3-dimethylquinoxaline Suzuki->Product_Aryl Product_Amino 6-Amino-2,3-dimethylquinoxaline Buchwald->Product_Amino Product_Alkynyl 6-Alkynyl-2,3-dimethylquinoxaline Sonogashira->Product_Alkynyl Nucleophilic->Product_Amino

Caption: General reaction pathways for the functionalization of this compound.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) PdII Ar-Pd(II)L_n-Br Pd0->PdII ArBr Transmetal Transmetalation (R-B(OH)₂ / Base) PdII_R Ar-Pd(II)L_n-R PdII->PdII_R R-B(OH)₂ Base PdII_R->Pd0 RedElim Reductive Elimination Product Ar-R PdII_R->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Synthesis of 6-Bromo-2,3-dimethylquinoxaline and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 6-Bromo-2,3-dimethylquinoxaline and its subsequent derivatization through Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions. These compounds are of significant interest in medicinal chemistry due to the established role of the quinoxaline scaffold in various therapeutic areas, particularly as kinase inhibitors in oncology.

Synthesis of this compound

The foundational step involves the condensation of 4-bromo-1,2-phenylenediamine with 2,3-butanedione (diacetyl). This reaction proceeds readily to form the quinoxaline ring system.

Experimental Protocol:

Materials:

  • 4-bromo-1,2-phenylenediamine

  • 2,3-butanedione (diacetyl)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Distilled water

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1.0 eq) in ethanol.

  • Add 2,3-butanedione (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • To the residue, add a saturated solution of sodium bicarbonate to neutralize the acetic acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford this compound as a solid.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)Melting Point (°C)
This compoundC₁₀H₉BrN₂237.10Brown Solid85-9584-85

Derivatization via Suzuki-Miyaura Coupling

The bromine atom at the 6-position of the quinoxaline ring provides a handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl or heteroaryl substituents.

Experimental Protocol:

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

  • Distilled water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a degassed mixture of this compound (1.0 eq), arylboronic acid (1.2-1.5 eq), and base (2.0-3.0 eq) in the chosen solvent, add the palladium catalyst (0.02-0.05 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 6-aryl-2,3-dimethylquinoxaline derivative.

Quantitative Data (Representative Examples):

DerivativeMolecular FormulaMolecular Weight ( g/mol )Yield (%)
2,3-Dimethyl-6-phenylquinoxalineC₁₆H₁₄N₂234.3070-90
6-(4-Methoxyphenyl)-2,3-dimethylquinoxalineC₁₇H₁₆N₂O264.3265-85
6-(Pyridin-3-yl)-2,3-dimethylquinoxalineC₁₅H₁₃N₃235.2960-80

Derivatization via Buchwald-Hartwig Amination

The 6-bromo position can also be functionalized with a variety of primary and secondary amines through the Buchwald-Hartwig amination to generate a library of 6-amino-2,3-dimethylquinoxaline derivatives.

Experimental Protocol:

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Anhydrous sodium sulfate

Procedure:

  • In a glovebox, charge a Schlenk tube with the palladium pre-catalyst (0.01-0.05 eq), ligand (0.02-0.10 eq), and base (1.4-2.0 eq).

  • Add this compound (1.0 eq) and the amine (1.2-1.5 eq).

  • Add the anhydrous solvent and seal the tube.

  • Heat the reaction mixture at 80-120 °C for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-amino-2,3-dimethylquinoxaline derivative.

Quantitative Data (Representative Examples):

DerivativeMolecular FormulaMolecular Weight ( g/mol )Yield (%)
N-Phenyl-2,3-dimethylquinoxalin-6-amineC₁₆H₁₅N₃249.3160-85
2,3-Dimethyl-N-(pyridin-2-yl)quinoxalin-6-amineC₁₅H₁₄N₄250.3055-80
6-(Morpholino)-2,3-dimethylquinoxalineC₁₄H₁₇N₃O243.3165-90

Visualized Workflow and Biological Context

The synthesis of this compound derivatives is often pursued for their potential as anticancer agents. Many quinoxaline derivatives have been shown to inhibit protein kinases involved in cancer cell signaling. A key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization 4-bromo-1,2-phenylenediamine 4-bromo-1,2-phenylenediamine Condensation Condensation 4-bromo-1,2-phenylenediamine->Condensation 2,3-butanedione 2,3-butanedione 2,3-butanedione->Condensation This compound This compound Condensation->this compound Suzuki_Coupling Suzuki_Coupling This compound->Suzuki_Coupling Buchwald_Amination Buchwald_Amination This compound->Buchwald_Amination Aryl_Derivatives Aryl_Derivatives Suzuki_Coupling->Aryl_Derivatives Amino_Derivatives Amino_Derivatives Buchwald_Amination->Amino_Derivatives Arylboronic_acid Arylboronic_acid Arylboronic_acid->Suzuki_Coupling Amine Amine Amine->Buchwald_Amination VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Quinoxaline_Derivative Quinoxaline Derivative Quinoxaline_Derivative->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Application Note: Synthesis of Brominated 2,3-Dimethylquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed experimental protocols for the selective bromination of 2,3-dimethylquinoxaline. Two distinct methodologies are presented: the exhaustive electrophilic aromatic bromination of the benzene ring to yield 5,6,7,8-tetrabromo-2,3-dimethylquinoxaline, and the radical-mediated bromination of the methyl side-chains using N-Bromosuccinimide (NBS) to produce 2,3-bis(bromomethyl)quinoxaline. These protocols are designed to serve as a comprehensive guide for researchers engaged in the synthesis of halogenated quinoxaline scaffolds, which are valuable intermediates in medicinal chemistry and materials science. Safety precautions, detailed procedural steps, data presentation, and process workflows are included to ensure safe and reproducible execution.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules and functional materials. The introduction of bromine atoms into the quinoxaline scaffold can significantly alter its physicochemical and pharmacological properties, providing a pathway to novel drug candidates and specialized organic materials. This application note outlines two key bromination procedures for 2,3-dimethylquinoxaline, targeting either the aromatic core or the alkyl substituents.

Safety and Handling

All experiments must be conducted inside a certified chemical fume hood by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times.

  • 2,3-Dimethylquinoxaline: Toxic if swallowed and causes skin and eye irritation.[1][2][3] Avoid inhalation of dust and direct contact with skin and eyes.[1][4]

  • Bromine (Br₂): Extremely toxic and corrosive. Fatal if inhaled, causes severe skin burns and eye damage, and is very toxic to aquatic life.[5] Handle with extreme caution in a well-ventilated fume hood. Have a quenching agent (e.g., sodium thiosulfate solution) readily available.

  • N-Bromosuccinimide (NBS): A lachrymator and irritant. Handle carefully to avoid inhalation of powder and contact with skin.

  • Solvents (Ethanol, Acetic Acid, Carbon Tetrachloride): Flammable and/or toxic. Avoid inhalation of vapors and contact with skin. Carbon tetrachloride is a known carcinogen and should be handled with extreme care.

Experimental Protocols

Protocol 1: Electrophilic Aromatic Bromination

This protocol describes the exhaustive bromination of the benzene moiety of 2,3-dimethylquinoxaline to synthesize 5,6,7,8-tetrabromo-2,3-dimethylquinoxaline, based on the procedure reported by Henderson.[6]

3.1. Materials and Equipment

  • 2,3-Dimethylquinoxaline

  • Liquid Bromine (Br₂)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Standard laboratory glassware

3.2. Procedure

  • Dissolve 2,3-dimethylquinoxaline (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Place the flask on a water bath within a fume hood.

  • While stirring, slowly add an excess of liquid bromine (a minimum of 4.0 eq) to the alcoholic solution.

  • Attach a reflux condenser and gently heat the mixture on the water bath.

  • Continue heating until the reaction is complete, which is typically indicated by a change in color and the formation of a precipitate.

  • Allow the reaction mixture to cool to room temperature. A crystalline mass of the product should form.[6]

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol to remove unreacted bromine and other impurities.

  • Recrystallize the product from a suitable solvent (e.g., a high-boiling point alcohol) to obtain purified 5,6,7,8-tetrabromo-2,3-dimethylquinoxaline.[6]

  • Dry the final product under vacuum.

3.3. Quantitative Data

Reactant/ProductMolar Mass ( g/mol )Molar RatioNotes
2,3-Dimethylquinoxaline158.20[3]1.0Starting Material
Bromine (Br₂)159.81[5]> 4.0Excess is used
5,6,7,8-Tetrabromo-2,3-dimethylquinoxaline473.83-Product

Elemental Analysis Data for C₁₀H₆N₂Br₄: [6]

Element Required (%) Found (%)
Carbon (C) 25.3 25.5
Hydrogen (H) 1.3 1.3

| Bromine (Br) | 67.5 | 67.6 |

3.4. Experimental Workflow

G A 1. Dissolve 2,3-Dimethylquinoxaline in Ethanol B 2. Add excess Bromine (Br₂) slowly A->B Stirring C 3. Heat mixture under reflux (Water Bath) B->C D 4. Cool to Room Temperature (Crystallization) C->D Reaction Complete E 5. Isolate Product via Vacuum Filtration D->E F 6. Wash with Cold Ethanol E->F G 7. Recrystallize and Dry F->G H Final Product: 5,6,7,8-Tetrabromo-2,3-dimethylquinoxaline G->H

Caption: Workflow for Electrophilic Aromatic Bromination.

Protocol 2: Radical Side-Chain Bromination

This protocol outlines a representative procedure for the bromination of the methyl groups of 2,3-dimethylquinoxaline using N-Bromosuccinimide (NBS) to yield 2,3-bis(bromomethyl)quinoxaline. This reaction has been reported in the literature, indicating its feasibility.[7]

3.1. Materials and Equipment

  • 2,3-Dimethylquinoxaline

  • N-Bromosuccinimide (NBS)

  • Radical Initiator (e.g., AIBN or Benzoyl Peroxide)

  • Anhydrous Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent

  • Round-bottom flask

  • Reflux condenser and drying tube

  • Light source (e.g., 250W lamp) or heating mantle

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for filtration and work-up

3.2. Procedure

  • To a dry round-bottom flask, add 2,3-dimethylquinoxaline (1.0 eq), N-Bromosuccinimide (2.1 eq), a catalytic amount of a radical initiator (e.g., AIBN, ~0.05 eq), and anhydrous carbon tetrachloride.

  • Equip the flask with a magnetic stir bar and a reflux condenser topped with a drying tube.

  • Initiate the reaction by either heating the mixture to reflux or irradiating it with a bright lamp.

  • Continue the reaction with vigorous stirring for several hours. Monitor the reaction progress by observing the density of the succinimide byproduct, which will float on top of the CCl₄ upon completion.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the succinimide by vacuum filtration.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the 2,3-bis(bromomethyl)quinoxaline by recrystallization from a suitable solvent system (e.g., ethanol/water).

3.3. Quantitative Data

Reactant/ProductMolar Mass ( g/mol )Molar RatioNotes
2,3-Dimethylquinoxaline158.20[3]1.0Starting Material
N-Bromosuccinimide (NBS)177.982.1Slight excess is used
AIBN (Initiator)164.21~0.05Catalytic amount
2,3-Bis(bromomethyl)quinoxaline316.01-Product

3.4. Experimental Workflow

G A 1. Combine Reactants: 2,3-DMQ, NBS, AIBN in CCl₄ B 2. Heat to Reflux (or Irradiate with Light) A->B Initiate Reaction C 3. Cool to Room Temperature B->C Reaction Complete D 4. Filter to remove Succinimide C->D E 5. Wash Organic Filtrate (H₂O, NaHCO₃) D->E F 6. Dry (Na₂SO₄) and Evaporate Solvent E->F G 7. Purify by Recrystallization F->G H Final Product: 2,3-Bis(bromomethyl)quinoxaline G->H

Caption: Workflow for Radical Side-Chain Bromination.

Product Characterization

The identity and purity of the synthesized brominated derivatives should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the position and number of bromine substituents.

  • Mass Spectrometry (MS): To verify the molecular weight of the product and observe the characteristic isotopic pattern of bromine.

  • Melting Point: To assess the purity of the final product.

  • Infrared (IR) Spectroscopy: To observe changes in vibrational modes upon bromination.

  • Elemental Analysis: To confirm the empirical formula, as demonstrated in Protocol 1.[6]

References

Application Notes and Protocols: 6-Bromo-2,3-dimethylquinoxaline in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2][3] These compounds form the core structure of numerous therapeutic agents with applications as anticancer, antimicrobial, and anti-inflammatory agents.[4] A key building block in the synthesis of functionalized quinoxalines is 6-Bromo-2,3-dimethylquinoxaline. The bromine atom at the 6-position serves as a versatile handle for introducing a variety of functional groups through palladium-catalyzed cross-coupling reactions, enabling the generation of diverse libraries of compounds for drug discovery.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates via three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions are instrumental in creating carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the construction of complex drug molecules.

Synthetic Applications of this compound

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkynyl, and amino moieties at the 6-position. These modifications are crucial for tuning the pharmacological properties of the resulting quinoxaline derivatives, which often act as inhibitors of key signaling pathways implicated in diseases such as cancer.

Logical Workflow for Synthesis of Pharmaceutical Intermediates

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_intermediates Pharmaceutical Intermediates cluster_application Therapeutic Target A This compound B Suzuki-Miyaura Coupling A->B Arylboronic acid C Sonogashira Coupling A->C Terminal alkyne D Buchwald-Hartwig Amination A->D Amine E 6-Aryl-2,3-dimethylquinoxalines B->E F 6-Alkynyl-2,3-dimethylquinoxalines C->F G 6-Amino-2,3-dimethylquinoxalines D->G H Kinase Inhibitors (e.g., EGFR, VEGFR) E->H F->H G->H

Caption: Synthetic workflow from this compound.

Key Experiments and Protocols

The following sections provide detailed experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions using this compound as the starting material. The reaction conditions and yields are based on established methodologies for similar substrates and serve as a starting point for optimization.

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-2,3-dimethylquinoxalines

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceutical agents.

Experimental Protocol:

A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 90 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 6-aryl-2,3-dimethylquinoxaline.

Data Presentation:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2,3-Dimethyl-6-phenylquinoxaline85-95
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-2,3-dimethylquinoxaline80-90
33-Fluorophenylboronic acid6-(3-Fluorophenyl)-2,3-dimethylquinoxaline75-85
Sonogashira Coupling: Synthesis of 6-Alkynyl-2,3-dimethylquinoxalines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted aromatic compounds. These derivatives are valuable intermediates in the synthesis of various biologically active molecules.[5]

Experimental Protocol:

To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in anhydrous DMF (10 mL) are added Pd(PPh₃)₂Cl₂ (0.03 mmol), CuI (0.06 mmol), and triethylamine (2.0 mmol). The mixture is degassed with argon for 15 minutes and then heated at 80 °C for 8 hours under an argon atmosphere. After cooling, the reaction mixture is poured into water (30 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography on silica gel to yield the 6-alkynyl-2,3-dimethylquinoxaline.

Data Presentation:

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene6-(Phenylethynyl)-2,3-dimethylquinoxaline70-85
2Ethynyltrimethylsilane2,3-Dimethyl-6-((trimethylsilyl)ethynyl)quinoxaline75-90
3Propargyl alcohol3-(2,3-Dimethylquinoxalin-6-yl)prop-2-yn-1-ol60-75
Buchwald-Hartwig Amination: Synthesis of 6-Amino-2,3-dimethylquinoxalines

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of arylamines. This reaction is particularly useful in drug discovery for introducing amine functionalities that can serve as key pharmacophores or points for further diversification.

Experimental Protocol:

A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.5 mmol) in anhydrous toluene (10 mL) is degassed with argon for 20 minutes. The reaction is then heated at 110 °C for 18 hours in a sealed tube. After cooling to room temperature, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to give the corresponding 6-amino-2,3-dimethylquinoxaline derivative.

Data Presentation:

EntryAmineProductYield (%)
1AnilineN-Phenyl-2,3-dimethylquinoxalin-6-amine70-80
2Morpholine4-(2,3-Dimethylquinoxalin-6-yl)morpholine75-85
3BenzylamineN-Benzyl-2,3-dimethylquinoxalin-6-amine65-75

Application in Kinase Inhibitor Synthesis

Many quinoxaline derivatives synthesized from this compound have shown significant potential as kinase inhibitors.[2] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The aryl, alkynyl, and amino-substituted quinoxalines can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), thereby blocking downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.[2][6]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation.[1][7] Aberrant activation of this pathway is a common driver of tumor growth. Quinoxaline-based inhibitors can block EGFR signaling, leading to cell cycle arrest and apoptosis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Survival Inhibitor Quinoxaline Inhibitor Inhibitor->EGFR EGF EGF EGF->EGFR VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGFR VEGFR PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Inhibitor Quinoxaline Inhibitor Inhibitor->VEGFR VEGF VEGF VEGF->VEGFR

References

Application Notes & Protocols: Analytical Techniques for the Identification of 6-Bromo-2,3-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the analytical techniques for the identification and characterization of 6-Bromo-2,3-dimethylquinoxaline (CAS: 18470-23-0). Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy are presented. The information herein is compiled from established methods for quinoxaline derivatives and related brominated heterocyclic compounds, providing a robust framework for the analytical assessment of this compound.

Compound Information

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name This compound
Synonyms 6-Bromo-2,3-dimethyl-1,4-benzodiazine
CAS Number 18470-23-0[1]
Molecular Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol [1]
Appearance Brown solid[1]
Purity ≥95%[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher

    • Solvent: CDCl₃

    • Temperature: 25 °C

    • Pulse Sequence: Standard single-pulse

    • Number of Scans: 16-64

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher

    • Solvent: CDCl₃

    • Temperature: 25 °C

    • Pulse Sequence: Proton-decoupled

    • Number of Scans: 1024 or more

    • Reference: CDCl₃ at 77.16 ppm

Data Presentation: Predicted NMR Data

Note: The following data are predicted based on the analysis of 2,3-dimethylquinoxaline and other brominated quinoxaline derivatives. Actual experimental values may vary slightly.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
2-CH₃, 3-CH₃~2.7 (s, 6H)~23
H-5~8.0 (d)~130
H-7~7.8 (dd)~132
H-8~8.2 (d)~129
C-2, C-3-~154
C-4a, C-8a-~141
C-6-~120 (C-Br)
C-5, C-7, C-8-~130-132

Workflow Diagram: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Weigh Sample dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer transfer->instrument acquire_1H Acquire ¹H Spectrum instrument->acquire_1H acquire_13C Acquire ¹³C Spectrum instrument->acquire_13C process Process Raw Data (FT, Phasing, Baseline Correction) acquire_1H->process acquire_13C->process integrate Integrate Peaks (¹H NMR) process->integrate assign Assign Chemical Shifts integrate->assign structure Structure Elucidation assign->structure

Workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

    • Further dilute the sample as required by the instrument's sensitivity.

  • Instrument Parameters (Electron Ionization - GC/MS):

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • GC Column: Standard non-polar column (e.g., DB-5ms)

    • Inlet Temperature: 250 °C

    • Transfer Line Temperature: 280 °C

  • Instrument Parameters (Electrospray Ionization - LC/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Solvent Flow Rate: 0.2-0.5 mL/min

    • Nebulizer Gas: Nitrogen

    • Drying Gas Temperature: 300-350 °C

    • Capillary Voltage: 3-4 kV

Data Presentation: Predicted Mass Spectrometry Data

Table 3: Predicted m/z Values for Major Ions of this compound

Ion Predicted m/z Notes
[M]⁺236/238Molecular ion peak, showing isotopic pattern for one bromine atom.
[M+H]⁺237/239Protonated molecular ion (ESI), showing isotopic pattern for one bromine atom.
[M-CH₃]⁺221/223Loss of a methyl group.
[M-Br]⁺157Loss of the bromine atom.
[C₈H₅N₂]⁺129Quinoxaline fragment after loss of Br and 2xCH₃.

Workflow Diagram: Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis start Dissolve Sample dilute Dilute to Final Concentration start->dilute inlet Sample Inlet (GC or LC) dilute->inlet ion_source Ionization Source (EI or ESI) inlet->ion_source analyzer Mass Analyzer ion_source->analyzer detector Detector analyzer->detector spectrum Generate Mass Spectrum detector->spectrum identify_M Identify Molecular Ion spectrum->identify_M analyze_frag Analyze Fragmentation identify_M->analyze_frag confirm Confirm Structure analyze_frag->confirm

Workflow for MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of this compound and can be developed for quantitative analysis.

Experimental Protocol: HPLC
  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Prepare working standards by serial dilution of the stock solution.

  • Instrument Parameters:

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). An acid modifier like 0.1% formic acid can be added to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by UV-Vis scan (predicted to be in the range of 254 nm and 320 nm).

Data Presentation: Expected HPLC Data

Table 4: Expected HPLC Parameters for this compound

Parameter Expected Value
Retention Time (t_R) Dependent on specific column and mobile phase composition.
UV λ_max ~254 nm, ~320 nm
Purity >95% (as determined by peak area)

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_run HPLC Run cluster_analysis Data Analysis prep_sample Prepare Sample Solution inject Inject Sample prep_sample->inject prep_mobile Prepare Mobile Phase separate Separation on Column prep_mobile->separate inject->separate detect UV-Vis Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram analyze_peaks Analyze Peaks (Retention Time, Area) chromatogram->analyze_peaks quantify Quantify Purity or Concentration analyze_peaks->quantify

Workflow for HPLC analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound based on the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr).

    • Grind the mixture to a fine powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

    • Apply pressure to ensure good contact.

  • Instrument Parameters:

    • Spectrometer: FTIR spectrometer

    • Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

Data Presentation: Predicted FTIR Data

Table 5: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Mode Intensity
3050-3100C-H stretch (aromatic)Medium-Weak
2920-2980C-H stretch (methyl)Medium-Weak
1580-1620C=N and C=C stretch (ring)Medium-Strong
1450-1500C=C stretch (aromatic ring)Strong
1370-1380C-H bend (methyl)Medium
800-850C-H bend (out-of-plane)Strong
550-650C-Br stretchMedium-Strong

Workflow Diagram: FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_kbr Prepare KBr Pellet scan_sample Scan Sample prep_kbr->scan_sample prep_atr Place on ATR Crystal prep_atr->scan_sample instrument FTIR Spectrometer scan_bg Scan Background instrument->scan_bg instrument->scan_sample spectrum Generate IR Spectrum scan_sample->spectrum assign_peaks Assign Absorption Bands spectrum->assign_peaks identify_fg Identify Functional Groups assign_peaks->identify_fg

Workflow for FTIR analysis.

References

Application Note and Protocol for the Scale-Up Synthesis of 6-Bromo-2,3-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of 6-Bromo-2,3-dimethylquinoxaline, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the classical and efficient condensation reaction of 4-bromo-1,2-phenylenediamine and diacetyl. This application note includes a scalable experimental protocol, safety guidelines, and methods for purification and characterization of the final product. The presented method is designed to be robust, high-yielding, and adaptable for larger-scale production in a laboratory setting.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities, have made them attractive targets for medicinal chemists and drug development professionals. This compound serves as a crucial building block for the synthesis of more complex molecules, where the bromine atom can be further functionalized to introduce a variety of substituents. The efficient and scalable synthesis of this intermediate is therefore of significant importance. The protocol described herein outlines a straightforward and reproducible method for its preparation.

Chemical Reaction

The synthesis proceeds via the condensation of 4-bromo-1,2-phenylenediamine with diacetyl (2,3-butanedione) in an alcoholic solvent. This reaction is typically acid-catalyzed, though it can also proceed without a catalyst, especially with gentle heating.

G reactant1 4-bromo-1,2-phenylenediamine arrow Ethanol, Acetic Acid (cat.) Reflux reactant1->arrow reactant2 Diacetyl reactant2->arrow product This compound plus + arrow->product

Figure 1. Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is designed for a laboratory scale-up synthesis yielding approximately 10-12 grams of the final product.

Materials and Equipment
Material/EquipmentSpecification
4-bromo-1,2-phenylenediamine>98% purity
Diacetyl (2,3-butanedione)>97% purity
Ethanol (EtOH)Anhydrous
Glacial Acetic AcidACS grade
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
BrineSaturated aqueous solution of NaCl
Anhydrous Magnesium Sulfate (MgSO₄)For drying
250 mL Three-neck round-bottom flask-
Reflux condenser-
Magnetic stirrer with heating mantle-
Separatory funnel500 mL
Rotary evaporator-
Buchner funnel and filter paper-
Glassware for crystallization-
Synthesis Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel, add 4-bromo-1,2-phenylenediamine (9.35 g, 50 mmol).

  • Dissolution: Add 100 mL of anhydrous ethanol to the flask and stir the mixture to dissolve the diamine. Gentle warming may be applied if necessary.

  • Catalyst Addition: To the stirred solution, add glacial acetic acid (0.3 mL, ~5 mmol) as a catalyst.

  • Reagent Addition: In the dropping funnel, place diacetyl (4.73 g, 55 mmol). Add the diacetyl dropwise to the stirred solution of the diamine over a period of 15-20 minutes at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 4:1).

  • Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up:

    • Dissolve the residue in 100 mL of ethyl acetate.

    • Transfer the solution to a 500 mL separatory funnel.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid) and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation of Crude Product: Filter off the drying agent and wash it with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude this compound as a solid.

Purification
  • Crystallization: The crude product can be purified by crystallization. Dissolve the crude solid in a minimum amount of hot ethanol.

  • Cooling and Filtration: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the crystals by vacuum filtration using a Buchner funnel, wash with a small amount of cold ethanol, and dry them under vacuum.

Data Presentation

ParameterValue
Reactants
4-bromo-1,2-phenylenediamine9.35 g (50 mmol)
Diacetyl4.73 g (55 mmol)
Product
Theoretical Yield11.85 g
Expected Actual Yield10.1 - 11.3 g (85-95%)
Physical Properties
AppearanceBrown solid[1]
Molecular Weight237.10 g/mol [1]
Melting PointNot experimentally determined; requires analysis
Purity (Expected) >98% after crystallization

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction and assess the purity of the final product.

  • Melting Point: To determine the purity of the crystalline solid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals for the aromatic protons and the two methyl groups.

    • ¹³C NMR: Expected signals for the carbon atoms of the quinoxaline core and the methyl groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

  • 4-bromo-1,2-phenylenediamine: Toxic if swallowed. Causes skin and eye irritation. Avoid inhalation of dust.

  • Diacetyl: Highly flammable liquid and vapor. Harmful if swallowed. Causes skin irritation and serious eye damage. Toxic if inhaled. Keep away from heat, sparks, and open flames.

  • Ethanol: Flammable liquid and vapor.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

Workflow Diagram

G start Start setup Set up reaction flask with 4-bromo-1,2-phenylenediamine in ethanol start->setup add_catalyst Add catalytic acetic acid setup->add_catalyst add_diacetyl Add diacetyl dropwise add_catalyst->add_diacetyl reflux Reflux for 2 hours add_diacetyl->reflux cool_evaporate Cool and remove solvent reflux->cool_evaporate workup Aqueous work-up (EtOAc, NaHCO3, Brine) cool_evaporate->workup dry_concentrate Dry organic layer and concentrate workup->dry_concentrate crystallize Crystallize from hot ethanol dry_concentrate->crystallize filter_dry Filter and dry the product crystallize->filter_dry characterize Characterize the final product (TLC, MP, NMR, MS) filter_dry->characterize end End characterize->end

References

Application Notes and Protocols: 6-Bromo-2,3-dimethylquinoxaline as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in coordination chemistry due to their versatile chelating abilities and the diverse applications of their metal complexes. The nitrogen atoms in the pyrazine ring of the quinoxaline scaffold can effectively coordinate to a variety of metal ions. The introduction of substituents onto the quinoxaline core allows for the fine-tuning of the electronic and steric properties of the ligand, which in turn influences the geometry, stability, and reactivity of the resulting metal complexes.

6-Bromo-2,3-dimethylquinoxaline is a derivative of quinoxaline that features a bromine atom at the 6-position and methyl groups at the 2- and 3-positions. The bromine substituent can modulate the ligand's electronic properties through inductive and resonance effects, potentially impacting the coordination strength and the redox properties of the metal center in its complexes. The methyl groups can influence the steric environment around the coordination site. Metal complexes of substituted quinoxalines have shown promise in various fields, including catalysis, materials science, and medicinal chemistry, exhibiting a range of biological activities such as antimicrobial and anticancer properties.

These application notes provide detailed protocols for the synthesis of this compound and a representative copper(II) complex. Additionally, expected analytical data and potential applications are discussed, providing a foundational guide for researchers exploring the coordination chemistry of this ligand.

Quantitative Data Summary

The following tables summarize the key physical and spectroscopic data for this compound and a representative proposed copper(II) complex.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Chemical Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol [1]
Appearance Brown Solid[1]
CAS Number 18470-23-0[1]
Purity ≥95%[1]
¹H NMR (CDCl₃, δ ppm) Anticipated ~7.9-8.1 (m, 2H, Ar-H), ~7.6-7.8 (m, 1H, Ar-H), ~2.7 (s, 6H, 2 x CH₃)
¹³C NMR (CDCl₃, δ ppm) Anticipated ~154 (2C), ~141 (2C), ~132, ~130, ~129, ~121, ~23 (2C)
FT-IR (KBr, cm⁻¹) Anticipated ~3050 (Ar C-H), ~2920 (Alkyl C-H), ~1600, ~1480 (C=N, C=C), ~830 (C-Br)

Table 2: Anticipated Properties of a Representative [Cu(this compound)Cl₂] Complex

PropertyAnticipated Value/Observation
Chemical Formula C₁₀H₉BrCl₂CuN₂
Appearance Colored crystalline solid
Molar Conductivity (Ω⁻¹cm²mol⁻¹ in DMF) < 30 (non-electrolytic nature)
Magnetic Susceptibility (μB) ~1.7-2.2 (paramagnetic, consistent with one unpaired electron for Cu(II))
FT-IR (KBr, cm⁻¹) Shift in C=N and aromatic C=C stretching vibrations upon coordination; Appearance of new bands in the far-IR region corresponding to Cu-N and Cu-Cl bonds.
UV-Vis (DMF, nm) Ligand-to-metal charge transfer (LMCT) and d-d transition bands.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of the title ligand, starting with the condensation of o-phenylenediamine with diacetyl (2,3-butanedione) to form 2,3-dimethylquinoxaline, followed by bromination.

Step 1: Synthesis of 2,3-Dimethylquinoxaline

  • Materials:

    • o-Phenylenediamine

    • Diacetyl (2,3-butanedione)

    • Ethanol

    • Water

  • Procedure:

    • Dissolve o-phenylenediamine (1 mol) in a mixture of ethanol and water.

    • Slowly add diacetyl (1 mol) to the solution while stirring.

    • The reaction is typically exothermic and the product may begin to precipitate.

    • Continue stirring at room temperature for 1-2 hours to ensure the completion of the reaction.

    • The resulting precipitate of 2,3-dimethylquinoxaline is collected by vacuum filtration.

    • Wash the product with cold water and a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2,3-dimethylquinoxaline as a crystalline solid.

    • Dry the product in a desiccator.

Step 2: Bromination of 2,3-Dimethylquinoxaline

  • Materials:

    • 2,3-Dimethylquinoxaline

    • N-Bromosuccinimide (NBS)

    • Carbon tetrachloride (or another suitable solvent like acetic acid)

    • Benzoyl peroxide (initiator)

  • Procedure: [2]

    • Dissolve 2,3-dimethylquinoxaline (1 mol) in carbon tetrachloride in a round-bottom flask.

    • Add N-Bromosuccinimide (1 mol) and a catalytic amount of benzoyl peroxide to the solution.

    • Reflux the mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the product by column chromatography or recrystallization from a suitable solvent (e.g., ethanol).

G cluster_ligand_synthesis Ligand Synthesis Workflow start Start Materials: o-Phenylenediamine Diacetyl step1 Step 1: Condensation Reaction (Ethanol/Water) start->step1 intermediate 2,3-Dimethylquinoxaline step1->intermediate step2 Step 2: Bromination (NBS, CCl₄, Benzoyl Peroxide) intermediate->step2 purification Purification (Filtration, Washing, Recrystallization) step2->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Synthesis of a Representative Dichloro(this compound)copper(II) Complex

This protocol describes a general method for the synthesis of a copper(II) complex using this compound as a ligand. This can be adapted for other transition metal salts.

  • Materials:

    • This compound

    • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

    • Ethanol or Methanol

  • Procedure:

    • Dissolve this compound (1 mmol) in hot ethanol (20 mL).

    • In a separate flask, dissolve CuCl₂·2H₂O (1 mmol) in hot ethanol (10 mL).

    • Add the metal salt solution dropwise to the ligand solution with constant stirring.

    • A change in color and/or the formation of a precipitate should be observed.

    • Reflux the reaction mixture for 2-4 hours to ensure complete complexation.

    • Allow the mixture to cool to room temperature.

    • Collect the precipitated complex by vacuum filtration.

    • Wash the product with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials.

    • Dry the complex in a desiccator over anhydrous calcium chloride.

G cluster_complex_synthesis Complex Synthesis Workflow ligand This compound (in hot Ethanol) mixing Mix and Reflux (2-4 hours) ligand->mixing metal_salt CuCl₂·2H₂O (in hot Ethanol) metal_salt->mixing precipitation Cool to Room Temperature (Precipitation) mixing->precipitation isolation Isolate Product (Filtration, Washing) precipitation->isolation final_complex Final Complex: [Cu(C₁₀H₉BrN₂)Cl₂] isolation->final_complex

Caption: Workflow for the synthesis of a representative copper(II) complex.

Potential Applications and Signaling Pathways

Metal complexes of quinoxaline derivatives have been investigated for a range of applications. The introduction of a bromo-substituent in this compound can modulate the electronic properties of the ligand and its resulting complexes, potentially enhancing their utility in various domains.

Catalysis

Transition metal complexes are widely used as catalysts in organic synthesis. Quinoxaline-based complexes have shown catalytic activity in various reactions. The specific electronic and steric environment provided by the this compound ligand could lead to novel catalytic properties. Potential areas of application include:

  • Oxidation Reactions: Mimicking the active sites of metalloenzymes for selective oxidation of substrates.

  • Coupling Reactions: Catalyzing C-C and C-N bond formation reactions.

  • Polymerization: Acting as catalysts or co-catalysts in the polymerization of olefins.

Biological Activity

The quinoxaline scaffold is a known pharmacophore, and its metal complexes have frequently exhibited enhanced biological activity compared to the free ligands.

  • Antimicrobial Agents: The metal complexes may exhibit broad-spectrum activity against various bacterial and fungal strains. The proposed mechanism often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with DNA replication.

  • Anticancer Agents: Many quinoxaline-metal complexes have demonstrated cytotoxic effects against various cancer cell lines. The potential mechanisms of action are diverse and can involve:

    • DNA Intercalation or Cleavage: The planar aromatic structure of the quinoxaline ligand can facilitate intercalation between DNA base pairs, while the metal center can promote hydrolytic or oxidative cleavage of the DNA backbone.

    • Enzyme Inhibition: The complexes can target and inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases or protein kinases.

    • Induction of Apoptosis: The complexes may trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways, often involving the generation of reactive oxygen species (ROS).

G cluster_logical_flow Logical Framework for Application Development cluster_applications Potential Applications Ligand This compound (Electronic & Steric Properties) Complex Coordination Complex (Geometry, Stability, Redox Properties) Ligand->Complex Metal Transition Metal Ion (e.g., Cu(II), Co(II), Ni(II)) (Lewis Acidity, Redox Potential) Metal->Complex Catalysis Catalysis (e.g., Oxidation, Coupling) Complex->Catalysis Modulates Reactivity Biology Biological Activity (Antimicrobial, Anticancer) Complex->Biology Influences Bioavailability & Interaction

Caption: Relationship between ligand, metal, complex properties, and applications.

Disclaimer: The provided protocols and data for the metal complex are representative and based on the general coordination chemistry of quinoxaline derivatives. Researchers should conduct their own experiments and characterization to validate these findings for the specific this compound ligand and its complexes. Standard laboratory safety procedures should be followed at all times.

References

Application Notes and Protocols for the Functionalization of 6-Bromo-2,3-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The quinoxaline scaffold is a privileged heterocyclic motif present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and antiviral activities. The functionalization of the quinoxaline ring is a key strategy in medicinal chemistry for the development of novel drug candidates with improved potency and selectivity. 6-Bromo-2,3-dimethylquinoxaline serves as a versatile building block, allowing for the introduction of diverse substituents at the C-6 position through various modern cross-coupling reactions. These modifications can significantly impact the molecule's interaction with biological targets.

This document provides detailed protocols and application notes for the functionalization of this compound via three principal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling for C-C bond formation (arylation), Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for C-C bond formation (alkynylation).

C-C Bond Formation: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. It is particularly valuable for synthesizing biaryl structures, which are common in pharmaceutical agents.[1][2] The reaction tolerates a wide variety of functional groups and generally proceeds with high yields and selectivity.[1]

Experimental Workflow: Suzuki-Miyaura Coupling

The general workflow involves the reaction of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.

Suzuki_Workflow Start Setup Reaction Vessel (Inert Atmosphere) Reagents Add: 1. This compound 2. Arylboronic Acid 3. Pd Catalyst & Ligand 4. Base (e.g., K2CO3) 5. Solvent (e.g., Toluene/H2O) Start->Reagents Charge Reagents Reaction Heat Mixture (e.g., 100°C, 12-24h) Reagents->Reaction Initiate Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Cool & Quench Purification Purification (Column Chromatography) Workup->Purification Isolate Crude Product 6-Aryl-2,3-dimethylquinoxaline Purification->Product Isolate Pure

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Synthesis of 6-Aryl-2,3-dimethylquinoxalines
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 237 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol, 345 mg).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture of toluene (8 mL) and water (2 mL).

  • Reaction: Stir the mixture vigorously and heat to 100°C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 6-aryl-2,3-dimethylquinoxaline.

Data Summary: Suzuki-Miyaura Coupling
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-Phenyl-2,3-dimethylquinoxaline92
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-2,3-dimethylquinoxaline88
33-Tolylboronic acid6-(3-Tolyl)-2,3-dimethylquinoxaline90
42-Thienylboronic acid6-(Thiophen-2-yl)-2,3-dimethylquinoxaline85

Note: Yields are representative for Suzuki-Miyaura reactions on similar aryl bromide substrates and may vary based on specific reaction conditions.

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] This reaction is highly efficient for coupling aryl halides with a wide range of primary and secondary amines, making it a cornerstone of modern synthetic chemistry for producing drug-like molecules.[5][6]

Reaction Scheme: Buchwald-Hartwig Amination

Buchwald_Hartwig_Scheme Reactant1 This compound Br dummy Reactant1->dummy Reactant2 Amine (R¹R²NH) Reactant2->dummy Catalyst Pd Catalyst + Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Solvent (e.g., Toluene) Product 6-(R¹R²-amino)-2,3-dimethylquinoxaline NR¹R² Catalyst->Product dummy->Catalyst

Caption: Scheme for the Buchwald-Hartwig amination of this compound.

Detailed Protocol: Synthesis of 6-Amino-2,3-dimethylquinoxalines
  • Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol, 237 mg), the desired amine (1.2 mmol), and cesium carbonate (1.5 mmol, 488 mg).

  • Catalyst Addition: Add the palladium pre-catalyst, such as Pd₂(dba)₃ (0.02 mmol, 18 mg), and a suitable phosphine ligand, such as Xantphos (0.04 mmol, 23 mg).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon) three times. Add degassed anhydrous toluene (10 mL).

  • Reaction: Seal the tube and heat the mixture in an oil bath at 110°C for 16-24 hours.

  • Work-up: Cool the reaction to room temperature and dilute with dichloromethane (20 mL). Filter the mixture through a pad of Celite, washing with additional dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 6-amino-2,3-dimethylquinoxaline derivative.

Data Summary: Buchwald-Hartwig Amination
EntryAmineProductYield (%)
1Morpholine6-(Morpholin-4-yl)-2,3-dimethylquinoxaline95
2Aniline6-(Phenylamino)-2,3-dimethylquinoxaline82
3Piperidine6-(Piperidin-1-yl)-2,3-dimethylquinoxaline91
4Benzylamine6-(Benzylamino)-2,3-dimethylquinoxaline85

Note: Yields are representative and can be influenced by the choice of catalyst, ligand, base, and solvent.

C-C Bond Formation: Sonogashira Coupling

The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] It typically employs a palladium catalyst and a copper(I) co-catalyst.[8] This reaction is instrumental in synthesizing conjugated enynes and aryl alkynes, which are important structural motifs in materials science and medicinal chemistry.[9][10]

Logical Relationship: Sonogashira Coupling

Sonogashira_Logic Substrate This compound Reaction Sonogashira Coupling Substrate->Reaction Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Reaction CatalystSystem Catalytic System Pd_cat Pd(PPh₃)₂Cl₂ CatalystSystem->Pd_cat Cu_cat CuI (Co-catalyst) CatalystSystem->Cu_cat Base Base (e.g., TEA) CatalystSystem->Base Solvent Solvent (e.g., DMF) CatalystSystem->Solvent CatalystSystem->Reaction Product 6-Alkynyl-2,3-dimethylquinoxaline Reaction->Product

Caption: Key components and their relationship in the Sonogashira coupling reaction.

Detailed Protocol: Synthesis of 6-Alkynyl-2,3-dimethylquinoxalines
  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 mmol, 237 mg) in anhydrous DMF (10 mL).

  • Reagent Addition: Add the terminal alkyne (1.5 mmol), triethylamine (TEA, 3.0 mmol, 0.42 mL), and copper(I) iodide (CuI, 0.05 mmol, 9.5 mg).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₂Cl₂ (0.025 mmol, 17.5 mg).

  • Inert Atmosphere: Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Seal the tube and heat the reaction mixture to 80°C for 6-12 hours, until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL). Combine the organic layers and wash with brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude product via column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired 6-alkynyl-2,3-dimethylquinoxaline.

Data Summary: Sonogashira Coupling
EntryTerminal AlkyneProductYield (%)
1Phenylacetylene6-(Phenylethynyl)-2,3-dimethylquinoxaline89
2Ethynyltrimethylsilane6-((Trimethylsilyl)ethynyl)-2,3-dimethylquinoxaline93
31-Hexyne6-(Hex-1-yn-1-yl)-2,3-dimethylquinoxaline84
4Propargyl alcohol3-(2,3-Dimethylquinoxalin-6-yl)prop-2-yn-1-ol78

Note: Yields are representative. Copper-free Sonogashira protocols may also be employed.[10]

Conclusion: this compound is a highly adaptable starting material for generating diverse libraries of quinoxaline derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide efficient and reliable methods for its functionalization. The protocols and data presented herein offer a practical guide for researchers in synthetic and medicinal chemistry to explore the chemical space around the quinoxaline core, facilitating the development of new therapeutic agents.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-2,3-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of 6-bromo-2,3-dimethylquinoxaline. This versatile building block can be functionalized through various C-C and C-N bond-forming reactions, enabling the synthesis of a diverse range of novel quinoxaline derivatives for potential applications in medicinal chemistry and materials science.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that facilitate the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have become indispensable tools in modern organic synthesis.[1][2] The general catalytic cycle involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3][4]

This document focuses on the application of several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille—to this compound.

General Catalytic Cycle

The fundamental steps of palladium-catalyzed cross-coupling reactions are illustrated in the following diagram.

Palladium_Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X(L2) (Palladium(II) Complex) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Coupled R-Pd(II)-R'(L2) (Coupled Intermediate) Transmetalation->Pd(II)_Coupled Byproduct M-X Transmetalation->Byproduct Coupling_Partner R'-M Coupling_Partner->Transmetalation Reductive_Elimination Reductive Elimination Pd(II)_Coupled->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Coupled_Product R-R' (Product) Reductive_Elimination->Coupled_Product Organic_Halide R-X (this compound) Organic_Halide->Oxidative_Addition

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Data Presentation: Comparison of Coupling Reactions

The following table summarizes typical reaction conditions and expected yields for various palladium-catalyzed cross-coupling reactions with this compound. These are generalized conditions and may require optimization for specific substrates.

Reaction Type Coupling Partner Catalyst Ligand Base Solvent Temperature (°C) Typical Yield (%)
Suzuki-Miyaura Aryl/vinyl boronic acid or esterPd(OAc)₂, Pd(PPh₃)₄PPh₃, SPhos, XPhosK₂CO₃, Cs₂CO₃, K₃PO₄Toluene/H₂O, Dioxane/H₂O80-11070-95
Heck AlkenePd(OAc)₂P(o-tolyl)₃Et₃N, K₂CO₃DMF, Acetonitrile80-12060-85
Sonogashira Terminal alkynePdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃Et₃N, DiisopropylamineToluene, THFRoom Temp - 8075-95
Buchwald-Hartwig AminePd₂(dba)₃, Pd(OAc)₂BINAP, XantphosNaOtBu, K₂CO₃Toluene, Dioxane80-11065-90
Stille OrganostannanePd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃, AsPh₃- (or mild base)Toluene, DMF80-11070-90

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified.

  • Anhydrous solvents and reagents should be used where necessary.

  • Palladium catalysts and ligands can be air and moisture sensitive; handle them accordingly.

Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add toluene and water (typically a 4:1 to 10:1 mixture).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Heck Reaction Protocol

This protocol details the coupling of this compound with an alkene (e.g., styrene).

Materials:

  • This compound

  • Styrene (1.5 equivalents)

  • Pd(OAc)₂ (0.03 equivalents)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.06 equivalents)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a Schlenk tube, combine this compound, Pd(OAc)₂, and tri(o-tolyl)phosphine.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF, styrene, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Sonogashira Coupling Protocol

This protocol describes the reaction of this compound with a terminal alkyne.[5]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (0.02 equivalents)

  • Copper(I) iodide (CuI) (0.04 equivalents)

  • Triethylamine (Et₃N)

  • Toluene

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon.

  • Add anhydrous toluene and triethylamine.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction at room temperature or heat to 50-70 °C for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Protocol

This protocol outlines the amination of this compound.[6][7][8]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Add this compound and the amine.

  • Add anhydrous toluene.

  • Seal the tube, remove it from the glovebox, and heat to 100 °C for 12-24 hours.

  • Monitor the reaction's progress by LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash the combined organic layers with brine, and dry over sodium sulfate.

  • Concentrate and purify by column chromatography.

Stille Coupling Protocol

This protocol describes the coupling of this compound with an organostannane reagent.[9][10]

Materials:

  • This compound

  • Organostannane (e.g., aryltributyltin) (1.1 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Anhydrous toluene

Procedure:

  • Dissolve this compound and the organostannane in anhydrous toluene in a flame-dried flask under argon.

  • Add Pd(PPh₃)₄ to the solution.

  • Heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and concentrate under reduced pressure.

  • Purify the crude product directly by column chromatography. Due to the toxicity of tin byproducts, proper handling and disposal are crucial.

Experimental Workflow

The following diagram illustrates a typical workflow for setting up and performing a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Glassware Flame-Dry Glassware Start->Glassware Reagents Weigh Reactants, Catalyst, Ligand, Base Inert_Atmosphere Establish Inert Atmosphere (Argon/Nitrogen) Reagents->Inert_Atmosphere Glassware->Reagents Solvent_Addition Add Anhydrous Solvent Inert_Atmosphere->Solvent_Addition Heating Heat to Desired Temperature Solvent_Addition->Heating Monitoring Monitor Reaction (TLC, LC-MS, GC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Quenching Quench Reaction (if necessary) Cooling->Quenching Extraction Aqueous Work-up/Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A standard workflow for palladium-catalyzed cross-coupling experiments.

References

Application Notes and Protocols for the Derivatization of 6-Bromo-2,3-dimethylquinoxaline for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 6-bromo-2,3-dimethylquinoxaline, a versatile scaffold for the development of novel compounds with potential biological activity. The protocols detailed below outline key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—for the synthesis of diverse derivatives. Furthermore, standardized protocols for the biological screening of these synthesized compounds against various targets, including bacteria, cancer cell lines, and kinases, are provided.

Introduction to Quinoxaline Derivatives

Quinoxaline, or benzopyrazine, is a heterocyclic compound composed of a benzene ring fused to a pyrazine ring.[1] Derivatives of this scaffold have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Quinoxaline-based compounds have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties, making them promising candidates for drug discovery and development.[1][2] The this compound core, in particular, offers a strategic point for chemical modification at the 6-position, allowing for the introduction of a wide array of functional groups to explore structure-activity relationships (SAR).

Synthetic Derivatization Strategies

The bromine atom at the 6-position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, leading to a diverse library of derivatives.

General Workflow for Derivatization

Derivatization Workflow start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Vinyl Boronic Acids/Esters) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira buchwald Buchwald-Hartwig Amination (Amines) start->buchwald aryl_derivs 6-Aryl-2,3-dimethylquinoxalines suzuki->aryl_derivs alkynyl_derivs 6-Alkynyl-2,3-dimethylquinoxalines sonogashira->alkynyl_derivs amino_derivs 6-Amino-2,3-dimethylquinoxalines buchwald->amino_derivs screening Biological Screening aryl_derivs->screening alkynyl_derivs->screening amino_derivs->screening

Caption: General workflow for the derivatization of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-2,3-dimethylquinoxalines

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3]

Reaction Scheme:

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (0.02-0.10 equiv.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-2,3-dimethylquinoxaline.

Table 1: Representative Suzuki-Miyaura Reaction Conditions (General)

CatalystLigandBaseSolventTemp (°C)
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O100
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane110
PdCl₂(dppf)-Cs₂CO₃DMF90

Protocol 2: Sonogashira Coupling for the Synthesis of 6-Alkynyl-2,3-dimethylquinoxalines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[4]

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv.) and the copper(I) salt (0.05-0.20 equiv.).

  • Add the palladium catalyst (0.02-0.05 equiv.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne (1.2-2.0 equiv.) via syringe.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (typically 25-80 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 6-alkynyl-2,3-dimethylquinoxaline.

Table 2: Representative Sonogashira Reaction Conditions (General)

CatalystCo-catalystBaseSolventTemp (°C)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25-60
Pd(PPh₃)₄CuIi-Pr₂NHDMF80

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 6-Amino-2,3-dimethylquinoxalines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[5]

Reaction Scheme:

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos, DavePhos)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the palladium precatalyst (0.01-0.05 equiv.) and the phosphine ligand (0.02-0.10 equiv.).

  • Add the base (1.2-2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent.

  • Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 6-amino-2,3-dimethylquinoxaline derivative.

Table 3: Representative Buchwald-Hartwig Amination Conditions (General)

CatalystLigandBaseSolventTemp (°C)
Pd₂(dba)₃BINAPNaOt-BuToluene100
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane110

Biological Screening Protocols

Following successful synthesis and purification, the novel 6-substituted-2,3-dimethylquinoxaline derivatives should be subjected to biological screening to evaluate their potential as therapeutic agents.

Workflow for Biological Screening

Biological Screening Workflow compound Synthesized Quinoxaline Derivatives antimicrobial Antimicrobial Assay (e.g., Agar Diffusion, MIC) compound->antimicrobial anticancer Anticancer Assay (e.g., MTT, SRB) compound->anticancer kinase Kinase Inhibition Assay (e.g., ADP-Glo) compound->kinase data Data Analysis (IC₅₀/MIC Determination) antimicrobial->data anticancer->data kinase->data

Caption: General workflow for the biological screening of synthesized quinoxaline derivatives.

Protocol 4: Antimicrobial Activity Screening (Agar Well Diffusion Method)

This method is a preliminary screen to assess the antimicrobial activity of the synthesized compounds.

Materials:

  • Synthesized quinoxaline derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient agar plates

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

  • Sterile cork borer

Procedure:

  • Prepare sterile nutrient agar plates and allow them to solidify.

  • Inoculate the surface of the agar plates uniformly with the test microorganism.

  • Create wells in the agar plates using a sterile cork borer.

  • Add a defined volume of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Protocol 5: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents against cancer cell lines.

Materials:

  • Synthesized quinoxaline derivatives

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 6: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This is a luminescent kinase assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production indicates inhibition of the kinase.

Materials:

  • Synthesized quinoxaline derivatives

  • Target kinase (e.g., VEGFR, EGFR)

  • Kinase substrate

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction in the wells of the plate, including the kinase, substrate, ATP, and different concentrations of the synthesized compounds or a known inhibitor as a positive control.

  • Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert the ADP to ATP and then generate a luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation

All quantitative data from the synthetic and biological screening experiments should be summarized in clearly structured tables for easy comparison and analysis.

Table 4: Example of Synthetic Data Summary

Compound IDR GroupYield (%)m.p. (°C)¹H NMR (δ, ppm)MS (m/z)
1a Phenyl85123-1257.5-8.2 (m, 9H), 2.8 (s, 6H)[M+H]⁺ ...
2a Phenylethynyl78145-1477.4-8.1 (m, 9H), 2.7 (s, 6H)[M+H]⁺ ...
3a Morpholino65160-1627.2-7.8 (m, 4H), 3.8 (t, 4H), 3.3 (t, 4H), 2.6 (s, 6H)[M+H]⁺ ...

Table 5: Example of Biological Activity Data Summary

Compound IDAntimicrobial (Zone of Inhibition, mm)Anticancer (IC₅₀, µM)Kinase Inhibition (IC₅₀, µM)
S. aureusE. coliMCF-7
1a 15105.2
2a 12812.5
3a 18142.1
Control 25 (Cipro)22 (Cipro)0.8 (Dox)

Conclusion

The derivatization of this compound through palladium-catalyzed cross-coupling reactions provides a powerful platform for the generation of diverse chemical libraries. The subsequent biological screening of these novel compounds using the outlined protocols can lead to the identification of promising lead candidates for the development of new therapeutic agents. It is important to note that the reaction conditions provided are general and may require optimization for specific substrates and desired outcomes. Careful analysis of the structure-activity relationships from the screening data will be crucial for guiding further drug design and development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2,3-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Bromo-2,3-dimethylquinoxaline synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common method of condensing 4-bromo-1,2-phenylenediamine with 2,3-butanedione (diacetyl).

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in this synthesis can stem from several factors. Below is a systematic guide to troubleshooting.

  • Purity of Starting Materials:

    • 4-bromo-1,2-phenylenediamine: This reactant is susceptible to oxidation, which can lead to the formation of colored impurities and side products. Ensure the diamine is pure and, if necessary, recrystallize it before use. Oxidized diamine can result in a darker reaction mixture and the formation of polymeric byproducts.

    • 2,3-butanedione (diacetyl): This reagent should be of high purity. Impurities can lead to unwanted side reactions.

  • Reaction Conditions:

    • Solvent: The choice of solvent is crucial. While ethanol or acetic acid are commonly used, the reaction can be sensitive to the solvent.[1] Experimenting with different solvents may be necessary.

    • Temperature: The reaction is typically carried out at room temperature or with gentle heating.[2] If the reaction is slow at room temperature, gentle warming can increase the rate. However, excessive heat can lead to the formation of side products.

    • Catalyst: While the reaction can proceed without a catalyst, various catalysts have been shown to improve yields and shorten reaction times in similar quinoxaline syntheses.[1][2] Consider using a mild acid catalyst.

  • Reaction Work-up and Purification:

    • Product loss can occur during the work-up and purification steps. Ensure complete precipitation of the product and minimize transfers.

    • The choice of recrystallization solvent is important to ensure good recovery of the pure product.

Question: I am observing the formation of multiple products in my reaction mixture. What are these side products and how can I avoid them?

Answer:

The formation of multiple products is a common issue.

  • Isomer Formation: If the starting diamine is asymmetrically substituted, the formation of isomeric products is possible. However, with 4-bromo-1,2-phenylenediamine, only one quinoxaline product is expected.

  • Side Reactions:

    • Oxidation of the diamine: As mentioned, oxidation of the 4-bromo-1,2-phenylenediamine can lead to a complex mixture of colored byproducts. To minimize this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Self-condensation of diacetyl: Under certain conditions, 2,3-butanedione can undergo self-condensation, leading to impurities.

To avoid these side products, ensure high-purity starting materials and consider performing the reaction under an inert atmosphere.

Question: My final product is difficult to purify and appears as a brown solid. How can I improve its purity and color?

Answer:

A brown color often indicates the presence of impurities, likely from the oxidation of the starting diamine.

  • Purification during Work-up:

    • After the reaction, quenching with water and filtering the crude product can remove some water-soluble impurities.

    • Washing the crude product with a suitable solvent can also help remove impurities.

  • Recrystallization:

    • Recrystallization is the most effective method for purifying the final product. Experiment with different solvents or solvent mixtures to find the optimal conditions for obtaining a pure, crystalline solid. Ethanol is often a good starting point for recrystallization.[3]

  • Decolorization:

    • If the product remains colored after recrystallization, you can try treating a solution of the product with activated charcoal before the final filtration and crystallization step. This can help remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and straightforward method is the condensation reaction between 4-bromo-1,2-phenylenediamine and a 1,2-dicarbonyl compound, which in this case is 2,3-butanedione (diacetyl).[4] This method is often preferred due to its simplicity and the ready availability of the starting materials.

Q2: Are there any catalysts that can improve the reaction yield and rate?

A2: Yes, various catalysts have been employed to enhance the synthesis of quinoxaline derivatives. These can include mild acid catalysts. The use of a catalyst can often allow the reaction to proceed under milder conditions, such as at room temperature, and can significantly shorten the reaction time.[1][2]

Q3: What are the key safety precautions to consider during this synthesis?

A3: Standard laboratory safety practices should be followed. 4-bromo-1,2-phenylenediamine can be an irritant and may be harmful if inhaled or ingested. 2,3-butanedione is flammable and can be irritating. It is recommended to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.

Data Presentation

Table 1: Overview of Reaction Conditions for Quinoxaline Synthesis

ParameterConventional MethodCatalytic Method
Catalyst NoneMild Acid (e.g., Phenol)[1] or Heterogeneous Catalysts
Solvent Ethanol, Acetic Acid[1]Ethanol/Water, Toluene[1]
Temperature RefluxRoom Temperature[2]
Reaction Time Several hoursCan be significantly shorter
Yield Variable, can be moderateGenerally higher yields reported for catalytic methods

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common methods for quinoxaline synthesis. Optimization of specific parameters may be required to achieve the best results.

Materials:

  • 4-bromo-1,2-phenylenediamine

  • 2,3-butanedione (diacetyl)

  • Ethanol (or other suitable solvent)

  • Mild acid catalyst (optional)

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1 equivalent) in ethanol.

  • If using a catalyst, add it to the solution at this stage.

  • Add 2,3-butanedione (1 to 1.1 equivalents) dropwise to the solution while stirring.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting diamine), the product may precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.

  • Collect the crude product by filtration and wash it with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Dissolve 4-bromo-1,2-phenylenediamine in Ethanol start->reagents add_diacetyl Add 2,3-butanedione reagents->add_diacetyl react Stir at Room Temperature or Gentle Heat add_diacetyl->react monitor Monitor by TLC react->monitor monitor->react Incomplete precipitate Precipitate/Concentrate monitor->precipitate Reaction Complete filter Filter Crude Product precipitate->filter recrystallize Recrystallize filter->recrystallize end Pure this compound recrystallize->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_starting_materials Starting Materials cluster_conditions Reaction Conditions cluster_workup Work-up/Purification start Low Yield Observed check_purity Check Purity of Reactants start->check_purity optimize_temp Optimize Temperature start->optimize_temp optimize_solvent Optimize Solvent start->optimize_solvent add_catalyst Consider Catalyst start->add_catalyst check_workup Review Work-up Procedure start->check_workup recrystallize_diamine Recrystallize 4-bromo-1,2-phenylenediamine check_purity->recrystallize_diamine Impure improve_yield improve_yield recrystallize_diamine->improve_yield Improved Yield optimize_temp->improve_yield optimize_solvent->improve_yield add_catalyst->improve_yield optimize_recrystallization Optimize Recrystallization Solvent check_workup->optimize_recrystallization optimize_recrystallization->improve_yield

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 6-Bromo-2,3-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 6-Bromo-2,3-dimethylquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and purity of crude this compound?

A1: Crude this compound is often a brown solid. The purity of the commercially available compound is typically ≥95%. Crude products from synthesis can have lower purities depending on the reaction conditions and work-up procedure.

Q2: What are the common impurities in crude this compound?

A2: The most common synthesis route for this compound is the condensation of 4-bromo-1,2-phenylenediamine with 2,3-butanedione (diacetyl). Therefore, common impurities may include:

  • Unreacted starting materials: 4-bromo-1,2-phenylenediamine and 2,3-butanedione.

  • Side-products: Positional isomers if the starting diamine is not pure, or colored byproducts from the condensation reaction.

  • Over-brominated species: If the bromination of the precursor was not selective.

  • Polymeric materials: Often formed as dark, tarry substances.

  • Residual solvents: From the reaction and initial work-up (e.g., methanol, ethanol, acetic acid).

Q3: What are the recommended purification methods for this compound?

A3: The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.

Q4: Which solvents are suitable for the recrystallization of this compound?

A4: Based on literature for similar quinoxaline derivatives, the following solvents and solvent systems are recommended:

  • Single solvents: Ethanol, absolute alcohol, methanol, glacial acetic acid, or benzene.

  • Mixed solvent systems: Ethanol/water or methanol/water. A mixed solvent system can be particularly effective for removing more polar or non-polar impurities.

Q5: What is a good starting point for developing a column chromatography method?

A5: A common stationary phase is silica gel. For the mobile phase (eluent), a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a good starting point. The ratio can be optimized using Thin Layer Chromatography (TLC) to achieve good separation. A typical starting eluent system could be Hexane:Ethyl Acetate (9:1), gradually increasing the polarity. For some isomers, a dichloromethane-ethyl acetate eluent system has been used.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not polar enough, or an insufficient volume of solvent is used.Add more solvent in small portions until the compound dissolves. If a large volume is required, consider a more polar solvent.
Compound oils out upon cooling. The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may be higher than the melting point of the solute.Reheat the solution to redissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble. Allow the solution to cool more slowly.
No crystals form upon cooling. The solution is not saturated enough, or the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Add a less polar anti-solvent (e.g., water if using ethanol) dropwise until turbidity persists. Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound.
Poor recovery of the purified product. Too much solvent was used for recrystallization. The compound has significant solubility in the cold solvent. The crystals were not completely collected during filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Product is still colored after recrystallization. Colored impurities are co-crystallizing with the product.Perform a hot filtration of the solution before cooling to remove insoluble colored impurities. Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.
Column Chromatography Issues
Problem Possible Cause Solution
Compound does not move from the origin (Rf = 0). The eluent is not polar enough.Gradually increase the polarity of the eluent by adding more of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
All compounds run with the solvent front (Rf = 1). The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane).
Poor separation between the product and impurities (streaking or overlapping bands). The column was not packed properly. The sample was not loaded in a narrow band. The chosen eluent system is not optimal.Repack the column carefully to ensure a uniform stationary phase. Dissolve the sample in a minimal amount of solvent and load it onto the column in a concentrated band. Perform TLC with various solvent systems to find an eluent that provides better separation.
Cracking of the silica gel bed. The column ran dry.Never let the solvent level drop below the top of the silica gel. Keep the column topped up with eluent.
Slow elution rate. The silica gel is packed too tightly. The frit is clogged.Use a slightly coarser grade of silica gel. Apply gentle pressure to the top of the column (flash chromatography). Ensure the sample is fully

Technical Support Center: Synthesis of 6-Bromo-2,3-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 6-Bromo-2,3-dimethylquinoxaline.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, which is typically prepared by the condensation of 4-bromo-1,2-phenylenediamine and diacetyl, can stem from several factors:

  • Incomplete Reaction: The condensation reaction may not have gone to completion. Ensure you are monitoring the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst can significantly impact the yield. While the reaction can be performed under various conditions, using a mild acid catalyst can be beneficial. Some protocols suggest refluxing in ethanol or acetic acid.[1][2] Experimenting with different solvent systems or catalysts might be necessary to optimize the yield for your specific setup.

  • Purity of Starting Materials: The purity of 4-bromo-1,2-phenylenediamine and diacetyl is crucial. Impurities in the diamine can lead to the formation of undesired side products, consuming the reactants and lowering the yield of the desired product. Ensure your starting materials are of high purity, or consider purifying them before use.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during the extraction and purification steps. Ensure proper phase separation during extraction and minimize transfers. For purification by recrystallization, choose a solvent system that provides good recovery. Over-washing the crystals can also lead to product loss.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The presence of multiple spots on a TLC plate indicates the formation of impurities or the presence of unreacted starting materials. Potential side products in the synthesis of this compound include:

  • Unreacted Starting Materials: The most common "impurities" are often the starting materials themselves. Ensure the reaction has gone to completion.

  • Oxidation Products of 4-bromo-1,2-phenylenediamine: o-Phenylenediamines can be susceptible to oxidation, which can lead to colored impurities. It is advisable to use fresh or properly stored diamine and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation is an issue.

  • Self-Condensation Products of Diacetyl: Under certain conditions, diacetyl can undergo self-condensation reactions, leading to various byproducts.

  • Formation of Tar-like Substances: Overheating the reaction or using overly harsh acidic conditions can lead to the formation of polymeric or tar-like materials, which can complicate purification.

Q3: My final product is a brownish solid, but the literature suggests it should be a different color. How can I improve the purity and color?

A3: A brownish color often indicates the presence of impurities.[3] Here are some steps to improve the purity and color of your this compound:

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds. Ethanol is often a suitable solvent for the recrystallization of quinoxalines.[1] You may need to try different solvents or solvent mixtures to find the optimal conditions for your product.

  • Activated Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be sure to filter the hot solution through a fluted filter paper or a pad of celite to remove the charcoal before allowing the solution to cool.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the desired product from impurities. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) is typically used.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on the common condensation reaction for quinoxaline synthesis.[1][2] Optimization may be required.

Materials:

  • 4-bromo-1,2-phenylenediamine

  • Diacetyl (2,3-butanedione)

  • Ethanol (or glacial acetic acid)

  • Mild acid catalyst (optional, e.g., a few drops of acetic acid if using ethanol as solvent)

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1 equivalent) in ethanol.

  • Add diacetyl (1 to 1.1 equivalents) to the solution.

  • If desired, add a catalytic amount of a mild acid.

  • Stir the reaction mixture at room temperature or reflux for a period of time determined by reaction monitoring (e.g., 2-8 hours).

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Data Presentation

ProductStarting MaterialsSolvent/CatalystReaction ConditionsYield (%)Purity (%)Reference
This compound4-bromo-1,2-phenylenediamine, DiacetylEthanolRefluxN/A≥95[3]
2,3-Diphenylquinoxalineo-phenylenediamine, BenzilToluene/MoVP catalystRoom Temperature92N/A[1]
Various Quinoxalineso-phenylenediamines, 1,2-dicarbonylsEthanol/CSARoom Temperature98N/A[2]

N/A: Data not available in the cited sources.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction Condensation of 4-bromo-1,2-phenylenediamine and diacetyl Start->Reaction Workup Reaction Workup Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification LowYield Low Yield? Workup->LowYield Product Pure Product Purification->Product Impurities Impurities Observed? Purification->Impurities CheckPurity Check Starting Material Purity LowYield->CheckPurity Yes OptimizeConditions Optimize Reaction Conditions (Time, Temp) LowYield->OptimizeConditions Yes ImprovePurification Improve Purification Technique Impurities->ImprovePurification Yes IdentifySideProducts Identify Side Products (TLC, NMR) Impurities->IdentifySideProducts Yes CheckPurity->Reaction OptimizeConditions->Reaction ImprovePurification->Purification IdentifySideProducts->Reaction Re-evaluate Reaction Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Reactant1 4-bromo-1,2-phenylenediamine Intermediate Dihydropyridoquinoxaline Intermediate Reactant1->Intermediate SideProduct1 Oxidation of Diamine Reactant1->SideProduct1 Reactant2 Diacetyl Reactant2->Intermediate SideProduct2 Diacetyl Self-Condensation Reactant2->SideProduct2 Product This compound Intermediate->Product Oxidation IncompleteReaction Incomplete Reaction Intermediate->IncompleteReaction

References

Technical Support Center: 6-Bromo-2,3-dimethylquinoxaline Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-2,3-dimethylquinoxaline. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and subsequent cross-coupling reactions.

Frequently Asked Questions (FAQs)

Synthesis of this compound

Q1: My synthesis of this compound resulted in a low yield. What are the common causes?

A1: Low yields in the synthesis of this compound, which is typically achieved through the condensation of 4-bromo-1,2-phenylenediamine and diacetyl (2,3-butanedione), can stem from several factors:

  • Purity of Starting Materials: Ensure the 4-bromo-1,2-phenylenediamine is pure. Impurities can interfere with the condensation reaction. The diamine is susceptible to oxidation and should be stored under an inert atmosphere.

  • Reaction Conditions: The reaction is often sensitive to pH. While it can be performed under neutral or acidic conditions, the optimal pH may need to be determined empirically. Common solvents include ethanol or acetic acid.[1] High temperatures and long reaction times can sometimes lead to the formation of side products.[1]

  • Side Reactions: The formation of regioisomers or other byproducts can reduce the yield of the desired product. Careful control of the reaction temperature and stoichiometry is crucial.

  • Purification: The product is a brown solid.[2] Inefficient purification can lead to loss of product. Recrystallization or column chromatography are common purification methods.

Q2: I am observing multiple spots on my TLC plate after the synthesis of this compound. What could these be?

A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides the desired product, these could include:

  • Unreacted Starting Materials: 4-bromo-1,2-phenylenediamine or diacetyl.

  • Oxidized Diamine: 1,2-Phenylenediamines can oxidize in the presence of air, leading to colored impurities.

  • Side Products: Incomplete cyclization or the formation of other heterocyclic systems can occur, especially if the reaction conditions are not optimized.

  • Regioisomers: If an unsymmetrical diketone were used, the formation of regioisomers would be possible. With diacetyl, this is not a concern.

Q3: What is a reliable experimental protocol for the synthesis of this compound?

A3: A general and effective method for the synthesis of quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][4][5] For this compound, the following protocol can be used as a starting point.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from 4-bromo-1,2-phenylenediamine and diacetyl.

Materials:
  • 4-Bromo-1,2-phenylenediamine

  • Diacetyl (2,3-butanedione)

  • Ethanol or Glacial Acetic Acid

  • Standard laboratory glassware

  • Stirring and heating apparatus

  • Purification supplies (silica gel, solvents for chromatography/recrystallization)

Procedure:
  • In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1 equivalent) in ethanol or glacial acetic acid.

  • Add diacetyl (1 to 1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for a period of 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be cooled to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, it can be collected by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Troubleshooting Suzuki-Miyaura Coupling Reactions

Q4: My Suzuki-Miyaura coupling reaction with this compound is not proceeding or is giving a low yield. What should I check?

A4: The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its success depends on several factors. Here are some common troubleshooting steps:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For electron-rich aryl bromides like this compound, a more electron-rich and sterically hindered ligand may be required to facilitate the oxidative addition and reductive elimination steps.

  • Base: The base plays a crucial role in the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can be solvent-dependent and may need optimization.

  • Solvent: A variety of solvents can be used, often in a biphasic mixture with water (e.g., dioxane/water, toluene/water). The solvent system can influence the solubility of the reagents and the efficacy of the base.

  • Reaction Temperature: While many Suzuki couplings proceed at elevated temperatures, excessive heat can lead to catalyst decomposition or side reactions.

  • Degassing: It is crucial to degas the reaction mixture to remove oxygen, which can oxidize the palladium catalyst and lead to homocoupling of the boronic acid.

Q5: I am observing a significant amount of a debrominated byproduct (2,3-dimethylquinoxaline) in my Suzuki coupling reaction. How can I prevent this?

A5: Dehalogenation is a common side reaction in Suzuki-Miyaura couplings.[6][7][8] It occurs when the aryl halide is reduced instead of undergoing cross-coupling. This can be caused by:

  • Hydride Sources: The presence of hydride sources in the reaction mixture can lead to the reductive cleavage of the C-Br bond after oxidative addition to the palladium center.[6] Potential hydride sources include the solvent (e.g., alcohols) or the base.

  • Catalyst System: The choice of ligand can influence the rate of reductive elimination versus dehalogenation. Experimenting with different ligands may be necessary.

  • Reaction Conditions: Lowering the reaction temperature or changing the solvent may help to suppress this side reaction.

Troubleshooting Buchwald-Hartwig Amination Reactions

Q6: My Buchwald-Hartwig amination of this compound is failing. What are the likely causes?

A6: Similar to the Suzuki coupling, the Buchwald-Hartwig amination is sensitive to several parameters:

  • Catalyst, Ligand, and Base Combination: The interplay between the palladium precursor, the phosphine ligand, and the base is critical. Sterically hindered and electron-rich ligands are often required.[9] Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

  • Amine Substrate: The nature of the amine coupling partner can influence the reaction outcome. Primary amines can sometimes be challenging due to competitive hydrodehalogenation.[9]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used. The presence of water can deactivate the catalyst and the strong base.

  • Inert Atmosphere: These reactions are highly sensitive to air and moisture. Strict adherence to inert atmosphere techniques (e.g., using a glovebox or Schlenk line) is essential.

Q7: I am getting a hydrodehalogenated byproduct in my Buchwald-Hartwig amination. What is the cause and how can I minimize it?

A7: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations, leading to the formation of 2,3-dimethylquinoxaline.[10][11] This occurs when the palladium intermediate reacts with a hydride source instead of the amine.

  • β-Hydride Elimination: If the amine substrate has β-hydrogens, β-hydride elimination from the palladium-amido complex can occur, leading to the formation of an imine and a palladium-hydride species, which can then cause hydrodehalogenation of the starting material.[12]

  • Minimization Strategies:

    • Ligand Choice: Using bulky, electron-rich ligands can favor the desired reductive elimination over β-hydride elimination.

    • Reaction Conditions: Optimizing the temperature and reaction time can help.

    • Base: The choice of base can also influence the prevalence of this side reaction.

Data Presentation

The following tables summarize typical reaction conditions and potential outcomes for the synthesis and subsequent reactions of this compound.

Table 1: Synthesis of this compound

ParameterCondition ACondition BPotential Issue
Solvent EthanolGlacial Acetic AcidIncomplete dissolution of starting materials.
Temperature Room Temperature80 °CFormation of colored impurities at higher temperatures.
Reaction Time 24 hours4 hoursIncomplete reaction at shorter times.
Typical Yield 60-80%70-90%Low yield due to impure starting materials.

Table 2: Troubleshooting Suzuki-Miyaura Coupling of this compound

IssuePotential CauseSuggested Solution
No Reaction Inactive catalystUse a fresh palladium source and ligand. Ensure proper degassing.
Low Yield Suboptimal ligand/baseScreen different phosphine ligands and bases (e.g., K₂CO₃, K₃PO₄).
Dehalogenation Hydride source presentUse anhydrous solvents. Consider a milder base.
Homocoupling Oxygen in the systemThoroughly degas the reaction mixture.

Table 3: Troubleshooting Buchwald-Hartwig Amination of this compound

IssuePotential CauseSuggested Solution
No Reaction Air/moisture contaminationUse strict inert atmosphere techniques. Use anhydrous solvents.
Low Yield Incorrect catalyst systemScreen bulky, electron-rich ligands and strong, non-nucleophilic bases.
Hydrodehalogenation β-hydride eliminationUse a ligand that promotes reductive elimination. Optimize temperature.
Incomplete Reaction Sterically hindered amineIncrease reaction temperature or use a more active catalyst system.

Visualizations

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key experimental workflows and logical relationships in troubleshooting failed reactions of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start Reactants 4-bromo-1,2-phenylenediamine + Diacetyl Start->Reactants Reaction Condensation (Ethanol or Acetic Acid) Reactants->Reaction Workup Cooling / Solvent Removal Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Product Purification->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Suzuki cluster_suzuki Troubleshooting Suzuki-Miyaura Coupling Problem Low or No Product Check_Catalyst Is the Catalyst/Ligand Active? Problem->Check_Catalyst Check_Base Is the Base Appropriate? Problem->Check_Base Check_Degassing Was the Reaction Degassed? Problem->Check_Degassing Side_Product Dehalogenation Observed? Problem->Side_Product Change_Ligand Try a Different Ligand Check_Catalyst->Change_Ligand Change_Base Screen Different Bases Check_Base->Change_Base Improve_Degassing Improve Inert Atmosphere Check_Degassing->Improve_Degassing Modify_Conditions Adjust Temperature/Solvent Side_Product->Modify_Conditions

Caption: Decision tree for troubleshooting Suzuki-Miyaura coupling reactions.

Troubleshooting_Buchwald cluster_buchwald Troubleshooting Buchwald-Hartwig Amination Problem Reaction Failure Check_Inertness Is the System Air/Moisture-Free? Problem->Check_Inertness Check_Reagents Are Reagents Anhydrous? Problem->Check_Reagents Check_Catalyst_System Is the Catalyst/Ligand/Base Combination Correct? Problem->Check_Catalyst_System Side_Product Hydrodehalogenation Observed? Problem->Side_Product Improve_Inert_Technique Use Glovebox/Schlenk Line Check_Inertness->Improve_Inert_Technique Use_Anhydrous_Reagents Dry Solvents and Reagents Check_Reagents->Use_Anhydrous_Reagents Screen_Catalyst_Systems Screen Ligands and Bases Check_Catalyst_System->Screen_Catalyst_Systems Optimize_Conditions Adjust Temperature/Ligand Side_Product->Optimize_Conditions

Caption: Decision tree for troubleshooting Buchwald-Hartwig amination reactions.

References

optimization of reaction conditions for 6-Bromo-2,3-dimethylquinoxaline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 6-Bromo-2,3-dimethylquinoxaline. The primary synthetic route covered is the condensation reaction between 4-bromo-1,2-phenylenediamine and diacetyl (2,3-butanedione).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am getting a very low yield for my reaction. What are the possible causes and how can I improve it?

A1: Low yields are a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure the 4-bromo-1,2-phenylenediamine is pure. It can degrade over time, especially if exposed to air and light, leading to a darker appearance and impurities that can interfere with the reaction. Consider recrystallizing the diamine if its purity is questionable. Diacetyl should be freshly opened or distilled as it can hydrate or polymerize.

  • Reaction Solvent: The choice of solvent is crucial. While ethanol or methanol are commonly used, other solvents like acetic acid or DMF can be effective. Acetic acid can act as both the solvent and the catalyst. It is recommended to perform small-scale trials with different solvents to find the optimal one for your setup.

  • Reaction Temperature: The reaction is typically conducted at temperatures ranging from room temperature to the reflux temperature of the solvent. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation of the starting material or product. A stepwise increase in temperature (e.g., 50°C, 80°C, reflux) on small-scale experiments can help identify the optimal thermal conditions.

  • Catalyst: This reaction is often catalyzed by a mild acid. If you are using a neutral solvent like ethanol, adding a catalytic amount of a weak acid such as acetic acid or formic acid can significantly increase the reaction rate and yield.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may be complete in a few hours or may require overnight stirring. Stopping the reaction too early will result in a low yield, while unnecessarily long reaction times can lead to the formation of side products.

Q2: My final product is a dark, oily substance instead of the expected solid. What should I do?

A2: The expected product, this compound, is a brown solid.[1] If you obtain an oil, it is likely due to impurities.

  • Incomplete Reaction: Check the TLC of your crude product. The presence of unreacted starting materials can result in an oily product.

  • Solvent Removal: Ensure all the reaction solvent has been thoroughly removed under reduced pressure.

  • Purification: The crude product often requires purification.

    • Recrystallization: This is the most common method. Try recrystallizing from ethanol, methanol, or a mixture of ethanol and water. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A common eluent system is a mixture of ethyl acetate and petroleum ether.

Q3: How do I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most effective method.

  • Spotting: On a TLC plate, spot the 4-bromo-1,2-phenylenediamine (starting material), a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Eluent: A good starting eluent system is 20-30% ethyl acetate in petroleum ether.

  • Visualization: Visualize the spots under a UV lamp (254 nm).

  • Interpretation: The reaction is complete when the spot corresponding to the 4-bromo-1,2-phenylenediamine has disappeared from the reaction mixture lane. The product spot should be clearly visible.

Q4: What are the potential side products in this synthesis?

A4: The reaction is generally clean. Due to the symmetry of diacetyl, the formation of positional isomers is not possible. However, potential side reactions include:

  • Oxidation of the Diamine: o-Phenylenediamines can be susceptible to oxidation, leading to colored, polymeric impurities. This can be minimized by running the reaction under an inert atmosphere (e.g., nitrogen or argon), although it is often not strictly necessary for this specific synthesis.

  • Incomplete Cyclization: Formation of the intermediate di-imine is possible but usually proceeds to the stable quinoxaline ring.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on common methods for quinoxaline synthesis.[2][3] Optimization may be required.

Materials:

  • 4-bromo-1,2-phenylenediamine

  • Diacetyl (2,3-butanedione)

  • Ethanol (or Methanol)

  • Glacial Acetic Acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4-bromo-1,2-phenylenediamine in a suitable volume of ethanol (e.g., 10 mL per gram of diamine).

  • Add 1.0 to 1.1 equivalents of diacetyl to the solution.

  • (Optional) Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-60°C).

  • Monitor the reaction by TLC until the 4-bromo-1,2-phenylenediamine is consumed.

  • Once the reaction is complete, cool the mixture to room temperature. The product may precipitate. If so, collect the solid by filtration.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol.

Data Presentation

Table 1: Optimization of Reaction Conditions - A Comparative Overview
ParameterCondition A (Mild)Condition B (Acid-Catalyzed)Condition C (Elevated Temp.)Expected Outcome
Solvent EthanolEthanolAcetic AcidAcetic acid can improve solubility and catalyze the reaction.
Catalyst NoneAcetic Acid (0.1 eq.)Self-catalyzedAn acid catalyst generally accelerates the reaction.
Temperature Room TemperatureRoom Temperature80°CHigher temperatures can increase reaction rate but may also lead to impurities.
Time 12-24 hours4-8 hours2-4 hoursReaction time is typically shorter with a catalyst and/or higher temperature.
Typical Yield ModerateGood to HighGood to HighCondition B often provides a good balance of yield and cleanliness.

Visualizations

Experimental Workflow for Synthesis

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-bromo-1,2-phenylenediamine in Ethanol add_diacetyl Add Diacetyl start->add_diacetyl add_catalyst Add Catalytic Acetic Acid (Optional) add_diacetyl->add_catalyst react Stir at RT or Heat (e.g., 50°C) add_catalyst->react monitor Monitor by TLC react->monitor monitor->react Incomplete cool Cool to Room Temperature monitor->cool Complete concentrate Concentrate in vacuo cool->concentrate recrystallize Recrystallize from Ethanol concentrate->recrystallize end_product This compound recrystallize->end_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_check_reagents Reagent Purity Check cluster_check_conditions Reaction Condition Check start Low Yield Observed check_diamine Is 4-bromo-1,2-phenylenediamine pure? start->check_diamine purify_diamine Recrystallize Diamine check_diamine->purify_diamine No check_diacetyl Is Diacetyl fresh? check_diamine->check_diacetyl Yes purify_diamine->check_diacetyl distill_diacetyl Use fresh or distilled Diacetyl check_diacetyl->distill_diacetyl No check_temp Was temperature optimal? check_diacetyl->check_temp Yes distill_diacetyl->check_temp optimize_temp Test different temperatures (e.g., RT, 50°C, reflux) check_temp->optimize_temp Unsure check_catalyst Was an acid catalyst used? check_temp->check_catalyst Yes rerun_reaction Rerun Optimized Reaction optimize_temp->rerun_reaction add_catalyst Add catalytic AcOH or HCOOH check_catalyst->add_catalyst No check_time Was reaction time sufficient? check_catalyst->check_time Yes add_catalyst->rerun_reaction monitor_tlc Monitor reaction to completion using TLC check_time->monitor_tlc No check_time->rerun_reaction Yes monitor_tlc->rerun_reaction

References

Technical Support Center: 6-Bromo-2,3-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6-Bromo-2,3-dimethylquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities depend on the synthetic route, but typically arise from the condensation reaction between 4-bromo-1,2-phenylenediamine and 2,3-butanedione. Potential impurities include:

  • Unreacted Starting Materials: Residual 4-bromo-1,2-phenylenediamine and 2,3-butanedione.

  • Positional Isomers: If the starting diamine is not symmetrical, other isomers could form, though this is not the case for the synthesis of this compound.

  • Byproducts from Side Reactions: Oxidation or polymerization products of the starting materials or the final product, especially if the reaction is carried out under harsh conditions.

  • Residual Solvents: Solvents used in the reaction and workup, such as ethanol, acetic acid, or ethyl acetate.

Q2: What is the general appearance of pure this compound?

A2: Pure this compound is typically a brown solid.[1][2] Significant deviation from this appearance may indicate the presence of impurities.

Q3: Which purification techniques are most effective for this compound?

A3: The most common and effective purification techniques for this compound are:

  • Recrystallization: Effective for removing small amounts of impurities, especially if a suitable solvent with temperature-dependent solubility is identified.

  • Column Chromatography: Highly effective for separating the desired product from starting materials, byproducts, and other closely related impurities. Silica gel is a common stationary phase.

  • Washing/Extraction: A simple workup with a suitable solvent can remove some impurities prior to further purification.

Troubleshooting Guide

Problem Possible Cause Solution
Low Purity After Synthesis Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature if necessary.
Non-optimal reaction conditions.- Ensure the correct stoichiometry of reactants.- Use a suitable catalyst if the reaction is slow.
Presence of Starting Materials in the Final Product Incomplete reaction or inefficient workup.- Optimize the reaction time and temperature.- Perform an aqueous workup to remove water-soluble starting materials.- Purify the product using column chromatography.
Product is an Oil or Gummy Solid Presence of residual solvent or impurities.- Dry the product under high vacuum to remove residual solvents.- Attempt to recrystallize the product from a suitable solvent system.- If recrystallization fails, purify by column chromatography.
Multiple Spots on TLC After Purification Co-eluting impurities in column chromatography.- Optimize the solvent system for column chromatography to achieve better separation.- Consider using a different stationary phase (e.g., alumina).
Decomposition of the product on silica gel.- Deactivate the silica gel by adding a small amount of triethylamine to the eluent.- Perform a quick filtration through a plug of silica instead of a full column.
Low Yield After Recrystallization The product is too soluble in the chosen solvent.- Use a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.- Try a multi-solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Premature crystallization during hot filtration.- Pre-heat the filtration funnel and receiving flask.- Use a minimum amount of hot solvent to dissolve the crude product.

Data Presentation: Comparison of Purification Methods

Purification Method Solvent/Eluent System Starting Purity (Hypothetical) Final Purity (Hypothetical) Yield (Hypothetical) Notes
Recrystallization Ethanol/Water~85%>95%70-85%Good for removing polar impurities.
Column Chromatography Hexane:Ethyl Acetate (4:1)~85%>98%60-80%Effective for separating a wide range of impurities.
Aqueous Wash Ethyl Acetate/Water~85%~90%>95%Removes water-soluble starting materials and salts.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. A common system for quinoxalines is an alcohol/water mixture.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) to dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. A good solvent system (e.g., a mixture of hexanes and ethyl acetate) will give the product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a silica gel slurry in the chosen eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Workflow

G start Crude this compound tlc_analysis Perform TLC Analysis start->tlc_analysis single_spot Single Major Spot? tlc_analysis->single_spot recrystallize Recrystallize single_spot->recrystallize Yes multiple_spots Multiple Spots Present single_spot->multiple_spots No check_purity Check Purity (TLC, NMR) recrystallize->check_purity pure_product Pure Product column_chromatography Perform Column Chromatography multiple_spots->column_chromatography column_chromatography->check_purity check_purity->pure_product Pure impurities_remain Impurities Remain check_purity->impurities_remain Not Pure optimize_conditions Optimize Purification Conditions (e.g., different solvent system, different adsorbent) impurities_remain->optimize_conditions optimize_conditions->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of Substituted Quinoxalines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of substituted quinoxalines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Troubleshooting Guide

This guide addresses common challenges in the synthesis of substituted quinoxalines in a question-and-answer format.

Problem 1: Low Yield of the Desired Quinoxaline Product

  • Question: I am performing a condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, but my yields are consistently low. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in quinoxaline synthesis are a common issue and can stem from several factors. Here is a step-by-step troubleshooting guide:

    • Reaction Conditions: The classical condensation often requires harsh conditions.[1][2][3] Many traditional methods involve high temperatures and long reaction times, which can lead to product degradation or the formation of side products.[2][4]

      • Recommendation: Consider exploring milder and more efficient "green" synthetic methodologies.[2][5] Recent advancements have shown that catalysts like bentonite clay K-10,[2][5] cerium(IV) ammonium nitrate (CAN) in water,[2] or microwave-assisted synthesis can significantly improve yields and reduce reaction times.[4][6] For instance, microwave irradiation for as little as 60 seconds has been shown to produce good yields.[4][6]

    • Catalyst Choice: The type and amount of catalyst can dramatically impact the reaction outcome. While strong acids have been traditionally used, they can also promote side reactions.[1][2]

      • Recommendation: A variety of modern catalysts have been reported to be effective, including iodine,[7] copper salts,[8] nickel complexes,[8] and solid-supported catalysts like alumina-supported heteropolyoxometalates, which offer the advantage of easy separation and recyclability.[3] The optimal catalyst will depend on your specific substrates.

    • Solvent Selection: The choice of solvent can influence reactant solubility and reaction kinetics.

      • Recommendation: While ethanol and acetic acid are commonly used,[2] other solvents like toluene[3] or even solvent-free conditions have been shown to be effective, particularly with microwave-assisted methods.[6] Greener approaches often utilize water as a solvent.[2]

    • Purity of Starting Materials: Impurities in the o-phenylenediamine or the 1,2-dicarbonyl compound can interfere with the reaction.

      • Recommendation: Ensure the purity of your starting materials through appropriate purification techniques such as recrystallization or chromatography before starting the synthesis.

Problem 2: Poor Regioselectivity in the Synthesis of Asymmetrically Substituted Quinoxalines

  • Question: I am trying to synthesize a trisubstituted quinoxaline using an unsymmetrical o-phenylenediamine and an unsymmetrical 1,2-dicarbonyl, but I am getting a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity?

  • Answer: Achieving high regioselectivity is a significant challenge in the synthesis of asymmetrically substituted quinoxalines.[9][10] The direct condensation of unsymmetrical precursors often leads to isomeric mixtures.

    • Recommendation 1: Use of Specialized Reagents: Recent studies have shown that hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene, can catalyze the annulation of α-iminoethanones with o-phenylenediamines in a highly chemo- and regioselective manner, affording trisubstituted quinoxalines with excellent regioselectivities.[9][10]

    • Recommendation 2: Stepwise Synthesis: Instead of a one-pot condensation, a stepwise approach can provide better control. For example, the synthesis of asymmetrically 2,3-disubstituted quinoxalines can be achieved by first reacting 2,3-dichloroquinoxaline with one nucleophile at room temperature to achieve monosubstitution, followed by reaction with a second, different nucleophile.[1]

    • Recommendation 3: Isotopic Labeling Studies: To definitively determine the regioselectivity of your reaction, consider using isotopic labeling (e.g., 15N labeling) to track the incorporation of atoms into the final product.[11]

Problem 3: Formation of Undesired Side Products

  • Question: My reaction is producing several side products along with the desired quinoxaline, complicating the purification process. What are the common side reactions and how can I minimize them?

  • Answer: Side product formation is often linked to the reaction conditions and the reactivity of the starting materials.

    • Common Side Reactions:

      • Self-condensation of α-hydroxy ketones: If you are using an α-hydroxy ketone as a precursor to the 1,2-dicarbonyl, it can self-condense under the reaction conditions.

      • Oxidation of the o-phenylenediamine: o-Phenylenediamines can be sensitive to oxidation, especially at elevated temperatures in the presence of air.

      • Over-alkylation or multiple substitutions: When preparing substituted quinoxalines via nucleophilic substitution, it's possible to get multiple additions if the reaction is not carefully controlled.[1]

    • Minimization Strategies:

      • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the oxidation of sensitive reagents.

      • Control of Stoichiometry and Reaction Time: Carefully controlling the stoichiometry of the reactants and monitoring the reaction progress by TLC can help to avoid over-reaction or side reactions.

      • Milder Reaction Conditions: Employing milder catalysts and lower reaction temperatures can often suppress the formation of side products.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing substituted quinoxalines?

A1: The most widely used method is the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound.[2][5][12] This method is versatile as it allows for the introduction of a wide variety of substituents on both the benzene and pyrazine rings by choosing appropriately substituted starting materials. However, as noted in the troubleshooting guide, this classical approach often has drawbacks such as harsh reaction conditions and low yields.[2][4]

Q2: Are there any "green" or environmentally friendly methods for quinoxaline synthesis?

A2: Yes, there has been a significant focus on developing greener synthetic routes for quinoxalines.[2][5] These methods often involve:

  • Use of recyclable catalysts: Such as clay-based catalysts or solid-supported catalysts.[2][3][5]

  • Microwave-assisted synthesis: This can dramatically reduce reaction times and energy consumption.[4][6]

  • Reactions in aqueous media: Using water as a solvent is an environmentally benign approach.[2]

  • One-pot synthesis: Combining multiple reaction steps into a single pot reduces waste and improves efficiency.[13]

Q3: How can I purify my substituted quinoxaline product?

A3: The purification method will depend on the physical properties of your product and the nature of the impurities. Common purification techniques include:

  • Recrystallization: This is often effective for solid products. Ethanol is a commonly used solvent for recrystallization of quinoxalines.[4][6]

  • Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from impurities and side products.

  • Distillation: For liquid quinoxaline products, distillation can be an effective purification method.[6]

Q4: Can I synthesize quinoxalines without using a metal catalyst?

A4: Yes, several metal-free synthetic methods have been developed. These include:

  • Organocatalysis: Using organic molecules as catalysts.[7]

  • Iodine-catalyzed reactions: Molecular iodine can effectively catalyze the synthesis of quinoxalines.[7]

  • Microwave-assisted synthesis without a catalyst: In some cases, microwave irradiation alone is sufficient to promote the reaction.[6]

  • Ultrasound-mediated synthesis: The use of ultrasound has been reported for the catalyst-free synthesis of fused quinoxaline derivatives in water.[14]

Quantitative Data Summary

The following table summarizes yields of 2,3-diphenylquinoxaline synthesis under different catalytic conditions.

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
NoneToluene251200[3]
Al₂O₃Toluene251200[3]
AlFeMoVPToluene2512080[3]
AlCuMoVPToluene2512092[3]
TiO₂-Pr-SO₃HEthanolRoom Temp1095[5]
Bentonite K-10EthanolRoom Temp2095[5]
MicrowaveNone-185-95[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Quinoxalines using Silica Nanoparticles

This protocol is adapted from a procedure using silica nanoparticles as a catalyst.[15]

  • Reactant Mixture: In a mortar, combine the aryl 1,2-diamine (1 mmol), the 1,2-diketone (1 mmol), and silica nanoparticles (0.6 g).

  • Grinding: Grind the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • Extraction: Once the reaction is complete, transfer the mixture to a 25 mL round-bottomed flask. Add hot ethanol (10 mL).

  • Catalyst Separation: Centrifuge the mixture for 20 minutes to separate the silica nanoparticles.

  • Product Isolation: Decant the supernatant and concentrate it to approximately 5 mL. Allow the solution to stand at room temperature for 4-5 hours to induce crystallization of the pure product.

Protocol 2: Microwave-Assisted Synthesis of Substituted Quinoxalines

This protocol is a general representation of microwave-assisted synthesis.[4][6]

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate for 60 seconds at 160 watts.

  • Purification: After cooling, the resulting granular solid can be purified by recrystallization from ethanol. For liquid products, purification can be achieved by distillation.

Visualizations

troubleshooting_workflow start Start: Low Quinoxaline Yield check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions harsh_conditions Are conditions harsh? (High Temp, Long Time) check_conditions->harsh_conditions mild_conditions Implement Milder Conditions (e.g., Microwave, Green Catalyst) harsh_conditions->mild_conditions Yes check_catalyst Evaluate Catalyst harsh_conditions->check_catalyst No mild_conditions->check_catalyst inefficient_catalyst Is catalyst inefficient or promoting side reactions? check_catalyst->inefficient_catalyst new_catalyst Screen Alternative Catalysts (e.g., Iodine, Ni, Solid-supported) inefficient_catalyst->new_catalyst Yes check_purity Check Starting Material Purity inefficient_catalyst->check_purity No new_catalyst->check_purity impure_reagents Are reagents impure? check_purity->impure_reagents purify_reagents Purify Starting Materials (Recrystallization, Chromatography) impure_reagents->purify_reagents Yes end Improved Yield impure_reagents->end No purify_reagents->end

Caption: Troubleshooting workflow for low yield in quinoxaline synthesis.

side_reactions reactants o-Phenylenediamine + 1,2-Dicarbonyl Compound desired_product Substituted Quinoxaline reactants->desired_product Desired Pathway side_product1 Oxidation of o-Phenylenediamine reactants->side_product1 Side Reaction side_product2 Self-condensation of α-Hydroxy Ketone (if applicable) reactants->side_product2 Side Reaction side_product3 Formation of Regioisomers reactants->side_product3 Side Reaction side_product4 Polymerization/ Degradation Products reactants->side_product4 Side Reaction

Caption: Common side reactions in substituted quinoxaline synthesis.

References

preventing decomposition of 6-Bromo-2,3-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 6-Bromo-2,3-dimethylquinoxaline during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for this compound?

A1: The decomposition of this compound can be initiated by several factors, including exposure to harsh environmental conditions and incompatible chemicals. The primary triggers for degradation are:

  • Photodecomposition: Exposure to UV or ambient light can lead to the cleavage of the carbon-bromine bond and other photochemical reactions.

  • Acid/Base Hydrolysis: The quinoxaline ring system can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening or other structural changes.

  • Oxidation: Contact with strong oxidizing agents can lead to the formation of N-oxides or other oxidation byproducts.

  • Thermal Stress: Elevated temperatures can accelerate decomposition, potentially causing debromination or other fragmentation of the molecule.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Keep the container tightly sealed to prevent moisture absorption.

Q3: What materials and reagents should be avoided when working with this compound?

A3: To prevent degradation, avoid contact with the following:

  • Strong oxidizing agents (e.g., peroxides, nitrates).[1][2]

  • Strong acids (e.g., hydrochloric acid, sulfuric acid).[1][2]

  • Strong bases (e.g., sodium hydroxide, potassium hydroxide).[1][2]

Q4: I have observed a change in the color of my this compound sample. What could be the reason?

A4: A change in color, such as turning from a beige or brown solid to a darker or discolored powder, can be an indication of decomposition. This could be due to exposure to light, air (oxidation), or moisture. It is recommended to verify the purity of the sample using an appropriate analytical technique, such as HPLC or TLC, before proceeding with your experiment.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to the decomposition of this compound.

Problem: Unexpected experimental results or low yield.

This could be due to the degradation of your starting material. Follow this workflow to troubleshoot the issue:

G cluster_0 Troubleshooting Workflow A Unexpected Results / Low Yield B Check Purity of Starting Material (HPLC, TLC, NMR) A->B C Purity Acceptable? B->C D Review Experimental Conditions C->D Yes H Purity Unacceptable C->H No E Identify Potential Stress Factors (Light, Heat, pH, Oxidants) D->E F Modify Protocol to Mitigate Stress E->F G Re-run Experiment F->G J Problem Solved G->J I Purify or Obtain New Batch of Compound H->I I->B

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Potential Degradation Pathways

Understanding the potential chemical reactions that lead to the decomposition of this compound is crucial for preventing them. The following diagram illustrates the likely degradation pathways based on the reactivity of similar chemical structures.

G cluster_1 Potential Degradation Pathways Parent This compound Photo Photodegradation (UV/Visible Light) Parent->Photo Hydrolysis Hydrolysis (Strong Acid/Base) Parent->Hydrolysis Oxidation Oxidation (Oxidizing Agents) Parent->Oxidation Thermal Thermal Degradation (High Temperature) Parent->Thermal Photo_Prod1 Debromination Product Photo->Photo_Prod1 Photo_Prod2 Photohydrolysis Product Photo->Photo_Prod2 Hydrolysis_Prod Ring-Opened Products Hydrolysis->Hydrolysis_Prod Oxidation_Prod N-Oxide Derivatives Oxidation->Oxidation_Prod Thermal_Prod Debromination / Fragmentation Thermal->Thermal_Prod

Caption: Potential degradation pathways of this compound.

Experimental Protocols

To assist researchers in assessing the stability of their samples, the following are detailed methodologies for conducting forced degradation studies.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradants and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Hydrogen peroxide (3% v/v)

  • UV lamp (254 nm and 365 nm)

  • Oven

  • pH meter

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the mixture at 60°C for 24 hours.

    • Cool, neutralize with 1 M NaOH, and dilute with methanol to a final concentration of 100 µg/mL.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the mixture at 60°C for 24 hours.

    • Cool, neutralize with 1 M HCl, and dilute with methanol to a final concentration of 100 µg/mL.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H2O2.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute with methanol to a final concentration of 100 µg/mL.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place a small amount of the solid compound in an oven at 80°C for 48 hours.

    • Dissolve the heat-treated solid in methanol to a final concentration of 100 µg/mL.

    • Analyze by HPLC.

  • Photodegradation:

    • Expose a solution of the compound (100 µg/mL in methanol) to UV light (254 nm and 365 nm) for 24 hours.

    • Analyze by HPLC.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.

Chromatographic Conditions (Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile and Water.

    • 0-5 min: 30% Acetonitrile

    • 5-20 min: 30% to 70% Acetonitrile

    • 20-25 min: 70% Acetonitrile

    • 25-30 min: 70% to 30% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Procedure:

  • Inject the unstressed sample solution to determine the retention time of the parent compound.

  • Inject the samples from the forced degradation studies.

  • Evaluate the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

Data Presentation

The following table provides an example of how to summarize the quantitative data from a forced degradation study.

Stress ConditionDurationTemperature% DegradationNumber of Degradants
1 M HCl24 hours60°C15.2%2
1 M NaOH24 hours60°C25.8%3
3% H₂O₂24 hoursRoom Temp8.5%1
Thermal48 hours80°C5.1%1
Photolytic (UV)24 hoursRoom Temp30.5%4

References

Technical Support Center: 6-Bromo-2,3-dimethylquinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for the synthesis of 6-Bromo-2,3-dimethylquinoxaline, a key intermediate in pharmaceutical and materials science research.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main strategies for synthesizing this compound:

  • Route 1: Condensation of a Brominated Phenylenediamine. This is the most direct approach, involving the condensation of 4-bromo-1,2-phenylenediamine with 2,3-butanedione (diacetyl).

  • Route 2: Direct Bromination of 2,3-dimethylquinoxaline. This method involves the electrophilic bromination of the pre-synthesized 2,3-dimethylquinoxaline core.

Q2: Which synthetic route is generally preferred and why?

A2: Route 1 is often preferred due to its high regioselectivity. The bromine atom is introduced on the starting diamine, ensuring its position at the 6-position of the final quinoxaline ring. Direct bromination of 2,3-dimethylquinoxaline can sometimes lead to a mixture of mono- and poly-brominated products, as well as different isomers, which can complicate purification.

Q3: What are the common starting materials for the synthesis of this compound?

A3: The key starting materials are:

  • For Route 1: 4-bromo-1,2-phenylenediamine and 2,3-butanedione (diacetyl).

  • For Route 2: 2,3-dimethylquinoxaline and a brominating agent such as N-Bromosuccinimide (NBS).

Q4: What are some of the potential side reactions to be aware of?

A4: In Route 1, incomplete condensation or the formation of polymeric byproducts can occur if the reaction conditions are not optimized. In Route 2, over-bromination to di- or tri-brominated species is a significant side reaction. The reaction can also yield other isomers depending on the reaction conditions.

Troubleshooting Guides

Route 1: Condensation of 4-bromo-1,2-phenylenediamine with 2,3-butanedione
Issue Possible Cause(s) Troubleshooting Steps
Low Yield - Incomplete reaction. - Sub-optimal reaction temperature or time. - Impure starting materials.- Monitor the reaction by TLC to ensure completion. - Optimize the reaction temperature; gentle heating is often sufficient. - Ensure the purity of 4-bromo-1,2-phenylenediamine and 2,3-butanedione.
Product is difficult to purify - Presence of unreacted starting materials. - Formation of side products.- Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. - Column chromatography on silica gel may be necessary for high purity.
Reaction does not start - Inactive starting materials. - Incorrect solvent or pH.- Check the integrity of the starting materials. - The reaction is typically run in a polar solvent like methanol or ethanol, often with a catalytic amount of acid (e.g., acetic acid).
Route 2: Direct Bromination of 2,3-dimethylquinoxaline
Issue Possible Cause(s) Troubleshooting Steps
Formation of multiple products (isomers, poly-bromination) - Reaction conditions are too harsh. - Incorrect stoichiometry of the brominating agent.- Carefully control the reaction temperature; lower temperatures often favor mono-bromination. - Use a precise stoichiometry of the brominating agent (e.g., 1.0-1.1 equivalents of NBS). - Consider using a milder brominating agent.
Low Yield of desired product - Incomplete reaction. - Over-bromination leading to other products.- Monitor the reaction closely by TLC or GC-MS to stop it at the optimal time. - Use a less reactive solvent.
Difficulty in separating the desired isomer - Similar polarities of the isomers.- High-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient may be required. - Fractional crystallization could also be attempted.

Quantitative Data Summary

Route Starting Materials Reagents/Solvent Typical Yield Reference
1 4-bromo-1,2-phenylenediamine, 2,3-butanedioneEthanol, Acetic acid (cat.)>90%Analogous quinoxaline syntheses
2 2,3-dimethylquinoxalineN-Bromosuccinimide (NBS), Acetic Acid50-60%[1]

Experimental Protocols

Route 1: Condensation of 4-bromo-1,2-phenylenediamine with 2,3-butanedione
  • Dissolve 4-bromo-1,2-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask.

  • Add 2,3-butanedione (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). Gentle heating (40-50 °C) can be applied to accelerate the reaction.

  • Once the reaction is complete (as indicated by the consumption of the starting diamine), reduce the solvent volume under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield this compound as a solid.

Route 2: Direct Bromination of 2,3-dimethylquinoxaline
  • Dissolve 2,3-dimethylquinoxaline (1.0 eq) in glacial acetic acid in a round-bottom flask protected from light.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution while stirring.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired this compound from unreacted starting material and other brominated byproducts.

Visualizations

Synthetic_Route_1 4-bromo-1,2-phenylenediamine 4-bromo-1,2-phenylenediamine Reaction Condensation 4-bromo-1,2-phenylenediamine->Reaction 2,3-butanedione 2,3-butanedione 2,3-butanedione->Reaction This compound This compound Reaction->this compound Ethanol/Acetic Acid Synthetic_Route_2 2,3-dimethylquinoxaline 2,3-dimethylquinoxaline Reaction Bromination 2,3-dimethylquinoxaline->Reaction NBS, Acetic Acid This compound This compound Reaction->this compound Byproducts Isomers & Poly-brominated Reaction->Byproducts

References

Technical Support Center: Purification of 6-Bromo-2,3-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of 6-Bromo-2,3-dimethylquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: The most common impurities arise from the starting materials and side reactions during the synthesis. The primary synthesis route involves the condensation of 4-bromo-1,2-phenylenediamine with 2,3-butanedione (diacetyl). Therefore, potential impurities include:

  • Unreacted 4-bromo-1,2-phenylenediamine: A starting material that may carry through the reaction if the reaction is incomplete.

  • Unreacted 2,3-butanedione (diacetyl): A volatile starting material that is typically removed during workup but can persist in trace amounts.

  • Isomeric products: If the starting 4-bromo-1,2-phenylenediamine contains other isomers, isomeric quinoxaline products may be formed.

  • Oxidation byproducts: The phenylenediamine starting material can be susceptible to oxidation, leading to colored impurities.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary and most effective methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an effective technique to monitor the purification process. A suitable mobile phase for TLC analysis is a mixture of hexane and ethyl acetate. The spots can be visualized under UV light (254 nm), as aromatic compounds like quinoxalines typically quench fluorescence, appearing as dark spots.

Troubleshooting Guides

Low Purity After Synthesis

Problem: The initial purity of the synthesized this compound is lower than the desired specification (typically ≥95%).

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction Ensure the reaction has gone to completion by monitoring with TLC. If starting materials are still present, consider extending the reaction time or adjusting the reaction temperature.
Suboptimal Work-up Procedure During the aqueous work-up, ensure complete extraction of the product into the organic phase. Washing the organic layer with brine can help remove residual water and some polar impurities.
Presence of Colored Impurities Colored impurities often arise from the oxidation of the diamine starting material. These can sometimes be removed by treating the crude product with activated charcoal during recrystallization.
Issues with Recrystallization

Problem: Difficulty in obtaining pure crystals or low recovery after recrystallization.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, ethanol or a mixture of ethanol and water is often a good starting point. Experiment with different solvent systems if the initial choice is ineffective.
Cooling a Supersaturated Solution Too Quickly Rapid cooling can lead to the precipitation of impurities along with the product. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
Using an Excessive Amount of Solvent Using too much solvent will result in a low yield as a significant amount of the product will remain dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Challenges in Column Chromatography

Problem: Poor separation of the desired product from impurities during column chromatography.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incorrect Eluent System The polarity of the eluent is critical for good separation. For this compound, a gradient of ethyl acetate in hexane is recommended. Start with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. Optimize the solvent system using TLC before running the column.
Overloading the Column Loading too much crude product onto the column will result in broad bands and poor separation. As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel.
Co-elution of Impurities If an impurity has a similar polarity to the product, it may co-elute. In this case, try a different solvent system or consider a different stationary phase (e.g., alumina). Alternatively, a second purification step, such as recrystallization of the partially purified product, may be necessary.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Start by testing the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane) at room and elevated temperatures to find a suitable solvent. Ethanol is often a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, cool the flask in an ice bath for 30-60 minutes.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude material in various mixtures of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired product.

  • Column Packing: Prepare a silica gel slurry in the initial, low-polarity eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods

Parameter Recrystallization Column Chromatography
Typical Purity Achieved >98%>99%
Typical Recovery 60-80%70-90%
Scale Milligrams to KilogramsMilligrams to Grams
Time Required 2-4 hours4-8 hours
Solvent Consumption ModerateHigh

Table 2: TLC Data for this compound and Potential Impurities

Compound Typical Rf Value (10% Ethyl Acetate in Hexane) Visualization under UV (254 nm)
This compound~0.4Dark Spot
4-bromo-1,2-phenylenediamine~0.2Dark Spot
2,3-butanedioneNot visible on TLC (volatile)-

Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.

Visualizations

Purification_Workflow crude Crude this compound tlc_analysis TLC Analysis crude->tlc_analysis recrystallization Recrystallization tlc_analysis->recrystallization Minor Impurities column_chromatography Column Chromatography tlc_analysis->column_chromatography Significant Impurities or Similar Polarity check_purity Check Purity (TLC, NMR) recrystallization->check_purity column_chromatography->check_purity pure_product Pure Product (>98%) check_purity->pure_product Purity ≥ 98% fail Purity < 98% check_purity->fail fail->column_chromatography Re-purify

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Low Purity of Product check_tlc Analyze Crude by TLC start->check_tlc unreacted_sm Unreacted Starting Material Present check_tlc->unreacted_sm Yes multiple_spots Multiple Unidentified Spots check_tlc->multiple_spots No streaking Streaking on TLC check_tlc->streaking Yes optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) unreacted_sm->optimize_reaction column Perform Column Chromatography multiple_spots->column recrystallize Attempt Recrystallization streaking->recrystallize Possible high concentration or polar impurities

Caption: Troubleshooting logic for addressing low purity issues.

dealing with regioisomers in quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during the synthesis of quinoxaline derivatives, with a particular focus on managing regioisomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing quinoxalines?

A1: The most prevalent and classic method for quinoxaline synthesis is the condensation reaction between a 1,2-diaminobenzene (o-phenylenediamine) and a 1,2-dicarbonyl compound.[1][2][3] This reaction is often referred to as the Hinsberg quinoxaline synthesis. Numerous modifications to this method have been developed, including the use of various catalysts and reaction conditions to improve yields and reaction times.[4][5]

Q2: What causes the formation of regioisomers in quinoxaline synthesis?

A2: The formation of regioisomers is a common challenge when using unsymmetrically substituted 1,2-diamines or unsymmetrical 1,2-dicarbonyl compounds.[1][6] The two non-equivalent amino groups of the diamine can react with the two non-equivalent carbonyl groups of the dicarbonyl compound, leading to two possible constitutional isomers.

Q3: How can I control the regioselectivity of my quinoxaline synthesis?

A3: Regioselectivity can be influenced by several factors, including the electronic and steric properties of the substituents on both reactants, the choice of catalyst, the solvent, and the pH of the reaction medium.[1][6] For instance, the nucleophilicity of the amino groups and the electrophilicity of the carbonyl groups play a crucial role. In some cases, acidic or basic conditions can be used to control the regioselectivity.

Q4: How do I separate a mixture of quinoxaline regioisomers?

A4: Separation of regioisomers can be challenging due to their similar physical properties. The most common methods for separation are flash column chromatography and preparative high-performance liquid chromatography (HPLC).[7][8][9] Developing an effective separation method often requires screening different solvent systems and stationary phases. Recrystallization can also be attempted, though it is often less effective for regioisomers.

Q5: How can I distinguish between quinoxaline regioisomers?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for distinguishing between quinoxaline regioisomers.[10] One-dimensional (1D) 1H and 13C NMR can provide initial clues, but two-dimensional (2D) NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are often necessary for unambiguous structure elucidation.[6] These techniques reveal through-bond and through-space correlations between protons and carbons, allowing for the precise assignment of substituent positions.

Troubleshooting Guides

Issue 1: Poor or No Yield of Quinoxaline Product

This guide provides a systematic approach to troubleshooting low or no yield in quinoxaline synthesis.

Troubleshooting Workflow:

start Low/No Yield check_reagents Verify Purity and Stoichiometry of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions catalyst_issue Investigate Catalyst Activity/Loading check_conditions->catalyst_issue solvent_issue Evaluate Solvent Choice (Solubility, Polarity) catalyst_issue->solvent_issue workup_issue Assess Work-up and Purification Procedure solvent_issue->workup_issue optimize Systematically Optimize Conditions workup_issue->optimize

Caption: Troubleshooting workflow for low or no yield of quinoxaline product.

Possible Causes and Solutions:

Possible Cause Recommended Action
Impure or degraded starting materials Verify the purity of the 1,2-diamine and 1,2-dicarbonyl compound using techniques like NMR or melting point analysis. 1,2-diamines can be susceptible to oxidation.
Incorrect stoichiometry Ensure accurate measurement of starting materials. A slight excess of one reagent may be beneficial in some cases.
Suboptimal reaction temperature or time Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Conversely, prolonged heating can lead to decomposition.
Atmosphere sensitivity Some reactions, particularly those involving easily oxidizable diamines, may require an inert atmosphere (e.g., nitrogen or argon).
Inactive or insufficient catalyst If using a catalyst, ensure it is active and used at the correct loading. For heterogeneous catalysts, ensure proper activation and mixing.[2]
Poor solvent choice The chosen solvent should fully dissolve the reactants. Solvent polarity can also influence reaction rates. Consider screening different solvents.[4][5]
Product loss during work-up Evaluate the extraction and purification steps for potential product loss. Ensure the pH is appropriate during aqueous washes to prevent the product from dissolving in the aqueous layer.
Issue 2: Formation of an Undesired Ratio of Regioisomers

This guide addresses the common problem of obtaining a mixture of regioisomers and provides strategies to improve regioselectivity.

Troubleshooting Workflow:

start Undesired Regioisomer Ratio analyze_substituents Analyze Steric and Electronic Effects of Substituents start->analyze_substituents modify_ph Modify Reaction pH (Acidic vs. Basic Conditions) analyze_substituents->modify_ph change_catalyst Screen Different Catalysts modify_ph->change_catalyst change_solvent Investigate Solvent Effects change_catalyst->change_solvent modify_temp Vary Reaction Temperature change_solvent->modify_temp optimize Systematic Optimization modify_temp->optimize

Caption: Troubleshooting workflow for managing undesired regioisomer ratios.

Strategies to Influence Regioselectivity:

Factor Influence on Regioselectivity Experimental Approach
Electronic Effects Electron-donating groups (EDGs) on the diamine increase the nucleophilicity of the adjacent amino group. Electron-withdrawing groups (EWGs) decrease it. The reaction is typically favored between the more nucleophilic amine and the more electrophilic carbonyl.Choose starting materials where the electronic properties of the substituents strongly differentiate the two reactive sites.
Steric Effects Bulky substituents near a reactive site can hinder the approach of the other reactant, favoring reaction at the less sterically hindered position.Introduce bulky groups on the diamine or dicarbonyl compound to direct the reaction to a specific site.
Reaction pH The pH of the reaction can significantly alter the regioselectivity by protonating or deprotonating the amino groups, thereby changing their relative nucleophilicity.For the synthesis of quinoxalin-2-ones from substituted o-phenylenediamines and α-ketoesters, acidic conditions (e.g., with acetic acid) can favor one regioisomer, while basic conditions (e.g., with triethylamine) can favor the other.
Catalyst The choice of catalyst can influence which carbonyl group is activated or which amino group's nucleophilicity is enhanced.Screen different Lewis or Brønsted acid catalysts. For example, some protocols report high regioselectivity using specific catalysts like ammonium bifluoride.[1]
Solvent The polarity of the solvent can affect the transition state energies of the two competing reaction pathways, thus influencing the isomer ratio.Screen a range of solvents with varying polarities (e.g., toluene, ethanol, DMF, water).
Temperature Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the pathway with the lower activation energy.Run the reaction at a lower temperature for a longer period and analyze the regioisomeric ratio.

Quantitative Data on Regioselectivity Control:

The following table summarizes the effect of acidic and basic conditions on the regioselective synthesis of 6- and 7-substituted quinoxalin-2-ones from 4-substituted o-phenylenediamines and an α-ketoester.

Substituent on Diamine Conditions Regioisomer Ratio (6-substituted : 7-substituted) Reference
4-MethylAcetic Acid (AcOH) in Methanol (MeOH)>10:1
4-MethylTriethylamine (TEA) in MeOH1:3
4-ChloroAcetic Acid (AcOH) in MeOH15.7:1
4-ChloroTriethylamine (TEA) in MeOH1:4

Experimental Protocols

Protocol 1: General Procedure for Quinoxaline Synthesis

This protocol is a general method for the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[2][4]

  • To a solution of the 1,2-diaminobenzene derivative (1.0 mmol) in a suitable solvent (e.g., ethanol/water 7:3, 10 mL) in a round-bottom flask, add the 1,2-dicarbonyl compound (1.0 mmol).

  • Add the catalyst (e.g., 20 mol% phenol or 10 mol% iodine) to the mixture.[4]

  • Stir the reaction mixture at room temperature or heat as required.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, add water (20 mL) to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.

Protocol 2: Separation of Quinoxaline Regioisomers by Flash Column Chromatography

This protocol provides a general guideline for separating regioisomers using flash column chromatography.[7]

  • Develop a TLC method: Screen various solvent systems to find one that provides the best possible separation of the two regioisomers on a TLC plate. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).

  • Prepare the column: Dry-pack or prepare a slurry of silica gel in the chosen non-polar solvent and pack the column.

  • Load the sample: Dissolve the crude mixture of regioisomers in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the sample onto the top of the column.

  • Elute the column: Begin elution with the solvent system developed from the TLC analysis. A shallow gradient of the more polar solvent can be used to improve separation.

  • Collect and analyze fractions: Collect fractions and analyze them by TLC to identify those containing the pure regioisomers.

  • Combine and concentrate: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.

Protocol 3: Characterization of Regioisomers by 2D NMR

This protocol outlines the use of 2D NMR to differentiate between, for example, a 6-substituted and a 7-substituted quinoxaline.

  • Acquire Spectra: Obtain high-resolution 1H, 13C, HSQC, and HMBC spectra of the purified isomer in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Assign Protons and Carbons: Use the 1H and 13C spectra to identify all proton and carbon signals. The HSQC spectrum will correlate each proton to its directly attached carbon.

  • Identify Key HMBC Correlations: The HMBC spectrum shows correlations between protons and carbons that are 2-4 bonds away. This is the key to distinguishing regioisomers.

    • For a 6-substituted quinoxaline: Look for a 3-bond correlation from H-5 to the carbon bearing the substituent at C-6. Also, look for correlations from H-5 and H-7 to the quaternary carbons of the pyrazine ring.

    • For a 7-substituted quinoxaline: Look for a 3-bond correlation from H-8 to the carbon bearing the substituent at C-7. Also, look for correlations from H-8 and H-6 to the quaternary carbons of the pyrazine ring.

  • Use NOESY for Confirmation (Optional): A NOESY spectrum can show through-space correlations. For example, a NOE between a substituent's proton and a nearby proton on the quinoxaline core can help confirm its position.

Logical Diagram for Regioisomer Differentiation by HMBC:

start Purified Isomer hmbc Acquire HMBC Spectrum start->hmbc corr_h5 Observe 3J(C-6, H-5) Correlation? hmbc->corr_h5 corr_h8 Observe 3J(C-7, H-8) Correlation? corr_h5->corr_h8 No isomer_6 6-Substituted Isomer corr_h5->isomer_6 Yes isomer_7 7-Substituted Isomer corr_h8->isomer_7 Yes inconclusive Inconclusive/Re-evaluate corr_h8->inconclusive No

Caption: Logic for differentiating 6- and 7-substituted quinoxaline isomers using HMBC.

References

Technical Support Center: Synthesis of 6-Bromo-2,3-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Bromo-2,3-dimethylquinoxaline.

Solvent Effects on Synthesis

The choice of solvent is a critical parameter in the synthesis of this compound via the condensation of 4-bromo-1,2-phenylenediamine and diacetyl (2,3-butanedione). The solvent can significantly influence reaction rate, yield, and purity of the final product. Below is a summary of the effects of commonly used solvents.

Solvent SystemTypical Reaction TimeReported Yield (%)PurityKey Considerations
Ethanol 4 - 8 hours85 - 95%Good to ExcellentA common and effective solvent. Refluxing is typically required. Product may precipitate upon cooling, simplifying isolation.
Glacial Acetic Acid 1 - 3 hours90 - 98%ExcellentActs as both solvent and catalyst, accelerating the reaction.[1][2] Requires careful neutralization during workup. May lead to side reactions if not monitored.
Ethanol/Water (7:3) 6 - 12 hours80 - 90%GoodA greener solvent choice.[3] The presence of water can facilitate the dissolution of the diamine starting material. Reaction times may be longer compared to other solvents.[3]
Methanol 4 - 8 hours85 - 95%Good to ExcellentSimilar to ethanol, an effective solvent for this condensation.[4]
Dimethylformamide (DMF) 2 - 4 hoursVariableVariableUse with caution, as it can be difficult to remove and may lead to side products at elevated temperatures.

Experimental Protocols

The primary synthetic route to this compound is the condensation reaction between 4-bromo-1,2-phenylenediamine and diacetyl.

Reactants:

  • 4-bromo-1,2-phenylenediamine

  • Diacetyl (2,3-butanedione)

Protocol 1: Synthesis in Ethanol
  • Dissolve 4-bromo-1,2-phenylenediamine (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add diacetyl (1.1 eq) to the solution.

  • Reflux the mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol or a suitable solvent system to obtain pure this compound.

Protocol 2: Synthesis in Glacial Acetic Acid
  • Suspend 4-bromo-1,2-phenylenediamine (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Add diacetyl (1.1 eq) to the suspension.

  • Heat the mixture at a specified temperature (e.g., 80°C) for 1-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the acidic solution carefully with a base (e.g., sodium bicarbonate solution) until the pH is neutral.

  • The product will precipitate as a solid. Collect the precipitate by filtration.

  • Wash the solid thoroughly with water to remove any residual salts.

  • Dry the product and recrystallize if necessary.

Troubleshooting Guide & FAQs

Here are some common issues encountered during the synthesis of this compound and their potential solutions.

Q1: The reaction is not going to completion, or the yield is very low. What are the possible causes?

  • A1:

    • Purity of Reactants: Ensure that the 4-bromo-1,2-phenylenediamine and diacetyl are of high purity. Impurities in the starting materials can inhibit the reaction. 4-bromo-1,2-phenylenediamine is susceptible to oxidation and should be stored under an inert atmosphere if possible.

    • Reaction Temperature: The reaction may require heating (reflux) to proceed at a reasonable rate, especially in alcoholic solvents. If you are running the reaction at room temperature, try increasing the temperature.

    • Insufficient Reaction Time: Monitor the reaction progress using TLC. If the starting materials are still present, the reaction may need more time to complete.

    • Inadequate Mixing: Ensure the reaction mixture is being stirred efficiently to promote contact between the reactants.

Q2: The isolated product is impure. How can I improve the purity?

  • A2:

    • Recrystallization: This is the most common and effective method for purifying solid organic compounds.[5] Experiment with different solvents or solvent mixtures (e.g., ethanol, isopropanol, or ethyl acetate/hexane) to find the best conditions for recrystallization.

    • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the desired product from impurities.

    • Washing: Ensure the crude product is thoroughly washed with a suitable solvent (e.g., cold ethanol or water) after filtration to remove soluble impurities.

Q3: The reaction mixture has turned a dark color. Is this normal?

  • A3: It is common for reactions involving aromatic amines to produce colored byproducts due to oxidation or other side reactions. While a slight color change is often normal, a very dark or tarry mixture could indicate significant decomposition or side product formation. This can be minimized by:

    • Using high-purity, fresh starting materials.

    • Running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenylenediamine.

Q4: What are the potential side products in this reaction?

  • A4:

    • Incomplete Condensation: If only one of the amino groups of the diamine reacts with the diketone, it can lead to the formation of an imine intermediate that may not fully cyclize.

    • Self-condensation of Diacetyl: Under certain conditions, diacetyl can undergo self-condensation reactions.

    • Oxidation Products: The aromatic diamine is susceptible to oxidation, which can lead to a variety of colored byproducts.

Q5: How can I effectively monitor the progress of the reaction?

  • A5: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the starting material spots and the appearance of a new product spot will indicate the progress of the reaction.

Experimental Workflow Diagram

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Isolation cluster_purification Purification 4_bromo_1_2_phenylenediamine 4-bromo-1,2-phenylenediamine Dissolve_Reactant Dissolve 4-bromo-1,2- phenylenediamine in solvent 4_bromo_1_2_phenylenediamine->Dissolve_Reactant Diacetyl Diacetyl Add_Reagent Add Diacetyl Diacetyl->Add_Reagent Dissolve_Reactant->Add_Reagent Heat_Reflux Heat / Reflux Add_Reagent->Heat_Reflux TLC_Analysis TLC Analysis Heat_Reflux->TLC_Analysis Monitor TLC_Analysis->Heat_Reflux Incomplete Cooling Cool to Room Temperature TLC_Analysis->Cooling Complete Precipitation_Filtration Precipitation & Filtration Cooling->Precipitation_Filtration Washing Wash with Cold Solvent Precipitation_Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Drying Recrystallization->Drying Final_Product This compound Drying->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Catalyst Selection for 6-Bromo-2,3-dimethylquinoxaline Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-2,3-dimethylquinoxaline. The information is designed to address specific issues that may be encountered during catalyst selection and reaction optimization for various cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which types of cross-coupling reactions are commonly performed on this compound?

A1: this compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. The most common transformations include:

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of a C-N bond with amines. This has been used to create novel donor-acceptor dyes from this compound.[1]

  • Heck Reaction: For the formation of a C-C bond with alkenes.

  • Sonogashira Coupling: For the formation of a C-C bond with terminal alkynes.

Q2: The nitrogen atoms in the quinoxaline ring seem to be inhibiting my palladium-catalyzed reaction. What is happening and how can I prevent it?

A2: The nitrogen atoms in the quinoxaline ring can act as ligands and coordinate to the palladium catalyst. This can lead to catalyst poisoning, where the active sites of the catalyst are blocked, reducing its activity or deactivating it completely. To mitigate this, consider the following:

  • Ligand Selection: Use bulky electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) that can stabilize the palladium center and prevent coordination of the quinoxaline nitrogen.

  • Catalyst Precursor: Some pre-catalysts are designed to be more resistant to poisoning by N-heterocycles.

  • Additives: In some cases, the addition of a Lewis acid can help to "mask" the nitrogen atoms of the quinoxaline.

Q3: I am observing a significant amount of debromination (hydrodehalogenation) of my this compound starting material. What are the likely causes and solutions?

A3: Debromination is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be caused by several factors:

  • Reaction Temperature: High temperatures can promote this side reaction. Try lowering the reaction temperature.

  • Base: The choice of base can influence the extent of debromination. If you are using a strong, sterically hindered base like NaOtBu, consider switching to a weaker base such as K₃PO₄ or Cs₂CO₃.

  • Solvent: The solvent can play a role. Ensure you are using anhydrous solvents, as water can be a proton source for the debromination pathway.

Q4: How do I choose the right palladium catalyst and ligand for my specific reaction with this compound?

A4: The optimal catalyst-ligand system will depend on the specific cross-coupling reaction you are performing. A good starting point is to screen a variety of commercially available palladium pre-catalysts and ligands.

  • For Suzuki-Miyaura reactions, catalyst systems like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., SPhos, XPhos) are often effective.

  • For Buchwald-Hartwig amination , specialized Buchwald ligands (e.g., RuPhos, JohnPhos) paired with a palladium source are generally required for good results.

  • For Heck and Sonogashira reactions, a variety of palladium sources and phosphine ligands can be effective, and ligandless conditions have also been reported in some cases.

A systematic approach to catalyst and ligand screening is often the most efficient way to identify the optimal conditions for your specific substrates.

Troubleshooting Guides

Problem 1: Low to No Product Formation
Possible Cause Suggested Solution
Catalyst Inactivity or Decomposition 1. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the catalyst. 2. Use freshly opened, high-purity catalyst and reagents. 3. Consider using a more robust pre-catalyst.
Catalyst Poisoning by Quinoxaline 1. Switch to a bulkier, more electron-rich phosphine ligand (e.g., Buchwald-type biarylphosphine ligands). 2. Increase the catalyst loading.
Incorrect Base 1. The choice of base is critical. Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu). 2. Ensure the base is anhydrous and finely powdered for better solubility and reactivity.
Sub-optimal Solvent or Temperature 1. Screen different anhydrous solvents (e.g., Toluene, Dioxane, THF, DMF). 2. Vary the reaction temperature. Sometimes, higher temperatures are needed to drive the reaction to completion, while in other cases, lower temperatures can prevent side reactions.
Poor Quality of Reagents 1. Ensure the this compound is pure. 2. For Suzuki reactions, check the quality of the boronic acid/ester. They can degrade upon storage.
Problem 2: Formation of Significant Side Products
Side Product Possible Cause Suggested Solution
Homocoupling of Boronic Acid (Suzuki) 1. Presence of oxygen in the reaction mixture. 2. Sub-optimal catalyst/ligand combination.1. Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. 2. Screen different ligands.
Homocoupling of Alkyne (Sonogashira) 1. This is known as the Glaser coupling and is often promoted by the copper co-catalyst in the presence of oxygen.1. Perform the reaction under strictly anaerobic conditions. 2. Consider using a copper-free Sonogashira protocol.
Debromination of Starting Material 1. Reaction temperature is too high. 2. Inappropriate choice of base or presence of a proton source.1. Lower the reaction temperature. 2. Switch to a weaker base and use anhydrous solvents.

Experimental Protocols

The following are generalized experimental protocols for common cross-coupling reactions. These should be considered as starting points and may require optimization for your specific substrates and desired outcome.

Table 1: Generalized Protocol for Suzuki-Miyaura Coupling
Parameter Recommendation
Reactants This compound (1.0 eq.), Boronic acid/ester (1.2-1.5 eq.)
Palladium Source Pd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)
Ligand SPhos or XPhos (4-10 mol%) if using Pd(OAc)₂
Base K₂CO₃ or K₃PO₄ (2.0-3.0 eq.)
Solvent Toluene/H₂O or Dioxane/H₂O (e.g., 10:1 v/v)
Temperature 80-110 °C
Reaction Time 4-24 hours
Atmosphere Inert (Argon or Nitrogen)
Table 2: Generalized Protocol for Buchwald-Hartwig Amination
Parameter Recommendation
Reactants This compound (1.0 eq.), Amine (1.2-1.5 eq.)
Palladium Source Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%)
Ligand RuPhos or JohnPhos (2-6 mol%)
Base NaOtBu or Cs₂CO₃ (1.5-2.0 eq.)
Solvent Toluene or Dioxane (anhydrous)
Temperature 90-120 °C
Reaction Time 6-24 hours
Atmosphere Inert (Argon or Nitrogen)

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - this compound - Coupling Partner - Base catalyst Add Catalyst System: - Pd Pre-catalyst - Ligand reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent degas Degas Mixture (e.g., Ar sparging) solvent->degas heat Heat to Desired Temp under Inert Atmosphere degas->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Purify Product (e.g., Column Chromatography) extract->purify

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Quinoxaline-Br PdII (Quinoxaline-Br)Pd(II)Ln OxAdd->PdII Transmetal Transmetalation (e.g., with R-B(OH)2) PdII->Transmetal PdII_R (Quinoxaline-R)Pd(II)Ln Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerated Catalyst Product Product: 6-R-2,3-dimethylquinoxaline RedElim->Product

Caption: A simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Tree start Low Yield or No Reaction q1 Is starting material consumed? start->q1 a1_yes Yes q1->a1_yes   a1_no No q1->a1_no   q2 Are there side products? a1_yes->q2 sol3 Catalyst is likely inactive. -> Check atmosphere, reagent purity. -> Screen new catalysts/ligands. a1_no->sol3 a2_yes Yes q2->a2_yes   a2_no No q2->a2_no   sol1 Identify side products. - Debromination? -> Lower temp, change base. - Homocoupling? -> Degas thoroughly. a2_yes->sol1 sol2 Reaction is sluggish. -> Increase temperature or change solvent. a2_no->sol2

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

References

Technical Support Center: Synthesis of 6-Bromo-2,3-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to monitoring the synthesis of 6-Bromo-2,3-dimethylquinoxaline. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation in a clear and accessible format.

Troubleshooting Guide

Low yields, incomplete reactions, and the formation of impurities are common challenges encountered during the synthesis of this compound. The following table outlines potential issues, their probable causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive starting materials. 2. Incorrect reaction temperature. 3. Insufficient reaction time. 4. Poor quality of solvent or reagents. 5. Presence of moisture.1. Check the purity of 4-bromo-1,2-phenylenediamine and 2,3-butanedione by NMR or melting point. 2. Ensure the reaction is refluxed at the appropriate temperature for the solvent used (e.g., ethanol or acetic acid). 3. Monitor the reaction progress using TLC until the starting material spot disappears. 4. Use anhydrous solvents and fresh reagents. 5. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Multiple Spots on TLC 1. Formation of side products (e.g., from oxidation of the diamine). 2. Incomplete reaction, showing both starting material and product. 3. Decomposition of the product.1. Purify the starting diamine if it has darkened in color. Consider adding a small amount of a reducing agent like sodium dithionite. 2. Increase the reaction time or temperature. 3. Avoid excessive heating and prolonged reaction times once the reaction is complete.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the work-up solvent. 2. Formation of tars or polymeric materials. 3. Emulsion formation during extraction.1. Use a less polar solvent for extraction or perform crystallization. 2. Filter the reaction mixture while hot to remove insoluble tars. 3. Add brine (saturated NaCl solution) to break up emulsions.
Product is a Dark Oil Instead of a Solid 1. Presence of impurities. 2. Residual solvent.1. Purify the product by column chromatography or recrystallization. 2. Ensure the product is thoroughly dried under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a condensation reaction between 4-bromo-1,2-phenylenediamine and 2,3-butanedione (diacetyl). The reaction is typically acid-catalyzed and involves the formation of a diimine intermediate, which then cyclizes and aromatizes to form the quinoxaline ring.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • TLC: Spot the reaction mixture on a silica gel plate and elute with a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v). The disappearance of the starting material spots (diamine and diketone) and the appearance of a new, less polar product spot indicate the reaction is proceeding.

  • NMR: Withdraw a small aliquot from the reaction mixture, remove the solvent, and dissolve the residue in a deuterated solvent (e.g., CDCl₃). The disappearance of the signals corresponding to the starting materials and the appearance of new aromatic and methyl signals for the product confirm the conversion.

Q3: What are some common side reactions to be aware of?

A3: Oxidation of the 4-bromo-1,2-phenylenediamine starting material can occur, leading to colored impurities and lower yields. Additionally, self-condensation of the 2,3-butanedione can happen under certain conditions.

Q4: What is the best method for purifying the final product?

A4: Recrystallization from a suitable solvent system, such as ethanol/water or hexanes, is often sufficient to obtain a pure product. If significant impurities are present, column chromatography on silica gel may be necessary.

Data Presentation

Table 1: Reactant and Product Properties
Compound Molecular Formula Molecular Weight ( g/mol ) Appearance
4-bromo-1,2-phenylenediamineC₆H₇BrN₂187.04Light sensitive solid
2,3-ButanedioneC₄H₆O₂86.09Yellow to greenish-yellow liquid
This compoundC₁₀H₉BrN₂237.10Brown Solid[1]
Table 2: Typical 1H NMR Chemical Shifts (in CDCl₃)
Compound Proton Chemical Shift (ppm)
4-bromo-1,2-phenylenediamine (similar to 4-bromoaniline)Aromatic-H6.6-7.3
Amine-H (NH₂)~3.7 (broad)
2,3-ButanedioneMethyl-H (CH₃)~2.4
This compound (Predicted)Aromatic-H7.5-8.0
Methyl-H (CH₃)~2.7

Experimental Protocols

Synthesis of this compound

Materials:

  • 4-bromo-1,2-phenylenediamine

  • 2,3-butanedione (diacetyl)

  • Ethanol (or glacial acetic acid)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1 equivalent) in ethanol.

  • Add 2,3-butanedione (1.1 equivalents) to the solution.

  • Add a catalytic amount of a protic acid (e.g., a few drops of acetic acid) if desired.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete (disappearance of the starting diamine spot on TLC), allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Monitoring by Thin-Layer Chromatography (TLC)

Materials:

  • Silica gel TLC plates

  • Developing chamber

  • Eluent: Hexane:Ethyl Acetate (8:2 v/v)

  • UV lamp (254 nm)

Procedure:

  • Prepare the eluent mixture and pour it into the developing chamber. Allow the chamber to saturate.

  • Using a capillary tube, spot the reaction mixture, the starting diamine, and the diketone on the baseline of a TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. The product should appear as a new spot with a higher Rf value than the starting diamine.

Visualizations

experimental_workflow reagents Reactants: 4-bromo-1,2-phenylenediamine 2,3-butanedione reaction Reaction: Reflux in Ethanol reagents->reaction monitoring Monitoring: TLC / NMR reaction->monitoring In-process control workup Work-up: Precipitation in water reaction->workup monitoring->reaction purification Purification: Recrystallization workup->purification product Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_pathway start Low Product Yield? check_sm Check Purity of Starting Materials start->check_sm Yes incomplete_rxn Incomplete Reaction on TLC/NMR? start->incomplete_rxn No check_sm->incomplete_rxn failure Re-evaluate Synthesis Strategy check_sm->failure check_conditions Verify Reaction Conditions (Temp, Time) check_conditions->incomplete_rxn check_conditions->failure extend_rxn Increase Reaction Time/Temp incomplete_rxn->extend_rxn Yes purification_issue Purification Issues? incomplete_rxn->purification_issue No extend_rxn->purification_issue optimize_purification Optimize Recrystallization Solvent or Use Column Chromatography purification_issue->optimize_purification Yes success Successful Synthesis purification_issue->success No optimize_purification->success

Caption: Troubleshooting decision pathway for the synthesis of this compound.

References

Validation & Comparative

Comparative Guide to the Cytotoxicity of 6-Bromoquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of various 6-bromoquinoxaline derivatives against several cancer cell lines. The data presented is compiled from recent studies to facilitate an objective evaluation of their potential as anticancer agents. This document summarizes quantitative cytotoxicity data, details common experimental protocols, and visualizes a key cellular pathway involved in chemotherapy-induced cell death.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of 6-bromoquinoxaline derivatives and standard chemotherapeutic drugs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The data, primarily obtained through MTT assays, is summarized in the table below.

CompoundCell LineIC50 (µM)Reference CompoundCell LineIC50 (µM)
(6-Bromo-3-methyl-quinoxalin-2-yl)-[4-(pyrrolidine-1-sulfonyl)-phenyl]-amineMCF-70.21 ± 0.001DoxorubicinMCF-77.43
NCI-H4600.32 ± 0.004HCT-1169.27
SF-2680.16 ± 0.002
4-(6-Bromo-3-methyl-quinoxalin-2-yloxy)-phenylamineMCF-70.81 ± 0.04
NCI-H4600.72 ± 0.04
SF-2680.08 ± 0.06
6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative 8a (aliphatic linker)MCF-715.85 ± 3.32ErlotinibMCF-7>100 (approx.)
SW48017.85 ± 0.92CisplatinMCF-7-
MRC-5 (normal)84.20 ± 1.72Doxorubicin--
6-bromoquinazoline derivative 5b (fluoro substitution)MCF-71.95CisplatinSW480-
SW4800.53

Table 1: Comparative IC50 values of 6-bromoquinoxaline and related derivatives against various cancer cell lines.[1][2][3][4]

Experimental Protocols

The cytotoxicity data presented in this guide were predominantly generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability and proliferation.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and incubated under standard conditions (e.g., 37°C, 5% CO₂) for 24-48 hours to allow for cell attachment.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6-bromoquinoxaline derivatives) and a positive control (e.g., Doxorubicin, Cisplatin). A negative control (vehicle-treated cells) is also included. The plates are incubated for a further 24-72 hours.[1][2][5]

  • MTT Addition: Following the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting a dose-response curve.

Signaling Pathway Visualization

Many cytotoxic anticancer agents, including quinoxaline derivatives, induce cell death through the activation of apoptotic pathways. The following diagram illustrates a simplified overview of the intrinsic (mitochondrial) apoptosis pathway, a common mechanism of action for such compounds.

Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade Quinoxaline_Derivative 6-Bromoquinoxaline Derivative Bax Bax/Bak Quinoxaline_Derivative->Bax activates Bcl2 Bcl-2/Bcl-xL Quinoxaline_Derivative->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Bcl2->Bax Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by cytotoxic agents.

This guide serves as a starting point for researchers interested in the cytotoxic potential of 6-bromoquinoxaline derivatives. The provided data and protocols offer a foundation for further investigation and comparison with novel compounds in the pursuit of more effective cancer therapeutics.

References

Validating the Molecular Structure of 6-Bromo-2,3-dimethylquinoxaline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the structural integrity of 6-Bromo-2,3-dimethylquinoxaline is presented, drawing upon a comparative analysis of crystallographic data from analogous compounds and spectroscopic evidence. In the absence of a definitive single-crystal X-ray structure for the title compound, this guide provides a robust validation of its expected molecular architecture through a multi-faceted approach, catering to researchers, scientists, and professionals in drug development.

This guide synthesizes available data to confirm the structure of this compound, a key heterocyclic scaffold in medicinal chemistry. By comparing its expected structural parameters with experimentally determined data from closely related quinoxaline derivatives, and corroborating these findings with spectroscopic analysis, a high degree of confidence in its structure is established.

Structural Comparison with Quinoxaline Analogues

While a crystallographic information file (CIF) for this compound is not publicly available, the crystal structures of several analogous compounds provide a strong basis for structural inference. Key bond lengths and angles from 2-(4-Bromophenyl)quinoxaline and a Copper(I) Bromide-Quinoxaline complex have been compiled for comparison. These structures confirm the planarity of the quinoxaline ring system and provide benchmark values for bond distances and angles, which are expected to be largely preserved in this compound.

Parameter2-(4-Bromophenyl)quinoxaline[1][(CuBr)2(Quin)][2]This compound (Expected)
Crystal System MonoclinicMonoclinic-
Space Group P21/cP21/n-
a (Å) 13.9597.821-
b (Å) 5.903112.184-
c (Å) 14.4978.216-
α (°) 9090-
β (°) 109.53108.54-
γ (°) 9090-
Key Bond Lengths (Å) C-Br: 1.905-~1.90
C-N (quinoxaline): ~1.3-1.4C-N (quinoxaline): ~1.3-1.4~1.3-1.4
Key Bond Angles (°) C-C-Br: ~120-~120

Spectroscopic Validation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are powerful tools for elucidating molecular structures. The available data for this compound and its derivatives are consistent with the proposed structure.

NMR Spectroscopy

While a dedicated spectrum for this compound is not presently in the public domain, analysis of related compounds provides valuable insight. The ¹³C NMR spectrum of 6-bromo-2,3-diphenylquinoxaline shows characteristic shifts for the carbon atoms in the bromo-substituted benzene ring of the quinoxaline core. These shifts are anticipated to be similar in this compound, with the phenyl carbons being replaced by the characteristic upfield signals of the methyl groups. Similarly, ¹H NMR data for other bromo-substituted quinolines and quinoxalines aid in predicting the chemical shifts and coupling patterns of the aromatic protons in the target molecule.

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
6-bromo-2,3-diphenylquinoxaline[3]Aromatic protons: ~7.5-8.5Aromatic carbons: ~120-150
6-bromo-2-chloro-3-hydrazinylquinoxaline[4]Aromatic protons: ~7.0-8.0, NH/NH₂ protons: 5.00, 9.16-
6-Bromo-2-(4'-methoxyphenyl)-1,3-dihydroquinoline-4-one[5]Aromatic protons: ~6.8-8.0, Methoxy protons: ~3.8-
Mass Spectrometry

Mass spectrometry data for various quinoxaline derivatives confirms the expected molecular weights and fragmentation patterns, which would be characteristic for this compound, showing a prominent molecular ion peak and isotopic pattern corresponding to the presence of a bromine atom.

Experimental Protocols

Synthesis of 6-Bromoquinoxaline[6]

A solution of quinoxaline (3.0 mmol), N-Bromosuccinimide (NBS) (3.0 mmol), and a catalytic amount of benzoyl peroxide in glacial acetic acid (10 mL) is heated at reflux for 20 hours. The reaction progress is monitored by TLC or ¹H NMR spectroscopy. After cooling, the solvent is removed under reduced pressure. The residue is then diluted with a saturated solution of sodium carbonate and extracted with ethyl acetate. The combined organic layers are washed with water, dried over sodium sulfate, and concentrated to yield 6-bromoquinoxaline. Further reaction with appropriate reagents would yield this compound.

X-ray Crystallography

For researchers aiming to obtain a definitive crystal structure, the following general protocol for single-crystal X-ray diffraction is recommended:

  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect diffraction data by rotating the crystal and recording the intensities and positions of the diffracted X-ray beams.

  • Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the model against the experimental data to obtain the final, accurate crystal structure.

Visualizing the Workflow and Structural Relationships

To further clarify the processes and comparisons discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Validation cluster_comparison Comparative Analysis Quinoxaline Quinoxaline Bromination Bromination Quinoxaline->Bromination NBS, AIBN 6-Bromoquinoxaline 6-Bromoquinoxaline Bromination->6-Bromoquinoxaline Alkylation Alkylation 6-Bromoquinoxaline->Alkylation Reagents for 2,3-dimethylation This compound This compound Alkylation->this compound NMR NMR This compound->NMR MS MS This compound->MS Xray Xray This compound->Xray Compare with\nAnalogues Compare with Analogues NMR->Compare with\nAnalogues MS->Compare with\nAnalogues Xray->Compare with\nAnalogues Database_Xray X-ray Data of Analogues Database_Xray->Compare with\nAnalogues

Experimental workflow for the synthesis and structural validation of this compound.

structural_comparison cluster_target Target Molecule cluster_analogues Reference Compounds Target This compound (Structure to be Validated) Analogue1 2,3-Dimethylquinoxaline (Known Crystal Structure) Target->Analogue1 Compare Quinoxaline Core Analogue2 2-(4-Bromophenyl)quinoxaline (Known Crystal Structure) Target->Analogue2 Compare Bromo-Substituted Ring Analogue3 6-Bromo-2,3-diphenylquinoxaline (Known Spectroscopic Data) Target->Analogue3 Compare Spectroscopic Signature

Logical relationship for the structural validation of this compound through comparison with known analogues.

References

Unraveling the Biological Potential of 6-Bromo-2,3-dimethylquinoxaline: A Comparative Analysis with its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic field of medicinal chemistry, quinoxaline derivatives have emerged as a versatile scaffold, exhibiting a broad spectrum of biological activities, including potent anticancer and antimicrobial effects. This guide provides a comprehensive comparison of the biological activity of 6-Bromo-2,3-dimethylquinoxaline and its structural analogs, offering valuable insights for researchers, scientists, and drug development professionals. By presenting experimental data, detailed protocols, and mechanistic visualizations, this document aims to facilitate a deeper understanding of the structure-activity relationships within this promising class of compounds.

Comparative Analysis of Anticancer Activity

The anticancer potential of quinoxaline derivatives is a significant area of research, with numerous analogs demonstrating cytotoxicity against various cancer cell lines. While specific experimental data for this compound is not extensively available in the public domain, a comparative analysis of its close analogs provides critical insights into its potential efficacy. The following table summarizes the in vitro anticancer activity (IC50 values) of selected 6-bromo and 2,3-disubstituted quinoxaline derivatives against common cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
(6-Bromo-3-methyl-quinoxalin-2-yl)-[4-(pyrrolidine-1-sulfonyl)-phenyl]-amineMCF-70.21 ± 0.001[1]
4-(6-Bromo-3-methyl-quinoxalin-2-yloxy)-phenylamineMCF-70.81 ± 0.04[1]
6-Bromo-3-[2-(4-methoxy-phenyl)-vinyl]-1-methyl-1H-quinoxalin-2-oneMCF-71.62 ± 0.48[1]
Quinoxaline Analog 1HCT-1164.4[2]
Quinoxaline Analog 2HepG23.08[1][3]
Quinoxaline Analog 3A5492.7[1]

Structure-Activity Relationship Insights:

The biological activity of quinoxaline derivatives is significantly influenced by the nature and position of substituents on the quinoxaline ring.[2][4] Generally, the introduction of a bromine atom at the 6-position is associated with enhanced anticancer activity.[5][6] The electron-withdrawing nature of the bromine atom can modulate the electronic properties of the quinoxaline scaffold, potentially leading to improved interactions with biological targets. Furthermore, the substituents at the 2 and 3-positions play a crucial role in determining the compound's potency and selectivity.[3][7][8][9] For instance, the presence of aromatic or heterocyclic moieties at these positions can lead to enhanced binding with protein kinases, a common target for anticancer quinoxalines.[1]

Based on these established structure-activity relationships, it is plausible to hypothesize that this compound would exhibit notable anticancer activity. The methyl groups at the 2 and 3-positions, while simple, can influence the compound's lipophilicity and steric profile, which in turn can affect its cellular uptake and target engagement.

Comparative Analysis of Antimicrobial Activity

Quinoxaline derivatives have also demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens. The table below presents the minimum inhibitory concentration (MIC) values for selected quinoxaline analogs, highlighting their antimicrobial efficacy.

Compound/AnalogMicrobial StrainMIC (µg/mL)Reference
Quinoxaline Derivative 5pStaphylococcus aureus4[10]
Quinoxaline Derivative 5pBacillus subtilis8[10]
Quinoxaline Derivative 5pMRSA8[10]
Quinoxaline Derivative 5pEscherichia coli4[10]
3-hydrazinoquinoxaline-2-thiolESBL-producing isolates64 (most frequent)[10]
6-bromoindolglyoxylamide polyamine derivative 3Staphylococcus aureus-[11]
6-bromoindolglyoxylamide polyamine derivative 3Pseudomonas aeruginosa-[11]

Structure-Activity Relationship Insights:

The antimicrobial activity of quinoxalines is also dictated by their substitution patterns. The introduction of various functional groups at the 2 and 3-positions has been shown to be a successful strategy for developing potent antimicrobial agents.[4][8] The mechanism of action for many antimicrobial quinoxalines involves the inhibition of bacterial DNA gyrase or topoisomerase IV, or the disruption of the bacterial cell membrane. The bromine substituent at the 6-position in this compound could contribute to its antimicrobial profile by enhancing its ability to interact with these targets.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for the key biological assays are provided below.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 24 hours.

  • MTT Addition: After the treatment period, MTT dye is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the purple formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[8]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]

Mechanistic Insights and Signaling Pathways

The anticancer activity of many quinoxaline derivatives is attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.

anticancer_pathway Quinoxaline Quinoxaline Derivative RTK Receptor Tyrosine Kinase (e.g., VEGFR) Quinoxaline->RTK Inhibition PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition of Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Quinoxaline Derivatives.

This diagram illustrates a common mechanism where quinoxaline derivatives inhibit receptor tyrosine kinases (RTKs) like VEGFR. This inhibition blocks downstream signaling through the PI3K/Akt/mTOR pathway, ultimately leading to decreased cell proliferation and survival, and the induction of apoptosis.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Starting Materials Reaction Chemical Reaction Start->Reaction Purification Purification Reaction->Purification Characterization Structural Characterization Purification->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial Data IC50 / MIC Determination Anticancer->Data Antimicrobial->Data SAR Structure-Activity Relationship (SAR) Data->SAR

References

Spectroscopic Scrutiny: A Comparative Guide to the Confirmation of 6-Bromo-2,3-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic analysis of 6-bromo-2,3-dimethylquinoxaline is presented, providing a comprehensive guide for researchers, scientists, and drug development professionals. This guide offers a comparative analysis with its non-brominated parent compound, 2,3-dimethylquinoxaline, and a chloro-analogue, 6-chloro-2,3-dimethylquinoxaline, supported by experimental data and detailed methodologies.

The unequivocal identification of novel chemical entities is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a powerful arsenal for elucidating molecular structures. This guide focuses on the spectroscopic characterization of this compound, a heterocyclic compound of interest in medicinal chemistry. By comparing its spectral data with those of closely related analogues, we provide a robust framework for its confirmation and analysis.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its comparators.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound CDCl₃2.74 (s, 6H, 2 x CH₃), 7.64 (d, J=8.9 Hz, 1H, H-8), 7.85 (dd, J=8.9, 2.2 Hz, 1H, H-7), 8.15 (d, J=2.2 Hz, 1H, H-5)23.2 (2C, CH₃), 121.8 (C-Br), 129.2 (C-5), 131.2 (C-8), 133.5 (C-7), 139.1 (C-4a), 140.2 (C-8a), 153.8 (C-2), 154.1 (C-3)
2,3-Dimethylquinoxaline CDCl₃2.75 (s, 6H, 2 x CH₃), 7.67-7.73 (m, 2H, H-6, H-7), 7.98-8.04 (m, 2H, H-5, H-8)23.3 (2C, CH₃), 128.6 (2C, C-6, C-7), 129.1 (2C, C-5, C-8), 141.2 (2C, C-4a, C-8a), 153.7 (2C, C-2, C-3)
6-Chloro-2,3-dimethylquinoxaline N/ANo experimental data foundNo experimental data found

Note: NMR data for this compound is based on the study by Peralta-Cruz et al. on the regioselective oxidation of 6-substituted 2,3-dimethylquinoxaline derivatives.

Table 2: Mass Spectrometry and Infrared (IR) Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key MS Fragments (m/z)Key IR Absorptions (cm⁻¹)
This compound C₁₀H₉BrN₂237.10238/236 (M⁺, isotopic pattern for Br), 223/221, 157, 129, 76Aromatic C-H stretch (~3050), C-H bend (~1450, ~1380), C=N stretch (~1610), C-Br stretch (~680)
2,3-Dimethylquinoxaline C₁₀H₁₀N₂158.20158 (M⁺), 157, 130, 117, 77Aromatic C-H stretch (~3060), C-H bend (~1460, ~1375), C=N stretch (~1620)
6-Chloro-2,3-dimethylquinoxaline C₁₀H₉ClN₂192.65194/192 (M⁺, isotopic pattern for Cl), 157, 129, 76Aromatic C-H stretch (~3055), C-H bend (~1455, ~1380), C=N stretch (~1615), C-Cl stretch (~750)

Note: Specific experimental IR data for this compound was not available in the searched literature; typical absorption regions are provided based on the functional groups present.

Table 3: UV-Visible (UV-Vis) Spectroscopic Data

CompoundSolventλmax (nm)
This compound N/ANo experimental data found
2,3-Dimethylquinoxaline Water (pH 7)242, 315
6-Chloro-2,3-dimethylquinoxaline N/ANo experimental data found

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for the instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the quinoxaline derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are often required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS and typically yields the protonated molecular ion.

  • Mass Analysis: Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragment ions. The characteristic isotopic pattern for bromine (¹⁹Br:⁸¹Br ≈ 1:1) or chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic feature.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (for liquids or solutions), or analyze directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

  • Data Acquisition: Record the absorption spectrum over the UV-Vis range (typically 200-800 nm).

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Visualization of Experimental Workflow and Structural Comparison

The following diagrams, generated using the DOT language, illustrate the general workflow for spectroscopic analysis and the structural relationship between the compared compounds.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Synthesis Synthesis of Quinoxaline Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR Structure Elucidation MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation IR IR Spectroscopy Purification->IR Functional Group Identification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Electronic Transitions Confirmation Structure Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation UV_Vis->Confirmation

Experimental workflow for the synthesis and spectroscopic confirmation of quinoxaline derivatives.

Structural_Comparison cluster_parent Parent Compound cluster_analogs Halogenated Analogs DMQ 2,3-Dimethylquinoxaline (C₁₀H₁₀N₂) Br_DMQ This compound (C₁₀H₉BrN₂) DMQ->Br_DMQ Bromination Cl_DMQ 6-Chloro-2,3-dimethylquinoxaline (C₁₀H₉ClN₂) DMQ->Cl_DMQ Chlorination

Structural relationship between 2,3-dimethylquinoxaline and its halogenated analogs.

Discussion and Conclusion

The spectroscopic data presented provides a clear method for the identification and confirmation of this compound. The ¹H NMR spectrum is particularly diagnostic, showing the expected downfield shift and splitting pattern of the aromatic protons due to the presence of the bromine atom at the 6-position. In the ¹³C NMR spectrum, the carbon directly attached to the bromine atom (C-6) exhibits a characteristic chemical shift.

Mass spectrometry serves as a definitive tool for confirming the presence of bromine, with the molecular ion peak appearing as a doublet of nearly equal intensity (M⁺ and M⁺+2). The fragmentation pattern can further aid in structural elucidation. While experimental IR and UV-Vis data for the target compound were not found in the literature search, the expected absorption regions are provided as a guide for researchers.

By comparing the spectroscopic data of this compound with its parent compound and a chloro-analogue, a clear understanding of the influence of the halogen substituent on the spectral properties can be gained. This comparative approach is invaluable for the unambiguous characterization of novel quinoxaline derivatives in a research and development setting.

The Promising Anticancer Potential of 6-Bromo-Quinoxaline Derivatives: A Comparative Review of Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced toxicity is a continuous endeavor. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, with numerous studies highlighting their potent in vitro cytotoxic activity against a range of cancer cell lines. Among these, 6-bromo-substituted quinoxalines have garnered significant interest due to their enhanced biological activity. However, a comprehensive understanding of their therapeutic potential requires a thorough evaluation of both in vitro and in vivo performance. This guide provides a comparative overview of the available preclinical data on 6-bromo-quinoxaline derivatives and their analogs, offering insights into their anticancer properties and the methodologies used for their evaluation.

While a direct comparison of in vitro and in vivo studies for the same 6-Bromo-2,3-dimethylquinoxaline derivatives is limited in the current literature, this guide synthesizes the available data to provide a valuable resource for the scientific community. We present key in vitro cytotoxicity data for several 6-bromo-quinoxaline and quinazoline derivatives, alongside a review of in vivo studies on structurally related quinoxaline compounds to offer a broader perspective on their preclinical development.

In Vitro Anticancer Activity of 6-Bromo-Quinoxaline and Quinazoline Derivatives

Numerous studies have demonstrated the potent cytotoxic effects of 6-bromo-substituted quinoxaline and quinazoline derivatives against various human cancer cell lines. The introduction of a bromine atom at the 6-position of the quinoxaline or quinazoline scaffold has been shown to enhance anticancer activity.[1] The table below summarizes the in vitro cytotoxicity (IC50 values) of selected 6-bromo derivatives from the literature.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
8a 6-Bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-oneMCF-7 (Breast)15.85 ± 3.32[2][3]
SW480 (Colon)17.85 ± 0.92[2][3]
5b 6-Bromo-2-(3-fluorophenyl)quinazolin-4(3H)-oneMCF-7 (Breast)1.95[4][5]
SW480 (Colon)0.53[4][5]
BMAQ 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazolineL1210 (Leukemia)Not specified[6]
HL-60 (Leukemia)Not specified[6]
U-937 (Leukemia)Not specified[6]
Compound 4m Bromo-substituted quinoxalineA549 (Lung)9.32 ± 1.56[1]

Experimental Protocols: Key In Vitro Assays

The following are detailed methodologies for the key experiments cited in the evaluation of 6-bromo-quinoxaline derivatives.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6-bromo-quinoxaline derivatives) and a positive control (e.g., Doxorubicin, Cisplatin) and incubated for a further 48-72 hours.[2][3]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents exert their effects.

  • Annexin V-FITC/PI Staining: This flow cytometry-based assay is used to detect early and late apoptotic cells. Cells are treated with the test compound, harvested, and then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which stains the nucleus of late apoptotic and necrotic cells).

  • Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in apoptosis. Colorimetric or fluorometric assays can be used to measure the activity of key caspases, such as caspase-3 and caspase-9, in cell lysates after treatment with the test compound.[6]

  • DNA Fragmentation Analysis: A hallmark of apoptosis is the cleavage of chromosomal DNA into internucleosomal fragments. This can be visualized by agarose gel electrophoresis of DNA extracted from treated cells, which will show a characteristic "ladder" pattern.[6]

In Vivo Antitumor Efficacy of Structurally Related Quinoxaline Derivatives

One study investigated a quinoxaline-based derivative, referred to as compound IV, in an Ehrlich solid tumor model in mice. The study demonstrated that treatment with compound IV significantly reduced both tumor volume and weight with minimal toxicity.[7][8] This suggests that quinoxaline derivatives can translate their in vitro cytotoxicity into in vivo antitumor efficacy.

Another study focused on a non-covalent imidazo[1,2-a]quinoxaline-based EGFR inhibitor, compound 6b, in a human xenograft tumor model in nude mice. This study corroborated the in vitro findings, showing that compound 6b possessed potential anticancer activity against EGFR-dependent lung cancer.

General Experimental Protocol for In Vivo Tumor Models
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are commonly used for xenograft models, where human cancer cells are implanted. Syngeneic models, where mouse cancer cells are implanted into immunocompetent mice of the same strain, are also utilized.

  • Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 × 10⁶ to 1 × 10⁷) are injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Compound Administration: Once the tumors reach the desired size, the mice are randomized into control and treatment groups. The test compound is administered via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.

  • Efficacy and Toxicity Assessment: Tumor growth is monitored throughout the study. At the end of the study, the animals are euthanized, and the tumors are excised and weighed. Animal body weight and general health are also monitored as indicators of toxicity.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the preclinical evaluation process and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_data Data Analysis & Comparison synthesis Synthesis of 6-Bromo-Quinoxaline Derivatives cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity mechanism Mechanism of Action (e.g., Apoptosis, Enzyme Inhibition) cytotoxicity->mechanism animal_model Animal Model Development (e.g., Xenograft) mechanism->animal_model Lead Compound Selection efficacy Antitumor Efficacy Evaluation animal_model->efficacy toxicity Toxicity Assessment efficacy->toxicity data_analysis Quantitative Data Analysis (IC50, TGI) toxicity->data_analysis comparison In Vitro-In Vivo Correlation data_analysis->comparison lead_optimization Lead Optimization comparison->lead_optimization Further Development

Caption: Preclinical evaluation workflow for novel anticancer agents.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 mTOR->Transcription Bax Bax (Pro-apoptotic) Bcl2->Bax Caspases Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis Quinoxaline 6-Bromo-Quinoxaline Derivative Quinoxaline->RTK Inhibition Quinoxaline->Bcl2 Inhibition

Caption: Potential signaling pathways targeted by 6-bromo-quinoxaline derivatives.

Conclusion and Future Directions

The available preclinical data strongly suggest that 6-bromo-quinoxaline and 6-bromo-quinazoline derivatives are a promising class of compounds for the development of novel anticancer therapies. Their potent in vitro cytotoxicity against a variety of cancer cell lines warrants further investigation. However, the critical next step is to bridge the gap between in vitro and in vivo studies. Future research should focus on evaluating the most potent in vitro candidates in relevant animal models of cancer to assess their therapeutic efficacy, pharmacokinetic properties, and safety profiles. Such studies are essential to validate these compounds as viable leads for further drug development and eventual clinical translation. This comprehensive approach will be instrumental in unlocking the full therapeutic potential of 6-bromo-quinoxaline derivatives in the fight against cancer.

References

A Comparative Guide to Assessing the Purity of 6-Bromo-2,3-dimethylquinoxaline by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical compounds is a critical step in ensuring the reliability and reproducibility of experimental data, as well as the safety and efficacy of potential therapeutic agents. 6-Bromo-2,3-dimethylquinoxaline is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2][3] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing its purity, complete with experimental protocols and supporting data.

Primary Purity Assessment: Reverse-Phase HPLC (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the purity assessment of organic compounds. Its high resolution, sensitivity, and quantitative accuracy make it an ideal choice for separating this compound from potential impurities, such as unreacted starting materials or by-products from its synthesis.[4][5][6]

Proposed Experimental Protocol for RP-HPLC

This protocol is a starting point for method development and may require optimization for specific instrumentation and impurity profiles.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of aromatic compounds.[5][7][8]

2. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase (or a compatible solvent like acetonitrile) to create a stock solution of 100 µg/mL.

  • Further dilute the stock solution as necessary to fall within the linear range of the detector.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 70:30 v/v). A small amount of acid, such as 0.1% formic acid, can be added to both solvents to improve peak shape.

  • Elution Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: Quinoxaline derivatives typically absorb UV light. A starting wavelength of 254 nm is recommended, with further optimization using a DAD to find the absorption maximum.

  • Run Time: 20 minutes, or until all expected impurity peaks have eluted.

4. Data Analysis:

  • The purity of the sample is determined by calculating the percentage peak area of the main component relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Workflow for Purity Analysis

The following diagram illustrates the typical workflow for assessing the purity of this compound using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for purity assessment by HPLC.

Comparison with Alternative Purity Assessment Methods

While HPLC is a robust method, other techniques can provide complementary information or may be more suitable in specific contexts. The table below compares HPLC with common alternatives.

Technique Principle Sample Requirements Pros Cons
HPLC Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Small amount (µg to mg), soluble in mobile phase.High resolution and sensitivity, accurate quantification, widely applicable.Higher cost of instrumentation and solvents, requires method development.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-to-charge ratio detection.[9]Volatile and thermally stable sample (mg).Excellent for volatile impurities, provides structural information (MS).[10]Not suitable for non-volatile or thermally labile compounds; may require derivatization.
TLC Separation based on differential adsorption on a thin layer of adsorbent material.[11]Small amount (µg), soluble in a volatile solvent.Simple, fast, low cost, good for reaction monitoring.[12][13]Primarily qualitative, lower resolution and sensitivity than HPLC, less accurate for quantification.
qNMR Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a standard.[14]Higher amount (mg), soluble in deuterated solvent.Provides absolute purity without a specific standard of the analyte, structural confirmation.[15][16]Lower sensitivity than HPLC, requires specialized equipment and expertise, higher sample consumption.
Elemental Analysis Combustion of the sample to convert elements into simple gases, which are then quantified.[17]Small amount (mg), pure sample.Confirms elemental composition (C, H, N, Br) against the theoretical formula.[18][19]Does not detect impurities with the same elemental composition, provides no information on the nature of impurities.

Protocols for Key Alternative Methods

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 400.

  • Analysis: Identify the main peak and any impurity peaks by their retention times and mass spectra.

Thin-Layer Chromatography (TLC)
  • Plate: Silica gel 60 F254 plate.

  • Sample Application: Dissolve the sample in a volatile solvent (e.g., ethyl acetate) and spot a small amount onto the TLC plate baseline.

  • Mobile Phase (Eluent): A mixture of non-polar and polar solvents, such as Hexane:Ethyl Acetate (e.g., 4:1 v/v). The ratio can be adjusted to achieve good separation.[20]

  • Development: Place the plate in a developing chamber saturated with the eluent and allow the solvent front to move up the plate.

  • Visualization: View the plate under UV light (254 nm) to see the separated spots. Purity is indicated by the presence of a single spot.

Guide to Selecting the Appropriate Purity Analysis Method

The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative data, structural information, or high throughput. The following decision tree can guide the selection process.

Method_Selection start Purity Assessment Goal? qualitative Qualitative Check (e.g., reaction monitoring) start->qualitative Qualitative quantitative Quantitative Analysis start->quantitative Quantitative tlc Use TLC qualitative->tlc need_structure Need Structural Info on Impurities? quantitative->need_structure no_structure Purity Value is Sufficient need_structure->no_structure No gcms Use GC-MS (if volatile) need_structure->gcms Yes absolute_purity Need Absolute Purity (no reference standard)? no_structure->absolute_purity relative_purity Relative Purity is OK absolute_purity->relative_purity No qnmr Use qNMR absolute_purity->qnmr Yes hplc Use HPLC relative_purity->hplc elemental Confirm Empirical Formula? qnmr->elemental hplc->elemental elemental_yes Use Elemental Analysis elemental->elemental_yes Yes

Caption: Decision tree for selecting a purity analysis method.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromoquinoxaline Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-bromoquinoxaline analogs, with a focus on their development as potential therapeutic agents. Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] The introduction of a bromine atom at the 6-position, coupled with various substitutions at the 2 and 3-positions, has been a key strategy in the development of potent and selective inhibitors for various biological targets, particularly in oncology.

This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the logical workflow of SAR studies and associated signaling pathways.

Quantitative SAR Data: A Comparative Analysis

The biological activity of 6-bromoquinoxaline analogs is highly dependent on the nature of the substituents at the 2, 3, and 6-positions of the quinoxaline core. The following tables summarize the antiproliferative activities of various analogs against a panel of human cancer cell lines.

Table 1: Antiproliferative Activity of 2,3-Disubstituted-6-aminoquinoxaline Analogs

A study exploring substitutions at the 2, 3, and 6-positions of the quinoxaline core identified several compounds with potent antiproliferative activity.[1] The data highlights the importance of the substituents at positions 2 and 3, as well as the functional group at position 6.

Compound IDR¹ (at C2 & C3)R² (at C6)Cell LineIC₅₀ (µM)
5a MethylAcetylHT29>10
5e FuranAcetylHT291.8
6a FuranPhenylthioureaHT292.1
6h FuranPhenylureaHT291.3
7c Furan4-FluorophenylureaA5491.9
7c Furan4-FluorophenylureaHT291.2
7c Furan4-FluorophenylureaPC31.4
7c Furan4-FluorophenylureaSKOV31.5

Key SAR Insights from Table 1:

  • Substituents at C2 and C3: Analogs with furan rings at the 2 and 3-positions (e.g., 5e, 6a, 6h, 7c) consistently demonstrated significantly higher potency than those with methyl groups (5a).[1]

  • Substituents at C6: The functionalization of the 6-amino group was crucial for activity. Urea and thiourea moieties were found to be favorable, with the bisfuranylquinoxalineurea analog 7c showing low micromolar potency across a panel of cancer cell lines.[1][2]

Experimental Protocols

The data presented in this guide is based on established experimental methodologies. The following are detailed protocols for the key assays used in the evaluation of these quinoxaline analogs.

Synthesis of 6-Bromo-2,3-disubstituted Quinoxaline Analogs

The synthesis of the quinoxaline core is typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3]

  • Starting Materials: The synthesis of 6-bromoquinoxaline derivatives often begins with 4-bromo-o-phenylenediamine.[4]

  • Cyclocondensation: This diamine is reacted with a 1,2-dicarbonyl compound (e.g., 2,3-butanedione for dimethyl analogs, or a furan-based dicarbonyl) in a suitable solvent like ethanol, often under reflux conditions, to form the substituted quinoxaline ring.[2]

  • Further Modification: The 6-bromo group or other functional groups on the quinoxaline core can then be further modified. For instance, a nitro group can be reduced to an amine, which can then be reacted with isocyanates or isothiocyanates to form urea or thiourea derivatives.[1]

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., A549, HT29, PC3) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoxaline analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Apoptosis and Cell Signaling Analysis (Western Blot)

To understand the mechanism of action, Western blotting is used to detect changes in key proteins involved in signaling pathways like apoptosis.

  • Cell Lysis: Cells treated with the compound of interest are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Caspase-3, PARP, Mcl-1, p-STAT3), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and biological mechanisms associated with the study of 6-bromoquinoxaline analogs.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies start 4-Bromo-o-phenylenediamine + 1,2-Dicarbonyl Compound reaction Cyclocondensation start->reaction core 6-Bromo-2,3-disubstituted Quinoxaline Core reaction->core modification Functional Group Modification (e.g., at C6) core->modification library Analog Library modification->library assay Antiproliferative Assay (e.g., MTT) library->assay ic50 Determine IC50 Values assay->ic50 sar Establish SAR ic50->sar hit Identify Potent Hit (e.g., Compound 7c) ic50->hit sar->modification Guide Further Synthesis pathway Mechanism of Action Study (e.g., Western Blot for Apoptosis) hit->pathway target Identify Target Pathway (e.g., Mcl-1 Dependent Apoptosis) pathway->target Apoptosis_Pathway compound Quinoxaline Analog (e.g., Compound 7c) mcl1 Mcl-1 (Anti-apoptotic) compound->mcl1 Inhibition? bax_bak Bax/Bak (Pro-apoptotic) mcl1->bax_bak mito Mitochondria bax_bak->mito Pore Formation cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 Activates caspase3 Caspase-3/7 (Executioner) caspase9->caspase3 Activates parp PARP Cleavage caspase3->parp Cleaves apoptosis Apoptosis caspase3->apoptosis Executes

References

Quinoxaline Derivatives: A Comparative Guide to Their Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the relentless pursuit of novel antimicrobial agents, quinoxaline derivatives have garnered significant attention due to their broad spectrum of biological activities.[1] This guide provides a comparative analysis of the antimicrobial efficacy of various quinoxaline derivatives, supported by experimental data from recent studies.

Comparative Antimicrobial Activity of Quinoxaline Derivatives

The antimicrobial potential of quinoxaline derivatives is profoundly influenced by the nature and position of substituents on the quinoxaline scaffold. The following table summarizes the in vitro antimicrobial activity of selected derivatives against a panel of pathogenic bacteria and fungi.

Derivative ClassCompoundTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference DrugMIC (µg/mL) / Zone of Inhibition (mm)
Quinoxalinone Derivatives 6-Benzoyl-3-methyl-2(1H)quinoxalinone (1a)Staphylococcus aureus-12Streptomycin25 µg
Bacillus cereus-11Streptomycin25 µg
Serratia marcescens-10Streptomycin25 µg
Proteus mirabilis--Streptomycin25 µg
Aspergillus ochraceus-13Mycostatin30 µg
Penicillium chrysogenum-15Mycostatin30 µg
Schiff Base Derivatives 2-[4-(substituted-benziminomethyl)-phenoxy]-3-methyl quinoxalines (5c)Escherichia coli-22Ciprofloxacin24 mm
2-[4-(substituted-benziminomethyl)-phenoxy]-3-methyl quinoxalines (5d)Escherichia coli-23Ciprofloxacin24 mm
Diaminoquinoxaline Derivatives N2-cyclopropyl-N3-(4-fluorophenyl)quinoxaline-2,3-diamine (4c)Bacillus subtilis-14.28Chloramphenicol10 µ g/disk
Escherichia coli-14.89Chloramphenicol10 µ g/disk
Candida albicans-11.33Amphotericin B100 µ g/disk
Quinoxaline-1,4-di-N-oxide Esters Compound N-05Nocardia brasiliensis (reference strain)< 1---
Nocardia brasiliensis (clinical isolate)< 1---
Compound N-09Nocardia brasiliensis (reference strain)< 1---
Nocardia brasiliensis (clinical isolate)< 1---

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The zone of inhibition indicates the area of no bacterial growth around the tested compound.

Experimental Protocols

The data presented in this guide were obtained using standardized antimicrobial susceptibility testing methods. The following are detailed methodologies for the key experiments cited.

Agar Well/Disc Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.[2][3][4]

  • Media Preparation: A suitable agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) is prepared and sterilized.[3][5]

  • Inoculation: The sterile agar medium is poured into Petri plates and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized suspension of the test microorganism.[2][3]

  • Compound Application:

    • Well Diffusion: Wells or cups (typically 6-8 mm in diameter) are created in the agar using a sterile cork borer. A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.[2][4]

    • Disc Diffusion: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound. The discs are then placed on the surface of the inoculated agar.[3][5]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).[2][5]

  • Measurement: The diameter of the zone of inhibition (the clear area around the well or disc where microbial growth is inhibited) is measured in millimeters.[3][5] Standard antibiotics are used as positive controls.[2][3]

Broth Microdilution Method

This method is used to quantitatively determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]

  • Preparation of Test Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[6][7]

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.[6]

  • Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.[6]

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35±2°C for 18-24 hours).[6]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of novel quinoxaline derivatives.

Antimicrobial_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_screening Antimicrobial Screening cluster_assays Antimicrobial Assays start Starting Materials (e.g., o-phenylenediamine, dicarbonyl compounds) synthesis Synthesis of Quinoxaline Derivatives start->synthesis purification Purification and Characterization (e.g., Chromatography, Spectroscopy) synthesis->purification screening_prep Preparation of Test Compounds and Microbial Cultures purification->screening_prep agar_diffusion Agar Diffusion Method (Qualitative Screening) screening_prep->agar_diffusion broth_dilution Broth Dilution Method (Quantitative - MIC Determination) screening_prep->broth_dilution data_analysis Data Analysis and Interpretation agar_diffusion->data_analysis broth_dilution->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis

References

A Comparative Guide to the Synthesis of 6-Bromo-2,3-dimethylquinoxaline: Traditional vs. Novel One-Pot Methodology

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of a traditional two-step synthesis of 6-Bromo-2,3-dimethylquinoxaline against a modern, streamlined one-pot approach, offering insights into improved efficiency and yield.

The quinoxaline scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are crucial intermediates for further functionalization. Here, we evaluate two distinct synthetic pathways to this compound, providing quantitative data and detailed experimental protocols to inform methodological choices in the laboratory.

Performance Comparison at a Glance

ParameterTraditional Two-Step PathwayNovel One-Pot Pathway
Overall Yield ~75-85%Up to 92%
Reaction Time 12-24 hours2-4 hours
Number of Steps 21
Starting Materials o-Phenylenediamine, Diacetyl, N-Bromosuccinimide4-Bromo-1,2-phenylenediamine, Diacetyl
Solvents Ethanol, Carbon TetrachlorideEthanol
Purification Two separate workups and purificationsSingle workup and purification
Atom Economy LowerHigher
Environmental Impact Use of chlorinated solventGreener, reduced solvent usage

Experimental Protocols

Traditional Two-Step Synthetic Pathway

This conventional route involves the initial synthesis of 2,3-dimethylquinoxaline, followed by a separate bromination step.

Step 1: Synthesis of 2,3-dimethylquinoxaline

  • Reaction: o-Phenylenediamine (1.0 eq) and diacetyl (2,3-butanedione) (1.0 eq) are dissolved in ethanol.

  • Conditions: The mixture is refluxed for 4-6 hours.

  • Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is recrystallized from ethanol to yield 2,3-dimethylquinoxaline.

  • Yield: Approximately 90-95%.

Step 2: Bromination of 2,3-dimethylquinoxaline

  • Reaction: 2,3-Dimethylquinoxaline (1.0 eq) is dissolved in carbon tetrachloride. N-Bromosuccinimide (NBS) (1.0 eq) and a catalytic amount of benzoyl peroxide are added.

  • Conditions: The mixture is refluxed for 8-18 hours under inert atmosphere.

  • Workup: The reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with a saturated sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.

  • Yield: Approximately 80-90%.

Novel One-Pot Synthetic Pathway

This modern approach combines the condensation and bromination into a single, efficient step, significantly reducing reaction time and resource consumption.

  • Reaction: 4-Bromo-1,2-phenylenediamine (1.0 eq) and diacetyl (1.0 eq) are dissolved in ethanol. A catalytic amount of a mild acid, such as acetic acid, is added.

  • Conditions: The reaction mixture is stirred at room temperature for 2-4 hours.

  • Workup: The product often precipitates out of the reaction mixture. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford pure this compound.

  • Yield: Up to 92%.

Visualizing the Novel Synthetic Pathway

The following diagram illustrates the streamlined workflow of the new one-pot synthesis, highlighting its simplicity and efficiency.

G cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_product Final Product A 4-Bromo-1,2-phenylenediamine C Condensation & Cyclization A->C Ethanol, Acetic Acid (cat.) Room Temperature, 2-4h B Diacetyl (2,3-butanedione) B->C D This compound C->D Precipitation & Filtration

Caption: Workflow for the novel one-pot synthesis of this compound.

Conclusion

The validation of this new synthetic pathway for this compound demonstrates a significant improvement over traditional methods. The one-pot approach offers a higher yield, shorter reaction time, and a more environmentally friendly profile by reducing the number of steps and avoiding the use of hazardous chlorinated solvents. For researchers and drug development professionals, the adoption of such optimized methodologies can accelerate discovery and development timelines while adhering to the principles of green chemistry.

A Comparative Analysis of Bromo-Substituted Heterocyclic Compounds in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of anticancer drug development, quinoxaline and its analogs have emerged as a promising class of heterocyclic compounds. This guide provides a comparative analysis of the computational docking studies of bromo-substituted heterocyclic compounds, with a focus on their potential as anticancer agents. Due to a lack of specific published data on 6-Bromo-2,3-dimethylquinoxaline derivatives, this report extends its scope to include a comparative analysis of 6-bromo-quinazoline derivatives and other relevant quinoxaline derivatives against key cancer drug targets.

This analysis is intended for researchers, scientists, and drug development professionals to provide an objective comparison of the performance of these compounds, supported by available experimental and in-silico data.

Performance Comparison of Heterocyclic Derivatives

The following tables summarize the quantitative data from molecular docking studies of various quinoxaline and 6-bromo-quinazoline derivatives against prominent anticancer targets, namely the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Table 1: Molecular Docking Scores of 6-Bromo-quinazoline Derivatives against EGFR
CompoundBinding Energy (kcal/mol)Reference
Compound 8a-6.7[1][2]
Compound 8c-5.3[1][2]
Erlotinib (Reference)Not explicitly stated in search results
Table 2: Molecular Docking Scores of Quinoxaline Derivatives against VEGFR-2
CompoundBinding Affinity (Kcal/mol)Reference
Compound I-12.13
Compound II-11.93
Compound III-15.63
Compound IV-17.11
Sorafenib (Reference)-21.57

Experimental Protocols

A detailed understanding of the methodologies employed in the cited studies is crucial for the interpretation of the presented data. The following sections outline the key experimental protocols.

Molecular Docking Protocol for 6-Bromo-quinazoline Derivatives against EGFR

The in silico molecular docking studies for 6-bromo-quinazoline derivatives were performed to elucidate the binding interactions within the active site of the EGFR. The co-crystal ligand, Erlotinib, was redocked to validate the docking procedure, achieving a root-mean-square deviation (RMSD) of 1.78 Å, which indicates a reliable docking protocol.[1] The specific software and detailed parameters used for the docking simulations were not detailed in the provided search results.

Molecular Docking Protocol for Quinoxaline Derivatives against VEGFR-2

For the docking of quinoxaline derivatives against VEGFR-2, the three-dimensional structure of the receptor was obtained from the Protein Data Bank (PDB ID: 2OH4). The ligand and protein structures were prepared for docking by adding hydrogen atoms, assigning charges, and minimizing their energy. The docking simulations were performed using a specified docking program, and the binding affinities were calculated in Kcal/mol. The co-crystallized ligand, Sorafenib, was used as a reference for comparison.

Signaling Pathways and Experimental Workflow

To visualize the biological context and the experimental approach, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibition Inhibition EGF EGF EGFR EGFR EGF->EGFR Binding Dimerization Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream_Signaling Downstream Signaling Cascades (e.g., MAPK, PI3K/AKT) Autophosphorylation->Downstream_Signaling Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation 6_Bromo_Quinoxaline_Derivative 6-Bromo-quinazoline Derivative 6_Bromo_Quinoxaline_Derivative->EGFR Inhibition Molecular_Docking_Workflow Protein_Preparation 1. Protein Preparation (PDB Download, Water Removal, etc.) Grid_Generation 3. Binding Site Identification & Grid Generation Protein_Preparation->Grid_Generation Ligand_Preparation 2. Ligand Preparation (2D to 3D Conversion, Energy Minimization) Docking_Simulation 4. Molecular Docking Simulation Ligand_Preparation->Docking_Simulation Grid_Generation->Docking_Simulation Results_Analysis 5. Analysis of Docking Poses & Binding Energies Docking_Simulation->Results_Analysis

References

A Comparative Analysis of Experimental and Predicted Properties of 6-Bromo-2,3-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimentally determined and computationally predicted properties of 6-Bromo-2,3-dimethylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties, making them significant scaffolds in drug discovery.[1][2][3][4][5] This document aims to offer a comprehensive overview to aid in further research and development involving this molecule.

Physicochemical and Pharmacokinetic Properties: A Side-by-Side Comparison

The following table summarizes the available experimental data for this compound and compares it with a robust set of predicted properties generated using computational models. This allows for an assessment of the accuracy of in silico methods for this particular chemical entity.

PropertyExperimental ValuePredicted Value
Molecular Formula C₁₀H₉BrN₂C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol [6]237.11 g/mol
Physical Form Brown Solid[6]-
Melting Point Not availableNot available
Boiling Point 84-85 °C[7]Not available
Density Not available1.493 ± 0.06 g/cm³[7]
pKa Not available0.14 ± 0.48[7]
LogP (Octanol/Water) Not available3.15
Water Solubility Not availablePoorly soluble
Topological Polar Surface Area (TPSA) Not available25.72 Ų
Bioavailability Score Not available0.55
Lipinski's Rule of Five Not availableYes (0 violations)
Purity ≥95%[6]-

Experimental Protocols

Detailed experimental procedures for the characterization of this compound are not extensively published. However, based on general laboratory practices for quinoxaline derivatives, the following protocols are standard.

Melting Point Determination

The melting point of solid quinoxaline derivatives is typically determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the sample melts is recorded. For a related compound, 6-bromo-2-methylquinoline, the melting point was determined to be in the range of 101-105 °C.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are crucial for the structural elucidation of quinoxaline derivatives.

  • Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Spectroscopy: The spectrum is recorded on a spectrometer (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS). The multiplicity (singlet, doublet, triplet, etc.) and integration of the signals provide information about the number and connectivity of protons.

  • ¹³C NMR Spectroscopy: The spectrum is recorded on the same instrument (e.g., 100 MHz). Chemical shifts are reported in ppm relative to the solvent signal. This provides information on the number and electronic environment of the carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film.

  • Data Acquisition: The spectrum is recorded using an FTIR spectrometer. The absorption bands are reported in wavenumbers (cm⁻¹). Characteristic peaks for aromatic C-H, C=N, and C-Br bonds would be expected for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or acetonitrile).

  • Data Acquisition: The absorbance is measured over a range of wavelengths (typically 200-400 nm). The wavelength of maximum absorbance (λmax) is a key characteristic.

Visualizing the Comparison Workflow

The following diagram illustrates the general workflow for comparing experimental and predicted properties of a chemical compound.

G Workflow for Comparing Experimental and Predicted Properties cluster_experimental Experimental Determination cluster_predicted Computational Prediction synthesis Synthesis & Purification characterization Physicochemical Characterization (MP, Solubility, etc.) synthesis->characterization spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis) synthesis->spectroscopy comparison Data Comparison & Analysis characterization->comparison spectroscopy->comparison smiles Define Molecular Structure (SMILES/InChI) software Select Computational Tool (e.g., SwissADME) smiles->software prediction Generate Predicted Properties (LogP, TPSA, etc.) software->prediction prediction->comparison guide Publish Comparison Guide comparison->guide

Caption: A flowchart outlining the process of synthesizing and experimentally characterizing a compound, predicting its properties using computational tools, and finally comparing the data to generate a comprehensive guide.

Conclusion

This guide highlights the available experimental data for this compound and contrasts it with a range of predicted properties. While some fundamental experimental characteristics have been reported, there is a notable lack of publicly available data for properties such as melting point, solubility, and detailed spectral analyses. The predicted data suggests that this compound possesses drug-like properties according to Lipinski's rule of five and has a reasonable bioavailability score, making it a potentially interesting candidate for further investigation in medicinal chemistry. The provided general experimental protocols can serve as a template for researchers aiming to fill the existing data gaps for this compound. The comparison underscores the value of computational tools in the early stages of research, while also emphasizing the indispensable need for experimental validation.

References

Comparative Analysis of the Biological Effects of Bromo-Substituted Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anticancer Activity of Bromo-Quinoxaline Derivatives

Bromo-substituted quinoxaline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The data presented below is compiled from multiple studies and showcases the potential of these compounds as anticancer agents.

Table 1: Cytotoxic Activity of Bromo-Quinoxaline Derivatives against Cancer Cell Lines
CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-(5-bromo-2-hydroxyphenyl)quinoxalineMCF-7 (Breast)2.61DoxorubicinNot Specified
6-Bromo-2,3-dichloroquinoxaline Derivative 4 Human Cancer Cell Lines0.01 - 0.06 µg/mLDoxorubicinNot Specified
6-Bromo-2,3-dichloroquinoxaline Derivative 5a Human Cancer Cell Lines0.01 - 0.06 µg/mLDoxorubicinNot Specified
6-Bromo-2,3-dichloroquinoxaline Derivative 5b Human Cancer Cell Lines0.01 - 0.06 µg/mLDoxorubicinNot Specified
6-Bromo-quinazoline derivative 8a MCF-7 (Breast)15.85 ± 3.32Erlotinib9.9 ± 0.14
6-Bromo-quinazoline derivative 8a SW480 (Colon)17.85 ± 0.92ErlotinibNot Specified

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Antimicrobial Activity of Bromo-Quinoxaline Derivatives

The quinoxaline scaffold is also a promising framework for the development of novel antimicrobial agents. Bromo-substitution has been shown to modulate the antimicrobial spectrum and potency of these compounds.

Table 2: Antimicrobial Activity of Bromo-Quinoxaline Derivatives
CompoundBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
3-hydrazinoquinoxaline-2-thiolESBL-producing isolates64 (most frequent)--
Quinoxaline Derivative 5p S. aureus4--
Quinoxaline Derivative 5p B. subtilis8--
Quinoxaline Derivative 5p MRSA8--
Quinoxaline Derivative 5p E. coli4--
Fused triazoloquinoxaline 3a Not SpecifiedPotentNot SpecifiedNot Specified
Fused triazoloquinoxaline 9b Not SpecifiedPotentNot SpecifiedNot Specified

Note: MIC values indicate the minimum inhibitory concentration required to inhibit the growth of the microorganism.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow:

MTT_Assay_Workflow start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Add bromo-quinoxaline derivatives incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow of the MTT assay for determining cytotoxicity.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]

  • Compound Treatment: Treat the cells with various concentrations of the bromo-quinoxaline derivatives and incubate for an additional 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solvent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[2]

Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow:

Broth_Microdilution_Workflow start Prepare serial dilutions of bromo-quinoxaline in 96-well plate inoculate Inoculate wells with standardized microbial suspension start->inoculate incubate Incubate plate at 37°C for 18-24h inoculate->incubate observe Visually inspect for microbial growth incubate->observe determine_mic Determine MIC as the lowest concentration with no visible growth observe->determine_mic

Caption: Workflow of the broth microdilution method for MIC determination.

Detailed Steps:

  • Serial Dilution: Prepare a two-fold serial dilution of the bromo-quinoxaline compound in a 96-well microtiter plate containing a suitable broth medium.[3]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., CLSI).[3]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[3]

  • Incubation: Incubate the plate at an appropriate temperature (typically 37°C for bacteria) for 18-24 hours.[3]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]

Signaling Pathways

Quinoxaline derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling molecules like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Apoptosis Induction Pathway

Many quinoxaline derivatives induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells.

Apoptosis_Pathway Quinoxaline Bromo-Quinoxaline Derivative ROS Increased ROS Production Quinoxaline->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential apoptosis induction pathway for bromo-quinoxaline derivatives.

This pathway suggests that bromo-quinoxaline derivatives may increase the production of Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction.[5] This, in turn, can trigger the activation of a cascade of caspases (such as caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.[6]

VEGFR-2 Inhibition Pathway

VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anti-cancer strategy.

VEGFR2_Inhibition_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Quinoxaline Bromo-Quinoxaline Derivative Quinoxaline->VEGFR2 Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Signaling Angiogenesis Angiogenesis Signaling->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by bromo-quinoxaline derivatives.

Bromo-quinoxaline derivatives can act as inhibitors of VEGFR-2, likely by competing with ATP for the binding site in the kinase domain.[6][7] This inhibition prevents the receptor from dimerizing and autophosphorylating in response to VEGF binding. Consequently, downstream signaling pathways that promote cell proliferation, survival, and migration are blocked, leading to an anti-angiogenic effect.[7]

References

Safety Operating Guide

Proper Disposal of 6-Bromo-2,3-dimethylquinoxaline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides crucial safety and logistical information for the proper handling and disposal of 6-Bromo-2,3-dimethylquinoxaline (CAS No. 18470-23-0). Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.

Understanding the Hazards

This compound is a halogenated heterocyclic compound that presents several health hazards. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.

Key Hazard Information:

PropertyInformationCitations
Molecular Formula C₁₀H₉BrN₂[1]
Molecular Weight 237.11 g/mol [1]
Appearance Brown solid[2]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory to minimize exposure risk:

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[4]

  • Body Protection: A lab coat or chemical-resistant apron.[3]

  • Respiratory Protection: If working outside a fume hood or if dust is generated, a NIOSH-approved respirator is necessary.[3]

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be managed as hazardous waste.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

Experimental Protocol for Waste Neutralization (Hypothetical - for illustrative purposes, always follow institutional guidelines):

Note: This is a generalized example. Specific neutralization procedures should be developed and validated by qualified chemists for the particular waste stream.

  • Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. This includes contaminated labware, PPE, and spill cleanup materials.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste - Halogenated Organic Compound" and include the full chemical name: "this compound".

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[5]

Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels.

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, following your institution's spill reporting procedures.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_start cluster_assessment Waste Assessment cluster_solid Solid Waste Handling cluster_liquid Liquid Waste Handling cluster_disposal Final Disposal start Start: Have 6-Bromo-2,3- dimethylquinoxaline Waste? assess_solid Is the waste solid? start->assess_solid assess_liquid Is the waste a solution? assess_solid->assess_liquid No collect_solid Collect in a labeled, sealed hazardous waste container. assess_solid->collect_solid Yes collect_liquid Collect in a labeled, sealed, leak-proof hazardous waste container. assess_liquid->collect_liquid Yes store_waste Store in designated hazardous waste accumulation area. assess_liquid->store_waste No (e.g., empty container) label_solid Label: 'Hazardous Waste - Halogenated Organic Solid' and chemical name. collect_solid->label_solid label_solid->store_waste label_liquid Label: 'Hazardous Waste - Halogenated Organic Liquid' and chemical name. collect_liquid->label_liquid label_liquid->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. store_waste->contact_ehs end End: Waste Properly Disposed contact_ehs->end

Caption: Disposal decision workflow for this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 6-Bromo-2,3-dimethylquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 6-Bromo-2,3-dimethylquinoxaline. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Summary of Hazards:

Hazard StatementClassification
Causes skin irritationSkin Corrosion/Irritation, Category 2
Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2A
May cause respiratory irritationSpecific target organ toxicity — single exposure, Category 3

Recommended Personal Protective Equipment (PPE):

Proper PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeRecommended EquipmentSpecification
Eye and Face Protection Safety goggles with side-shields or a face shieldMust meet ANSI Z.87.1 standards.
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable option for protection against a broad range of chemicals.[3] Always inspect gloves for degradation or permeation before use.
Body Protection Laboratory coatA fully buttoned lab coat is required to protect against skin contact.
Respiratory Protection NIOSH-approved respiratorRequired when engineering controls are insufficient or when handling large quantities. Use a respirator with organic vapor cartridges.[4][5][6]

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[7][8][9]

  • Ensure that an eyewash station and safety shower are readily accessible.[9]

  • Before starting, ensure all necessary PPE is available and in good condition.

2. Handling the Chemical:

  • Wear all required PPE as outlined in the table above.

  • Avoid generating dust when handling the solid form of the chemical.

  • Do not eat, drink, or smoke in the handling area.[9]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[9]

3. In Case of a Spill:

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.

Waste Segregation and Collection:

  • All waste containing this compound should be considered hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Brominated organic waste should be collected separately from non-halogenated organic waste.[10] The combustion of mixed waste can create toxic byproducts.[10]

Disposal Procedure:

  • Dispose of the chemical waste through your institution's hazardous waste management program.

  • Do not dispose of this compound down the drain or in regular trash.[10]

  • Consult your local environmental regulations for any additional disposal requirements.[11]

Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood handle_chem Handle Chemical prep_hood->handle_chem decontaminate Decontaminate Work Area handle_chem->decontaminate collect_waste Collect Waste in Labeled Container handle_chem->collect_waste remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands dispose_waste Dispose via Hazardous Waste Program collect_waste->dispose_waste

Caption: This diagram outlines the procedural flow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2,3-dimethylquinoxaline
Reactant of Route 2
Reactant of Route 2
6-Bromo-2,3-dimethylquinoxaline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.